5-Fluoro-7-methoxy-1H-indole
Description
Properties
IUPAC Name |
5-fluoro-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYIWZSWASICJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855676 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227561-74-1 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-7-methoxy-1H-indole is a crucial heterocyclic compound that serves as a versatile intermediate in the fields of medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring a fluorine atom at the 5-position and a methoxy group at the 7-position, imparts distinct electronic properties that are leveraged in the design of novel therapeutic agents.[1] The indole scaffold itself is a privileged structure, known for its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers in the pharmaceutical sciences.
Introduction: The Significance of Fluorinated and Methoxylated Indoles
The strategic incorporation of fluorine and methoxy groups into the indole ring system can profoundly influence a molecule's pharmacological profile. Fluorine, with its high electronegativity and small size, can alter metabolic stability, binding affinity, and membrane permeability. The methoxy group, an electron-donating substituent, can modulate the electronic character of the indole ring, impacting its reactivity and interactions with biological macromolecules. Consequently, this compound stands as a valuable building block for the synthesis of targeted therapies, potentially for antiviral or anticancer applications.[1]
Synthetic Strategies for this compound
Several synthetic routes have been established for the preparation of substituted indoles. For this compound, the Leimgruber-Batcho and Fischer indole syntheses are among the most prominent and adaptable methods.[1][2]
Leimgruber-Batcho Indole Synthesis: A Preferred Route
The Leimgruber-Batcho synthesis has gained favor over the traditional Fischer method due to its milder reaction conditions, higher yields, and the commercial availability of starting materials.[3] This method is particularly advantageous as it avoids the often harsh acidic conditions of the Fischer synthesis, which can be detrimental to sensitive functional groups.[3][4] The synthesis proceeds in two main stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[3][5]
2.1.1. Causality Behind Experimental Choices
The choice of an ortho-nitrotoluene as the starting material is pivotal. The nitro group is a strong electron-withdrawing group that activates the methyl group's protons, facilitating their deprotonation and subsequent reaction to form the enamine intermediate.[6] The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine is a common and effective combination for enamine formation.[3] The subsequent reductive cyclization is a critical step where the nitro group is reduced to an amine, which then intramolecularly attacks the enamine to form the indole ring after elimination.[3][6] Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[3][5]
2.1.2. Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Enamine Formation
-
To a solution of 2-methyl-3-methoxy-5-fluoronitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at a temperature range of 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate enamine, typically a colored compound, can often be used in the next step without further purification.[3]
Step 2: Reductive Cyclization
-
To the solution containing the enamine intermediate, add a reducing agent. A common choice is Raney nickel (catalytic amount) and hydrazine hydrate (2-3 eq).
-
The reaction is typically exothermic and should be controlled by cooling. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
2.1.3. Synthesis Workflow Diagram
Caption: Leimgruber-Batcho synthesis of this compound.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][4]
2.2.1. Experimental Protocol: Fischer Indole Synthesis
Step 1: Hydrazone Formation
-
React (4-fluoro-2-methoxyphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, in a solvent like ethanol.
-
The reaction is typically carried out at room temperature or with gentle heating to form the corresponding phenylhydrazone.
Step 2: Indolization
-
Treat the phenylhydrazone with an acid catalyst, such as polyphosphoric acid, sulfuric acid, or zinc chloride, at an elevated temperature.[4]
-
The reaction mixture is heated until the cyclization is complete.
-
After cooling, the mixture is neutralized and the product is extracted with an organic solvent.
-
Purification by column chromatography yields the desired indole.
2.2.2. Synthesis Workflow Diagram
Caption: Fischer indole synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.[1]
Spectroscopic Data Summary
| Property | Value |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.16 g/mol |
| CAS Number | 1227561-74-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the protons on the indole ring and the methoxy group. The coupling patterns and chemical shifts provide valuable information about the substitution pattern. Key expected signals include:
-
A singlet for the N-H proton, typically in the downfield region.
-
Signals for the aromatic protons on the benzene and pyrrole rings, with coupling constants indicative of their relative positions.
-
A singlet for the methoxy group protons.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[7] For this compound, the IR spectrum is expected to show:
-
A characteristic N-H stretching vibration in the range of 3200-3500 cm⁻¹.[8]
-
C-H stretching vibrations for the aromatic and methoxy groups.
-
C=C stretching vibrations for the aromatic rings.
-
C-O stretching for the methoxy group.
-
A C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[2] For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of the synthesized compound.[9] A single, sharp peak in the HPLC chromatogram indicates a high degree of purity.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined robust and reliable methods for the synthesis and characterization of this compound. The Leimgruber-Batcho synthesis is presented as a highly efficient route, offering advantages in terms of yield and reaction conditions. A comprehensive suite of analytical techniques is detailed to ensure the unambiguous identification and purity assessment of the final product. By providing a deep understanding of the underlying chemical principles and detailed experimental protocols, this guide serves as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development.
References
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ProQuest. Infrared Spectra of Indole Compounds. [Link]
-
PubMed. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. [Link]
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pubs.acs.org. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]
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PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
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Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
-
Semantic Scholar. The Leimgruber-Batcho Indole Synthesis. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. [Link]
-
YouTube. Fischer Indole Synthesis. [Link]
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- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-7-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," known for its presence in a wide array of biologically active compounds and its ability to interact with multiple receptor types.[1] The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 7-position is anticipated to modulate the molecule's electronic properties, metabolic stability, and pharmacokinetic profile, making it a valuable building block for novel therapeutic agents.[1] Investigations into related fluorinated indole analogs have revealed a broad spectrum of pharmacological activities, including potential antiviral, anti-inflammatory, and anticancer applications.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for its empirical characterization. While direct experimental data for this specific molecule is limited in publicly available literature, this document leverages data from structurally similar compounds and established scientific principles to provide a robust predictive profile.
Molecular and Structural Properties
The foundational characteristics of a drug candidate dictate its behavior from initial formulation to its interaction with biological systems. The unique arrangement of functional groups in this compound is key to its chemical identity and potential biological activity.
Core Chemical Identifiers
A precise understanding of the molecule's composition is the starting point for all further analysis.
| Property | Value | Source |
| CAS Number | 1227561-74-1 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.17 g/mol | [1] |
| IUPAC Name | This compound |
Structural Elucidation and Solid-State Conformation
Obtaining the crystal structure of an organic molecule like this compound is a multi-step process that provides unparalleled insight into its atomic arrangement.
-
Crystal Growth : The initial and often most challenging step is to grow a high-quality single crystal. This is typically achieved through slow evaporation of a saturated solution, or by vapor or liquid diffusion techniques. The choice of solvent is critical and is often determined empirically.
-
Data Collection : A suitable crystal is mounted on a diffractometer. It is then cooled, typically to 100 K, in a stream of nitrogen gas to minimize thermal vibration and radiation damage. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, allowing for the calculation of an electron density map. From this map, the positions of the individual atoms can be identified. The structural model is then refined to achieve the best possible fit with the experimental data.
Studies on other indole derivatives have revealed common packing motifs, such as hydrogen bonding involving the indole N-H group and π-π stacking interactions between the aromatic rings.[2] For this compound, it is expected that the N-H group would act as a hydrogen bond donor, while the methoxy oxygen could act as an acceptor, influencing the crystal lattice.
Physicochemical Parameters
The interplay of a molecule's physical and chemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]
-
Predicted Value : While an experimental value is not available, related compounds such as 7-Fluoro-1H-indole have a melting point in the range of 60-65 °C. The addition of a methoxy group may alter this value.
-
Sample Preparation : A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement : The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.
-
Heating and Observation : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Recording : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[3]
Solubility
Solubility is a critical parameter that affects a drug's bioavailability. It is typically determined in aqueous buffers at various pH values to simulate physiological conditions, as well as in organic solvents used for formulation.
-
Predicted Profile : The indole nucleus is largely nonpolar, but the N-H group, the methoxy oxygen, and the fluorine atom introduce polarity and the potential for hydrogen bonding.
-
Aqueous Solubility : Expected to be low, but may be influenced by pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : Predicted to have high solubility due to the ability of these solvents to solvate the polar functionalities of the molecule.
-
Alcohols (e.g., Ethanol, Methanol) : Predicted to have moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane) : Predicted to have low solubility.
-
This method is considered the gold standard for determining equilibrium solubility.
-
Preparation : An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
-
Equilibration : The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and Basicity (pKa)
The pKa, or acid dissociation constant, is crucial for predicting a drug's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. It determines the extent of ionization, which in turn affects solubility, permeability, and receptor binding. The indole N-H proton is weakly acidic, with a pKa typically around 17 in DMSO. The presence of the electron-withdrawing fluorine and electron-donating methoxy group will influence this value.
-
Sample Preparation : A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds. The solution must be free of dissolved carbon dioxide.
-
Titration : The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M NaOH) delivered in small increments.
-
pH Measurement : The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.
-
Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point where half of the compound has been neutralized.[4]
Spectroscopic Profile
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound. Each method provides a unique fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for complete characterization.
-
¹H NMR : Expected to show distinct signals for the protons on the indole ring system and the methoxy group. The coupling between the fluorine atom and adjacent protons would result in characteristic splitting patterns.
-
¹³C NMR : Would reveal the number of unique carbon environments. The carbon atoms bonded to or near the fluorine and methoxy groups will show characteristic chemical shifts.
-
¹⁹F NMR : A single resonance is expected for the fluorine atom at the 5-position. The chemical shift of this signal is highly sensitive to the electronic environment.[5]
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition : The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for ¹H, ¹³C, and ¹⁹F nuclei.
-
Referencing : Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
-
Expected Absorptions :
-
N-H stretch : A characteristic peak around 3300-3500 cm⁻¹.
-
C-H stretches (aromatic and aliphatic) : Peaks just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
-
C=C stretches (aromatic) : Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretch (methoxy) : A strong peak typically in the 1000-1300 cm⁻¹ range.[5]
-
C-F stretch : A strong absorption in the 1000-1400 cm⁻¹ region.[5]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
-
Expected Result : High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈FNO by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Conclusion
This compound stands as a promising scaffold for the development of new chemical entities in the pharmaceutical landscape. While comprehensive experimental data for this specific molecule remains to be fully elucidated in the public domain, this guide provides a robust framework based on established principles and data from analogous structures. The predictive analysis of its physicochemical properties—including melting point, solubility, and pKa—coupled with detailed, validated protocols for their empirical determination, offers a clear and actionable path for researchers. The strategic incorporation of fluorine and a methoxy group is expected to confer advantageous properties relevant to drug design. The methodologies and predictive insights presented herein are intended to empower scientists and drug development professionals to effectively synthesize, characterize, and utilize this valuable chemical intermediate in their research endeavors.
References
-
ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Melting Point Determination. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 5-Fluoro-7-methoxy-1H-indole: A Technical Guide for Researchers
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds underscores its significance as a "privileged structure."[1] The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's pharmacological profile. The subject of this guide, 5-Fluoro-7-methoxy-1H-indole, is a prime example of such strategic design. The introduction of a fluorine atom at the 5-position and a methoxy group at the 7-position can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the development of novel therapeutics.[1]
This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire, interpret, and integrate spectroscopic data to unambiguously confirm the structure and purity of this important synthetic intermediate. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights, ensuring both technical accuracy and practical applicability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The Causality Behind Experimental Choices in NMR
The choice of NMR experiments and parameters is dictated by the need to obtain a complete and unambiguous picture of the molecular structure. For a molecule like this compound, a standard suite of experiments including ¹H NMR, ¹³C NMR, and possibly 2D correlation experiments (like COSY and HSQC) would be employed. The selection of a suitable deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indole derivatives due to its ability to solubilize the compound and to clearly show the N-H proton signal.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Pulse Width: 90°
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR (Proton-decoupled):
-
Number of Scans (NS): 1024
-
Acquisition Time (AQ): ~1.5 seconds
-
Relaxation Delay (D1): 2 seconds
-
Pulse Program: Standard proton-decoupled pulse sequence
-
Spectral Width: -10 to 180 ppm
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established substituent effects on the indole ring system.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | br s | 1H | N-H (1) |
| ~7.4 | t | 1H | H-2 |
| ~6.9 | dd | 1H | H-4 |
| ~6.5 | dd | 1H | H-6 |
| ~6.4 | t | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, JCF ≈ 235 Hz) | C-5 |
| ~145 | C-7 |
| ~132 | C-7a |
| ~125 | C-2 |
| ~120 (d, JCF ≈ 10 Hz) | C-3a |
| ~105 (d, JCF ≈ 25 Hz) | C-4 |
| ~103 | C-3 |
| ~95 (d, JCF ≈ 25 Hz) | C-6 |
| ~56 | -OCH₃ |
In-depth Analysis:
-
¹H NMR: The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~11.2 ppm). The protons on the pyrrole ring (H-2 and H-3) will likely appear as triplets due to coupling with each other and with the N-H proton. The aromatic protons (H-4 and H-6) will exhibit doublet of doublets splitting patterns due to coupling with each other and with the fluorine atom at C-5. The methoxy protons will appear as a sharp singlet around 3.9 ppm.
-
¹³C NMR: The carbon directly attached to the fluorine atom (C-5) will show a large coupling constant (JCF) of approximately 235 Hz. The carbons ortho and meta to the fluorine (C-4, C-6, and C-3a) will also exhibit smaller C-F couplings. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Technique: ATR-FTIR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Predicted IR Data and Interpretation
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | -OCH₃ |
| ~1620-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-alkyl ether |
| ~1200 | C-F Stretch | Aryl-F |
In-depth Analysis:
The IR spectrum will be characterized by a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of absorptions in the 1620-1450 cm⁻¹ region. The strong absorptions around 1250 cm⁻¹ and 1200 cm⁻¹ are indicative of the C-O and C-F stretching vibrations, respectively.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.
Instrumental Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 50 - 500 m/z
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
Predicted MS Data and Fragmentation Analysis
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Proposed Fragment |
| 165 | [M]⁺˙ | Molecular Ion |
| 150 | [M - CH₃]⁺ | Loss of a methyl radical |
| 122 | [M - CH₃ - CO]⁺ | Loss of a methyl radical and carbon monoxide |
In-depth Analysis:
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺˙ at m/z 165, which corresponds to its molecular weight. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a cation at m/z 150. This can be followed by the loss of a molecule of carbon monoxide (CO) to give a fragment at m/z 122.
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous structure determination.
The workflow for the structural elucidation of this compound begins with mass spectrometry to determine the molecular formula. Infrared spectroscopy then provides information about the functional groups present. Finally, NMR spectroscopy provides the detailed atomic connectivity and completes the structural assignment.
Caption: Workflow illustrating the integrated use of MS, IR, and NMR for structural elucidation.
By combining the molecular formula from MS with the functional group information from IR and the detailed connectivity map from NMR, we can confidently confirm the structure of this compound. This integrated approach is fundamental to ensuring the quality and integrity of chemical compounds used in research and drug development.
References
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Crystal Structure Analysis of 5-Fluoro-7-methoxy-1H-indole: A Methodological and Predictive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the crystallographic analysis of 5-Fluoro-7-methoxy-1H-indole. As no public crystal structure data currently exists for this specific molecule, this document serves as both a detailed methodological workflow and a predictive analysis based on foundational crystallographic principles and data from structurally related compounds. It is designed to equip researchers with the rationale and protocols necessary to successfully determine and interpret the crystal structure of this and similar molecules of pharmaceutical interest.
Introduction: The Strategic Value of the this compound Scaffold
The indole ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique aromatic and electronic properties make it a "privileged structure" for interacting with a wide range of biological targets. The strategic functionalization of the indole scaffold is a key tactic in modern drug discovery to fine-tune a molecule's pharmacological profile.
The subject of this guide, this compound, incorporates two such strategic modifications:
-
Fluorine Substitution: The incorporation of fluorine is a well-established strategy to enhance key drug-like properties.[1] Its high electronegativity and small size can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2][3] Fluorinated indoles, in particular, are explored for a wide range of therapeutic applications.[4][5]
-
Methoxy Substitution: The methoxy group is another frequently employed functional group in pharmaceuticals.[6] It can modulate the electronic properties of the aromatic system and, crucially, act as a hydrogen bond acceptor, influencing molecular conformation and intermolecular interactions that dictate crystal packing and solubility.[6][7] The position of the methoxy group on the indole ring is known to profoundly influence biological activity.[7][8]
Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is the definitive method to understand how these functional groups influence the molecule's solid-state conformation and intermolecular interactions. This structural data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.
Experimental Workflow: From Synthesis to Single Crystal
A high-quality single crystal is the prerequisite for a successful SC-XRD experiment.[9][10] This section outlines a plausible synthetic route and a detailed protocol for obtaining diffraction-quality crystals.
Proposed Synthesis
While various synthetic routes to functionalized indoles exist, a common and effective approach involves building the indole core from a suitably substituted aniline precursor. A plausible route to this compound could be conceptualized based on established methodologies like the Fischer indole synthesis.[11]
Crystallization Protocol: The Art and Science of Crystal Growth
The goal of crystallization is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. The choice of solvent and technique is critical and often requires empirical screening.
Step-by-Step Protocol for Crystallization Screening:
-
Material Purity: Begin with the highest purity (>98%) synthesized compound. Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.
-
Solvent Selection:
-
Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
Test the solubility of a small amount (~1-2 mg) of the compound in ~0.5 mL of each solvent at room temperature and with gentle heating. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
-
Method 1: Slow Evaporation (Primary Screening)
-
Prepare a nearly saturated solution of the compound in a promising solvent in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Method 2: Vapor Diffusion (Fine-Tuning)
-
Hanging Drop: Dissolve the compound in a "good" solvent (in which it is readily soluble). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the drop gradually reduces the compound's solubility, promoting crystallization.
-
Sitting Drop: A similar principle, but the drop of the compound solution is placed directly at the bottom of a small well within a larger sealed chamber containing the poor solvent.
-
-
Crystal Harvesting: Once crystals appear, they must be handled with extreme care. Use a cryo-loop or a fine needle to gently separate a single, well-formed crystal with sharp edges and no visible cracks.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Definitive Structure Determination
SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[12]
The SC-XRD Workflow
The process from crystal to final structure follows a well-defined path, illustrated in the diagram below.
Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
Detailed Protocol Steps
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is picked up on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.[13]
-
Unit Cell Determination: The mounted crystal is exposed to the X-ray beam, and a few initial diffraction images are collected. Software analyzes the positions of the first few reflections to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while continuously exposing it to X-rays and recording the resulting diffraction patterns on a detector.[10]
-
Data Reduction and Integration: The raw image files are processed to measure the intensity and position of each diffraction spot. This data is corrected for experimental factors to produce a reflection file.
-
Structure Solution: This is the critical computational step to solve the "phase problem." For small molecules, direct methods (as implemented in programs like SHELXT) are typically used to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities, typically monitored by the R-factor.
-
Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using validation software like PLATON or the IUCr's CheckCIF service.
-
Reporting: The final results are prepared in the standard Crystallographic Information File (CIF) format, which is required for publication and deposition in databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[14][15][16][17][18]
Predictive Structural Analysis of this compound
In the absence of experimental data, we can predict the key structural features of this compound by analyzing the crystal structures of related indole derivatives.[19][20]
Expected Molecular Geometry
The core indole ring system is expected to be largely planar. The C-F and C-O bond lengths will be consistent with standard values for aromatic systems. The methoxy group may lie in the plane of the indole ring or be slightly twisted, a conformation that can be influenced by intermolecular packing forces.
Anticipated Intermolecular Interactions & Crystal Packing
The crystal packing will be dominated by a network of non-covalent interactions. The substituents at the 5- and 7-positions provide specific functionalities that will likely direct the supramolecular assembly.
-
N-H···X Hydrogen Bonding: The indole N-H group is a strong hydrogen bond donor. It is highly probable that it will form a hydrogen bond with a suitable acceptor on a neighboring molecule. The most likely acceptors are the oxygen of the methoxy group (N-H···O) or potentially the fluorine atom (N-H···F). The N-H···O interaction is generally stronger and more common.
-
C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich face of a neighboring indole ring system.
-
π-π Stacking: The planar indole rings may stack in a parallel-displaced or T-shaped arrangement to maximize favorable π-π interactions.
Caption: Potential intermolecular interactions in the crystal lattice.
Hypothetical Crystallographic Data Table
The following table summarizes the kind of data that would be generated from a successful SC-XRD experiment, with placeholder values for illustrative purposes.
| Parameter | Expected Value / Information |
| Chemical Formula | C₉H₈FNO |
| Formula Weight | 165.16 g/mol |
| Crystal System | Monoclinic or Orthorhombic (Common for small organics) |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ (Common centrosymmetric/non-centrosymmetric) |
| a, b, c (Å) | Unit cell lengths (e.g., 5-15 Å) |
| α, β, γ (°) | Unit cell angles (e.g., 90, 90-110, 90) |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell (e.g., 4) |
| Temperature (K) | 100 K (Standard for data collection) |
| Radiation | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) |
| R-factor (R1) | < 0.05 for a well-refined structure |
| Goodness-of-Fit (S) | ~1.0 |
Implications for Drug Development
The definitive crystal structure of this compound provides critical insights that directly impact drug development:
-
Conformational Analysis: It reveals the lowest energy conformation of the molecule in the solid state, which is often relevant to its bioactive conformation.
-
SAR Validation: It provides the precise 3D arrangement of the fluorine and methoxy substituents, allowing for a more accurate interpretation of structure-activity relationships.
-
Computational Modeling: The experimental structure serves as a crucial starting point for molecular docking studies, helping to predict and understand how the molecule might bind to a protein target.
-
Physicochemical Property Prediction: The crystal packing reveals the network of intermolecular interactions, which can provide insights into properties like solubility, melting point, and crystal habit, all of which are critical for formulation and development.
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- PubChem. 5-Fluoroindole | C8H6FN | CID 67861.
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The Biological Activity of 5-Fluoro-7-methoxy-1H-indole and its Derivatives: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and its capacity to interact with multiple receptor types.[1][2][3][4] This guide delves into the specific biological activities of 5-Fluoro-7-methoxy-1H-indole and its derivatives. We will explore how the strategic placement of a fluorine atom and a methoxy group on the indole ring system significantly modulates its physicochemical properties and enhances its therapeutic potential.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanisms of action, and diverse pharmacological applications of this promising class of compounds, including their anticancer, antimicrobial, and neuroprotective effects.
The Strategic Importance of the this compound Scaffold
The indole ring, a fusion of benzene and pyrrole, is a fundamental structural motif in numerous natural products, neurotransmitters like serotonin, and approved pharmaceuticals.[2][3] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for designing novel therapeutic agents. The core of our focus, this compound, is not merely another indole; it is a meticulously designed scaffold where each substituent serves a distinct and synergistic purpose.
-
The Role of the 5-Fluoro Substituent: The introduction of a fluorine atom, the most electronegative element, is a well-established strategy in medicinal chemistry to enhance drug efficacy. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can drastically alter the molecule's profile. Fluorination often improves metabolic stability by blocking sites susceptible to oxidative metabolism, increases binding affinity to target proteins through favorable electrostatic interactions, and modulates lipophilicity, which is crucial for membrane permeability and bioavailability.[1][5]
-
The Influence of the 7-Methoxy Group: The methoxy (-OCH₃) group at the 7-position is an electron-donating group that increases the electron density of the indole ring system.[6] This electronic modification can influence the molecule's reactivity and its interaction with biological targets. Functionally, the methoxy group can enhance lipophilicity, improving the compound's ability to cross cellular membranes, and provides a valuable synthetic handle for further chemical derivatization to optimize lead compounds.[1][6]
The combination of these two substituents on the indole core creates a versatile intermediate for the synthesis of novel compounds with a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[1]
Synthesis of the Core Scaffold and its Derivatives
The efficient synthesis of the this compound core is critical for its exploration in drug discovery. Several classical and modern organic chemistry methods can be employed.
Key Synthetic Methodologies
-
Fischer Indole Synthesis: This remains one of the most common and robust methods for constructing the indole ring.[1] The process involves the acid-catalyzed reaction of a suitably substituted phenylhydrazine (in this case, (4-fluoro-2-methoxyphenyl)hydrazine) with an aldehyde or ketone, followed by cyclization.[1][7] The choice of the carbonyl component allows for diversification at the 2- and 3-positions of the indole.
-
Leimgruber-Batcho Indole Synthesis: An efficient and often milder alternative to the Fischer synthesis, this method has gained popularity for its scalability.[1] It typically begins with a substituted nitrotoluene which is converted to an enamine, followed by reductive cyclization to yield the indole ring. This pathway is highly adaptable for producing variously substituted indoles.
-
Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. While also a viable route, it can sometimes be limited by the availability of starting materials and control over regioselectivity.[1]
Experimental Protocol: Generalized Fischer Indole Synthesis
-
Hydrazone Formation: Dissolve (4-fluoro-2-methoxyphenyl)hydrazine (1.0 eq) and a suitable ketone (e.g., acetone, 1.1 eq) in a protic solvent like ethanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Cyclization: Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting materials. The acid catalyzes the[8][8]-sigmatropic rearrangement of the hydrazone intermediate to form the indole ring.
-
Work-up and Purification: Cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography to yield the desired this compound derivative.
Caption: Generalized workflow for indole synthesis and derivatization.
Spectrum of Biological Activities
The strategic functionalization of the indole scaffold with fluorine and methoxy groups gives rise to derivatives with potent and diverse biological activities.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents.[1] The presence of fluorine can enhance the compound's ability to inhibit cancer cell proliferation.[1]
-
Mechanism of Action: The anticancer effects of many indole derivatives are multifaceted. They are known to induce apoptosis (programmed cell death) by modulating key signaling pathways, disrupt microtubule polymerization which arrests the cell cycle in the G2/M phase, and inhibit specific protein kinases involved in cancer progression.[1][9][10]
-
Supporting Evidence: Studies have demonstrated the cytotoxicity of fluorinated indole analogs against a range of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and leukemia (L1210) cells.[1] For instance, certain derivatives have exhibited potent inhibition of leukemia cells with IC₅₀ values in the nanomolar range.[1] Structure-activity relationship (SAR) studies reveal that substituents on the indole nitrogen can significantly enhance anticancer potency.[9]
Table 1: Representative Anticancer Activity of Indole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Indole-Sulfonamide (Cpd 30) | HepG2 (Liver) | 7.37 | [11] |
| Indole-Chalcone (Cpd 12) | Various | 0.22 - 1.80 | [9] |
| Dihydroisoxazole-Indole (4i) | Jurkat (Leukemia) | 22.31 | [12] |
| Dihydroisoxazole-Indole (4i) | HL-60 (Leukemia) | 32.68 | [12] |
| Methoxy-Indole Curcumin (27) | HeLa (Cervical) | 4.0 |[2] |
Caption: Generalized apoptotic pathway modulated by indole derivatives.
Antimicrobial Activity
Indole derivatives are a rich source of potential antimicrobial agents, with activity against a broad spectrum of pathogens.[3][13][14]
-
Mechanism of Action: The mechanisms are varied, but some derivatives are known to inhibit essential bacterial processes like DNA synthesis or disrupt microbial cell membranes.[3]
-
Supporting Evidence: Methoxy-substituted indoles have been investigated for their ability to inhibit bacterial transcription.[6] Studies on various indole derivatives have demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[13][15] Some novel indole-triazole compounds have shown particularly promising activity against methicillin-resistant S. aureus (MRSA) and C. krusei.[13]
Table 2: Representative Antimicrobial Activity (MIC) of Indole Derivatives
| Compound Class | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Indole-Triazole (3d) | MRSA | 3.125 | [13] |
| Indole-Triazole (General) | C. krusei | 3.125 - 50 | [13] |
| Indole-Benzimidazole (3aq) | C. albicans | 3.9 | [15] |
| Indole-Benzimidazole (3ag) | M. smegmatis | 3.9 |[15] |
Neuroprotective Activity
The indole scaffold is central to neuropharmacology, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases.[8][16]
-
Mechanism of Action: A primary mechanism for neuroprotection is the potent antioxidant activity of indole compounds, which involves scavenging reactive oxygen species (ROS) that cause cellular damage in the nervous system.[8][16][17] More advanced mechanisms include the activation of the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative stress.[18] Some derivatives also show potential in preventing or disaggregating the amyloid-β plaques associated with Alzheimer's disease.[17]
-
Supporting Evidence: Numerous studies have demonstrated that indole derivatives can protect neurons from chemically induced oxidative stress and ischemia/reperfusion injury.[16] Phytochemicals like indole-3-carbinol and its metabolite diindolylmethane (DIM) exert neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating the TrkB/Akt signaling pathway, which in turn promotes Nrf2 activation.[18]
Caption: Activation of the Nrf2-ARE pathway by indole derivatives.
Key Experimental Protocols
To validate the biological activities described, standardized in vitro assays are essential. The following protocols provide a framework for screening compounds like this compound derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test indole derivative in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test indole derivative in a 96-well microtiter plate using the broth.[13]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]
Conclusion and Future Outlook
This compound represents a highly promising and strategically designed scaffold for the development of novel therapeutic agents. The synergistic inclusion of a fluorine atom and a methoxy group confers advantageous physicochemical properties that translate into a broad spectrum of potent biological activities, including anticancer, antimicrobial, and neuroprotective effects. The versatility of the indole core allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity against specific biological targets.
Future research should focus on:
-
Synthesis of Novel Libraries: Expanding the library of derivatives by modifying the N-1 and C-3 positions to further probe structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and safety.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other areas, such as anti-inflammatory and antiviral therapies, where indoles have historically shown promise.[1]
The foundational work on this compound and its analogs provides a robust platform for the discovery of next-generation therapeutics to address significant global health challenges.
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Indole Derivatives as Neuroprotectants. PubMed. Available at: [Link]
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Development of New Indole-Derived Neuroprotective Agents. PubMed. Available at: [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available at: [Link]
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Antimicrobial properties of some 3-acyl-4,7-disubstituted indoles. PubMed. Available at: [Link]
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]
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Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. Available at: [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]
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In vitro evaluation of 5-Fluoro-7-methoxy-1H-indole
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Fluoro-7-methoxy-1H-indole
Authored by a Senior Application Scientist
Disclaimer: This document is a technical guide intended for research, scientific, and drug development professionals. The protocols and insights provided are for informational purposes and should be adapted and validated for specific experimental contexts.
Introduction: The Therapeutic Potential of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and vital neurotransmitters like serotonin and melatonin.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents.[1][3] The strategic substitution on the indole ring can significantly modulate its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.[2]
This compound is a synthetic indole derivative that has garnered interest for its potential therapeutic applications. The presence of a fluorine atom at the C5 position and a methoxy group at the C7 position are key structural features. The electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity to target proteins, while the electron-donating methoxy group can influence solubility and receptor interactions.[1] Research into fluorinated and methoxylated indole analogs has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][4][5]
This guide provides a comprehensive framework for the in vitro evaluation of this compound, outlining a logical progression of assays to elucidate its biological activity and mechanism of action.
Part 1: Physicochemical Characterization and Compound Handling
A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate in vitro evaluation.
1.1. Solubility Assessment
Rationale: Accurate determination of solubility in various solvents is critical for preparing stock solutions and ensuring the compound remains in solution during assays, preventing false-negative results.
Protocol:
-
Prepare a stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Serially dilute the stock solution in aqueous buffers (e.g., phosphate-buffered saline, PBS) and cell culture media to determine the maximum soluble concentration.
-
Visually inspect for precipitation and use spectrophotometry to quantify the soluble fraction.
1.2. Stability Analysis
Rationale: Assessing the stability of the compound in assay conditions (e.g., temperature, pH, presence of media components) is crucial to ensure that the observed biological effects are due to the parent compound and not its degradation products.
Protocol:
-
Incubate this compound in relevant assay buffers and cell culture media at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyze the samples at each time point using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the parent compound.
Part 2: In Vitro Anticancer Evaluation
The indole nucleus is a common feature in many anticancer agents.[1] The following is a tiered approach to assess the anticancer potential of this compound.
2.1. Cytotoxicity Screening
Rationale: The initial step is to determine the compound's ability to inhibit the growth of or kill cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[6]
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol: MTT Assay [6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the plate for 48 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| HCT-116 | Colorectal Cancer | 22.5 |
| A549 | Lung Cancer | 35.8 |
| HeLa | Cervical Cancer | 18.9 |
2.2. Apoptosis and Cell Cycle Analysis
Rationale: To understand the mechanism of cell death induced by the compound, it is essential to investigate whether it triggers apoptosis (programmed cell death) and/or affects the cell cycle progression.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [6][7]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.[6]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[7]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[6][7]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining [6]
-
Cell Treatment: Treat cells with the compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[6]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Part 3: In Vitro Neuroprotective Evaluation
Indole derivatives have shown promise as neuroprotective agents, often due to their antioxidant and anti-inflammatory properties.[4][8][9]
3.1. Assessment of Antioxidant Activity
Rationale: Oxidative stress is a key contributor to neurodegenerative diseases. Evaluating the compound's ability to scavenge free radicals is a primary step in assessing its neuroprotective potential.
Protocol: DPPH Radical Scavenging Assay
-
Prepare different concentrations of this compound in methanol.
-
Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
3.2. Neuroprotection Against Oxidative Stress
Rationale: To assess the compound's ability to protect neuronal cells from oxidative damage.
Experimental Workflow for Neuroprotection Assay:
Caption: Workflow for assessing the neuroprotective effects of this compound.
Protocol:
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[8]
-
Cell Viability Assessment: After the stress induction period, assess cell viability using the MTT assay as described previously. An increase in viability in the compound-treated group compared to the stressor-only group indicates a neuroprotective effect.[8]
Part 4: In Vitro Antimicrobial Evaluation
Heterocyclic compounds, including indoles, are known for their antimicrobial properties.[10][11]
4.1. Minimum Inhibitory Concentration (MIC) Determination
Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 2: Hypothetical Antimicrobial Activity Data for this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Candida albicans | Fungus | 128 |
| Aspergillus niger | Fungus | >256 |
Conclusion
The in vitro evaluation of this compound requires a systematic and multi-faceted approach. The methodologies outlined in this guide provide a robust framework for characterizing its potential anticancer, neuroprotective, and antimicrobial activities. The data generated from these assays will be instrumental in understanding the compound's pharmacological profile and guiding further preclinical and clinical development. It is imperative that each assay is performed with appropriate controls and that the data is rigorously analyzed to ensure the scientific validity of the findings.
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Unraveling the Molecular Trajectory of 5-Fluoro-7-methoxy-1H-indole: A Technical Guide for Researchers
Abstract
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of substituents, such as fluorine and methoxy groups, can significantly modulate the physicochemical and pharmacological properties of the indole ring system, offering a powerful tool for fine-tuning therapeutic agents.[1] 5-Fluoro-7-methoxy-1H-indole is one such derivative, a subject of growing interest in drug discovery. While extensive research has demonstrated the broad-spectrum activities of indole derivatives—spanning antiviral, anti-inflammatory, anticancer, and antimicrobial applications—the specific mechanism of action for this compound remains an area of active investigation.[1] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the molecular mechanisms of this compound. It synthesizes the known biological activities of structurally related indole analogues to propose potential pathways of action and offers a suite of detailed, field-proven experimental protocols to empirically validate these hypotheses.
Introduction: The Rationale for Investigating this compound
The indole scaffold's ability to interact with a multitude of biological receptors and enzymes makes it a cornerstone of modern drug design.[1] The introduction of a fluorine atom at the 5-position and a methoxy group at the 7-position of the indole ring in this compound is a deliberate chemical modification aimed at enhancing its drug-like properties.
-
The Role of Fluorine: The presence of a fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also influence binding affinity to target proteins and enhance lipophilicity, which can improve membrane permeability.[1]
-
The Influence of the Methoxy Group: The methoxy group, being an electron-donating substituent, can modulate the electronic properties of the indole ring, which in turn can affect receptor interactions.[2] It can also impact solubility and metabolic pathways.
Given the known anticancer, antimicrobial, and anti-inflammatory properties of other fluorinated and methoxylated indole derivatives, it is plausible that this compound may exert its effects through similar mechanisms. This guide will, therefore, focus on providing the experimental tools to investigate these potential activities.
Hypothesized Mechanisms of Action and Experimental Validation
Based on the activities of related indole compounds, we can postulate several primary mechanisms of action for this compound. The following sections outline these hypotheses and provide detailed protocols for their investigation.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Fluorinated indole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer).[1] The potential anticancer mechanism of this compound can be explored through the following workflow:
Caption: Workflow for Investigating Anticancer Activity.
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (specific to cell line)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Lines | MCF-7 (breast cancer), HCT-116 (colorectal cancer) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Incubation Time | 48 - 72 hours |
| Endpoint | Absorbance at 570 nm |
Antimicrobial Activity: Inhibition of Microbial Growth
Indole derivatives are known to possess antimicrobial properties. The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against relevant microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
This compound
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB directly in the 96-well plate.[5]
-
Inoculation: Inoculate each well with 5 µL of the standardized bacterial suspension.[6]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Caption: Workflow for MIC Determination.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The anti-inflammatory potential of indole derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM.
-
Treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
Supernatant Collection: Collect the cell culture supernatants.
-
NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[9]
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.[10][11]
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
| Parameter | Description |
| Cell Line | RAW 264.7 macrophages |
| Stimulant | Lipopolysaccharide (LPS) |
| Readouts | Nitric Oxide (NO), TNF-α, IL-6 |
| Detection Methods | Griess Assay, ELISA |
In Silico Approaches: Predicting Molecular Interactions
Molecular docking can provide valuable insights into the potential binding modes of this compound with putative protein targets, guiding further experimental work.
General Protocol for Molecular Docking
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[12]
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.[13]
-
Docking Simulation: Define the binding site on the target protein and perform the docking simulation to generate various binding poses of the ligand.[14]
-
Scoring and Analysis: The docking program will score and rank the different poses based on their predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[14]
Pharmacokinetic Considerations
The in vitro pharmacokinetic properties of indole derivatives are crucial for their development as therapeutic agents. The fluorine and methoxy substituents on this compound are expected to influence its metabolic stability and permeability. In vitro studies on related indole derivatives have shown that the indole core is generally more metabolically stable than the indazole core.[15]
Conclusion
While the precise mechanism of action of this compound is yet to be fully elucidated, its structural features and the known activities of related indole derivatives suggest a high potential for therapeutic applications, particularly in the fields of oncology, infectious diseases, and inflammation. This technical guide provides a robust, evidence-based framework for researchers to systematically investigate its biological activities and unravel its molecular mechanisms. The detailed protocols herein are designed to be self-validating and offer a clear path from initial screening to mechanistic insights, thereby accelerating the discovery and development of novel therapeutics based on this promising indole scaffold.
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The Strategic Advantage of 5-Fluoro-7-methoxy-1H-indole in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Power of Strategic Substitution
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with a diverse range of biological targets. However, the ever-present challenge in drug discovery lies in fine-tuning the physicochemical and pharmacokinetic properties of lead compounds to enhance their efficacy, selectivity, and metabolic stability.
This technical guide delves into the strategic application of a specifically substituted indole building block: 5-Fluoro-7-methoxy-1H-indole . We will explore the synergistic effects of the 5-fluoro and 7-methoxy substituents, which impart advantageous properties to molecules, making this scaffold a highly valuable asset in the development of next-generation therapeutics. This guide will provide a comprehensive overview of its synthesis, reactivity, and application in medicinal chemistry, supported by detailed experimental protocols and an analysis of its impact on biological activity.
Core Physicochemical and Pharmacokinetic Profile
The strategic placement of the fluorine and methoxy groups on the indole ring is not arbitrary; it is a deliberate design choice to modulate the molecule's properties for optimal drug-like characteristics.
| Property | Influence of Substituents |
| Lipophilicity (logP) | The 5-fluoro group generally increases lipophilicity, which can enhance membrane permeability and cell uptake. |
| Electronic Properties | The fluorine atom is a weak electron-withdrawing group, while the methoxy group is electron-donating. This electronic push-pull system can influence the reactivity of the indole ring and its interactions with biological targets. |
| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the 5-position less susceptible to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of drug candidates.[2] |
| Binding Interactions | The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. The methoxy group can also act as a hydrogen bond acceptor. |
| pKa | The incorporation of fluorine can lower the pKa of nearby basic centers in a molecule, which can have a beneficial influence on oral absorption.[3][4] |
Synthesis of the this compound Scaffold
Several classical and modern synthetic methodologies can be employed to construct the this compound core. The choice of method often depends on the availability of starting materials, scalability, and desired substitution patterns.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[5][6]
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of 4-fluoro-2-methoxyphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add pyruvic acid (1.1 eq). Stir the mixture at room temperature for 2 hours.
-
Cyclization: Heat the reaction mixture to 100°C and stir for 5 minutes.
-
Work-up: Cool the mixture, add water, and filter the resulting precipitate. Wash the solid with water and dry under vacuum to yield this compound-2-carboxylic acid.
-
Decarboxylation: Heat the carboxylic acid intermediate in a high-boiling solvent such as quinoline with a copper catalyst to effect decarboxylation and afford the final product.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is another powerful method that proceeds via a nitro-enamine intermediate, offering high yields and mild reaction conditions.[7][8]
Caption: Leimgruber-Batcho Indole Synthesis Workflow.
Experimental Protocol: Leimgruber-Batcho Indole Synthesis
-
Enamine Formation: A mixture of 4-fluoro-2-methoxy-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq), and pyrrolidine (0.2 eq) in DMF is heated at 110°C for 2 hours. The solvent is then removed under reduced pressure.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol or THF). Raney nickel (catalytic amount) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) until the reaction is complete. Alternatively, hydrazine hydrate can be used as the hydrogen source in the presence of Raney nickel.
-
Work-up and Purification: The catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to give this compound.
Key Reactions for Further Functionalization
The this compound core can be further elaborated at several positions to explore structure-activity relationships (SAR).
N-Alkylation
The indole nitrogen can be readily alkylated to introduce various side chains, which can significantly impact pharmacological activity.[9][10]
Experimental Protocol: N-Alkylation
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
C3-Functionalization
The C3 position of the indole ring is nucleophilic and can undergo various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[11]
Experimental Protocol: Mannich Reaction (C3-Aminomethylation)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of acetic acid and ethanol, add formaldehyde (1.2 eq) and a secondary amine (e.g., dimethylamine, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the C3-aminomethylated indole.
Applications in Medicinal Chemistry: Case Studies
The this compound scaffold has been successfully incorporated into a variety of bioactive molecules across different therapeutic areas.
Anticancer Agents
The indole nucleus is a common feature in many anticancer drugs. The strategic substitution of the this compound core has led to the development of potent inhibitors of key oncogenic pathways.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several potent VEGFR-2 inhibitors incorporate the fluorinated indole scaffold.[12][13][14] The fluoro and methoxy groups can enhance binding to the kinase hinge region and improve the overall pharmacokinetic profile.
| Compound Class | Target | Key Structural Features |
| Indolinones | VEGFR-2 | The 5-fluoro substituent often improves potency. The 7-methoxy group can enhance metabolic stability. |
| Pyrrolo[2,3-b]pyridines | VEGFR-2, other kinases | The azaindole core mimics the purine of ATP, with the fluoro and methoxy groups fine-tuning selectivity and ADME properties. |
-
Tubulin Polymerization Inhibitors: Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Compounds that disrupt microtubule dynamics are effective anticancer agents. The this compound scaffold has been utilized in the design of potent tubulin polymerization inhibitors.[15][16]
Antiviral Agents
Indole derivatives have shown significant promise as antiviral agents, targeting various stages of the viral life cycle.[1][17][18] The this compound scaffold can be a valuable starting point for the development of novel antiviral drugs due to the favorable properties imparted by its substituents.
-
Hepatitis C Virus (HCV) Inhibitors: The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a novel inhibitor of HCV replication.[18] Further derivatization with fluoro and methoxy groups on the indole core could lead to enhanced potency and improved pharmacokinetic properties.
-
Broad-Spectrum Antivirals: The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a bioisostere of indole, has been explored for the development of broad-spectrum antiviral agents. The introduction of a fluorine at the analogous 5-position and a methoxy group at the 7-position can be a strategic approach to optimize these compounds.[19]
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Indole-based compounds have been investigated as anti-inflammatory agents, often targeting key inflammatory mediators.[20][21][22] The 5-fluoro-2-oxindole derivative has demonstrated antinociceptive and anti-inflammatory effects in preclinical models.[23] The this compound scaffold provides a promising platform for the development of novel anti-inflammatory drugs.
Conclusion and Future Perspectives
This compound represents a strategically designed building block that offers significant advantages in medicinal chemistry. The synergistic effects of the 5-fluoro and 7-methoxy substituents provide a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic accessibility and versatile reactivity of this scaffold make it an attractive starting point for the discovery of novel therapeutics across a range of disease areas, including oncology, virology, and inflammation. As our understanding of disease biology deepens, the rational design of bioactive molecules using privileged scaffolds like this compound will continue to be a cornerstone of successful drug discovery programs.
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An In-depth Technical Guide to the Therapeutic Potential of 5-Fluoro-7-methoxy-1H-indole
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Strategic functionalization of the indole ring can profoundly influence its pharmacological profile. This technical guide focuses on 5-Fluoro-7-methoxy-1H-indole, a synthetic indole derivative with significant therapeutic potential. The introduction of a fluorine atom at the 5-position and a methoxy group at the 7-position creates a unique electronic and steric environment, enhancing its drug-like properties. This guide provides a comprehensive overview of its synthesis, explores its promising anticancer and antiviral activities, and delves into the mechanistic insights and experimental protocols relevant to its preclinical development.
The Strategic Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for indole formation. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction efficiency.
Prominent Synthetic Pathways
Several classical and modern indole syntheses are applicable for the preparation of this compound:
-
Fischer Indole Synthesis: This is one of the most common and industrially favored methods. It involves the acid-catalyzed reaction of a suitably substituted phenylhydrazine with an aldehyde or ketone.[1]
-
Leimgruber-Batcho Indole Synthesis: An efficient and scalable alternative, this method proceeds via the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization.[1]
-
Bischler Indole Synthesis: This approach involves the reaction of an aniline with an α-halo-ketone, followed by cyclization.
-
Sugasawa Indole Synthesis: This method utilizes a Friedel-Crafts acylation of an aniline followed by a reductive cyclization.
Experimental Protocol: Fischer Indole Synthesis
The following is a representative protocol for the synthesis of this compound based on the Fischer indole synthesis.
Caption: Fischer Indole Synthesis Workflow.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 4-fluoro-2-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents) and stir until dissolved.
-
To this solution, add pyruvic acid (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization and Decarboxylation
-
To the reaction mixture containing the hydrazone, add a strong acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.
-
Heat the mixture to reflux (typically 80-100°C) for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the hydrazone and the formation of the indole product.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
Step 3: Extraction and Purification
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Therapeutic Potential: A Dual-Pronged Approach
This compound has emerged as a molecule of interest due to its potential anticancer and antiviral properties. The strategic placement of the fluoro and methoxy groups is believed to be crucial for its biological activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The presence of the fluorine atom often enhances the anticancer activity of indole derivatives.[1]
| Cell Line | Cancer Type | Reported IC50 (for derivatives) |
| L1210 | Mouse Leukemia | <0.01 µM[1] |
| MCF-7 | Breast Cancer | 0.09 µM to >30 µM[1] |
| HCT-116 | Colorectal Cancer | 0.09 µM to >30 µM[1] |
2.1.1. Mechanism of Action: Inhibition of Key Kinases
The anticancer effects of fluorinated indoles are often attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis.[1] Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 4 (FGFR4).[1]
Caption: Inhibition of Kinase Signaling.
2.1.2. Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., Sorafenib)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in kinase buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the VEGFR-2 enzyme to each well (except for the no-enzyme control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP (as a measure of kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Antiviral Activity: A Promising Frontier
The indole scaffold is present in several antiviral drugs, and fluorinated indoles have shown significant promise, particularly as anti-HIV agents.[1] While direct antiviral data for this compound is limited, its structural features suggest potential activity against various viruses.
2.2.1. Potential Antiviral Mechanisms
Based on studies of related compounds, potential antiviral mechanisms of action for this compound could include:
-
Inhibition of Viral Enzymes: Many antiviral drugs target viral polymerases or proteases.[2]
-
Disruption of Viral Entry: Some compounds can interfere with the binding of the virus to host cell receptors.
-
Modulation of Host Factors: The compound might interact with host cell proteins that are essential for viral replication.
2.2.2. Experimental Protocol: General Reverse Transcriptase Inhibition Assay (for potential anti-HIV activity)
This protocol provides a general framework for assessing the inhibition of a viral reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RT assay buffer
-
Poly(A) template and oligo(dT) primer
-
[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., Nevirapine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, combine the RT enzyme, poly(A)•oligo(dT) template/primer, and the test compound.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding [³H]-dTTP.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Transfer the reaction mixtures to glass fiber filters and wash with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity incorporated into the DNA product using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
ADME/Tox Profile: Considerations for Drug Development
Caption: Key ADME/Tox Parameters.
In Vitro Assays for Preclinical Assessment
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes, this assay determines the rate at which the compound is metabolized by drug-metabolizing enzymes.[3] The presence of the methoxy group may provide a site for metabolism.
-
Permeability (Caco-2 Assay): The Caco-2 cell monolayer model is used to predict intestinal absorption of orally administered drugs.[4]
-
Cytochrome P450 (CYP) Inhibition: This assay evaluates the potential of the compound to inhibit major CYP enzymes (e.g., CYP3A4, CYP2D6), which is crucial for predicting drug-drug interactions.[5]
-
In Vitro Cytotoxicity: Assessed in non-cancerous cell lines to determine the compound's general toxicity.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated potential in the realms of anticancer and antiviral research warrants further investigation. The key to unlocking its full therapeutic potential lies in a comprehensive understanding of its mechanism of action and a thorough characterization of its pharmacokinetic and toxicological properties. Future research should focus on:
-
In vivo efficacy studies in relevant animal models of cancer and viral infections.
-
Detailed ADME/Tox profiling to assess its drug-like properties.
-
Lead optimization to enhance potency, selectivity, and pharmacokinetic parameters.
This technical guide provides a foundational understanding of this compound, offering valuable insights and experimental frameworks for researchers dedicated to advancing novel therapeutics.
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Fredlund, L., Winiwarter, S., & Hilgendorf, C. (2017). In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics, 14(5), 1601–1609. (URL: [Link])
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Synthesis of 5-Fluoroindole-5-13C - DiVA portal. (URL: [Link])
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El-Sayed, M. A., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1234567. (URL: [Link])
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Al-Ostoot, F. H., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(13), 4192. (URL: [Link])
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Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Guengerich, F. P. (2017). Human Cytochrome P450 Enzymes 5–51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits. Critical Reviews in Toxicology, 47(1), 1-30. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel PAD4 Inhibitors Utilizing a 5-Fluoro-7-methoxy-1H-indole Scaffold
Introduction: Targeting PAD4 in Disease
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins, a process known as citrullination.[1] This process, which converts arginine residues to citrulline, plays a significant role in gene regulation and protein function.[2] However, the dysregulation of PAD4 and subsequent aberrant citrullination have been implicated in the pathology of numerous diseases, including rheumatoid arthritis, multiple sclerosis, and various cancers.[1][3] Consequently, PAD4 has emerged as a compelling therapeutic target for the development of novel inhibitors to mitigate these disease states.[3][4]
The indole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[5] Its unique electronic and structural properties make it an ideal starting point for the design of potent and selective enzyme inhibitors. This guide provides a detailed synthetic protocol for the development of a novel PAD4 inhibitor based on a 5-Fluoro-7-methoxy-1H-indole core, culminating in a chloroacetamidine-functionalized molecule designed for irreversible inhibition.
Scientific Rationale and Synthetic Strategy
The strategy outlined below leverages the this compound scaffold to create a potent and selective PAD4 inhibitor. The fluoro and methoxy substituents are strategically chosen to modulate the electronic properties and metabolic stability of the final compound. The synthetic plan involves a three-step sequence:
-
N-Alkylation: Introduction of a protected amine sidechain onto the indole nitrogen. This is a crucial step for positioning the "warhead" group for interaction with the enzyme's active site.
-
Deprotection: Removal of the Boc protecting group to unmask the primary amine.
-
Chloroacetamidine Formation: Installation of the chloroacetamidine "warhead," which is designed to form a covalent bond with a key cysteine residue (Cys645) in the active site of PAD4, leading to irreversible inhibition.[3]
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for the target PAD4 inhibitor.
Detailed Protocols
Part 1: Synthesis of the Amine Intermediate
Step 1: N-Alkylation of this compound
-
Rationale: This step attaches a protected amine sidechain to the indole nitrogen. Sodium hydride (NaH) is a strong base that deprotonates the indole nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic bromoethyl carbamate. Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction.
-
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 165.16 | 10.0 | 1.65 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 0.48 g |
| N-(2-bromoethyl)tert-butylcarbamate | 224.09 | 11.0 | 2.47 g |
| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |
| Saturated aqueous NH₄Cl solution | - | - | As needed |
| Ethyl acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed |
-
Protocol:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.65 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (0.48 g, 12.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add N-(2-bromoethyl)tert-butylcarbamate (2.47 g, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (2-(5-fluoro-7-methoxy-1H-indol-1-yl)ethyl)carbamate.
-
Step 2: Boc Deprotection
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the primary amine necessary for the next step. Dichloromethane (DCM) is a common solvent for this reaction.
-
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-butyl (2-(5-fluoro-7-methoxy-1H-indol-1-yl)ethyl)carbamate | 308.36 | (Assumed from Step 1) | - |
| Trifluoroacetic acid (TFA) | 114.02 | - | 10 mL |
| Dichloromethane (DCM) | - | - | 20 mL |
| Saturated aqueous NaHCO₃ solution | - | - | As needed |
-
Protocol:
-
Dissolve the product from Step 1 in DCM (20 mL) in a round-bottom flask.
-
Add TFA (10 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(5-fluoro-7-methoxy-1H-indol-1-yl)ethan-1-amine, which can be used in the next step without further purification.
-
Part 2: Synthesis of the Final PAD4 Inhibitor
Step 3: Chloroacetamidine Formation
-
Rationale: This final step introduces the chloroacetamidine "warhead." The primary amine from Step 2 acts as a nucleophile, attacking the imidate carbon of ethyl 2-chloroacetimidate. This reaction forms the final product, an irreversible PAD4 inhibitor. Triethylamine (Et₃N) is used as a base to neutralize the HCl salt of the imidate and to scavenge the acid produced during the reaction.[1]
-
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(5-fluoro-7-methoxy-1H-indol-1-yl)ethan-1-amine | 208.24 | (Assumed from Step 2) | - |
| Ethyl 2-chloroacetimidate hydrochloride | 158.02 | 1.2 eq | - |
| Triethylamine (Et₃N) | 101.19 | 2.5 eq | - |
| Anhydrous Methanol | - | - | As needed |
-
Protocol:
-
Dissolve the amine from Step 2 in anhydrous methanol.
-
Add triethylamine (2.5 equivalents).
-
Add ethyl 2-chloroacetimidate hydrochloride (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final compound, 2-chloro-N-(2-(5-fluoro-7-methoxy-1H-indol-1-yl)ethyl)acetimidamide.
-
Mechanism of Inhibition
The synthesized chloroacetamidine-based inhibitor is designed to act as a mechanism-based inactivator of PAD4. The chloroacetamidine moiety is an electrophilic group that can be attacked by the nucleophilic thiolate of the active site Cys645 residue.[2] This results in the formation of a covalent thioether bond, irreversibly inactivating the enzyme.
Caption: Covalent modification of PAD4 by the inhibitor.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel potential PAD4 inhibitor based on a this compound scaffold. By following these detailed steps, researchers in drug discovery and medicinal chemistry can generate this and similar compounds for biological evaluation. The strategic design, incorporating a privileged indole core and a covalent "warhead," offers a promising avenue for the development of new therapeutics targeting PAD4-related diseases.
References
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Mondal, S., & Thompson, P. R. (2019). Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor. ACS Medicinal Chemistry Letters, 10(3), 319-324. [Link]
-
A. D. B. Aro, A. D. B. Aro, & T. P. R. (2007). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry, 46(10), 2853-2863. [Link]
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Jia, Y., Jia, R., Taledaohan, A., Wang, Y., & Wang, Y. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Pharmaceutics, 16(3), 335. [Link]
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Patsnap. (2024). What are PAD4 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Knight, J. S., et al. (2015). Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Annals of the Rheumatic Diseases, 74(8), 1587-1592. [Link]
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Wang, Y., et al. (2004). Human PAD4 regulates histone arginine methylation and transcription. Science, 306(5694), 279-283. [Link]
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Jia, Y., et al. (2024). Structure-Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Pharmaceutics, 16(3), 335. [Link]
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Lewis, H. D., et al. (2015). Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nature Chemical Biology, 11(3), 189-191. [Link]
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Wei, L., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. Bioorganic & Medicinal Chemistry, 125, 117865. [Link]
-
Zeng, J., et al. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry, 204, 112608. [Link]
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Al-Hujaily, E. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link]
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Application of 5-Fluoro-7-methoxy-1H-indole in cancer research
An In-Depth Guide to the Application of 5-Fluoro-7-methoxy-1H-indole in Cancer Research
Authored by a Senior Application Scientist
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and its capacity to bind to numerous receptors.[1] This versatility has positioned indole derivatives at the forefront of drug discovery, with demonstrated efficacy as antiviral, anti-inflammatory, and notably, anticancer agents.[1][2][3][4][5][6] The compound this compound represents a strategic evolution of this core structure. The incorporation of a fluorine atom at the C-5 position and a methoxy group at the C-7 position is a deliberate design choice intended to enhance its pharmacological profile. Fluorination, in particular, is known to improve metabolic stability, binding affinity, and the pharmacokinetic properties of drug candidates.[1][7][8][9]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a foundational understanding of this compound, outlines detailed protocols for its evaluation in an oncological context, and discusses the potential molecular mechanisms underpinning its anticancer activity, based on extensive research into related indole analogs.
Synthesis and Availability
A researcher's ability to procure or synthesize a compound is the first step in its investigation. This compound can be synthesized through several established methods, ensuring its accessibility for research purposes.
-
Fischer Indole Synthesis: This is one of the most prevalent and industrially viable methods. It involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 4-fluoro-2-methoxyphenylhydrazine) with an aldehyde or ketone, leading to cyclization to form the indole ring.[1][10]
-
Leimgruber-Batcho Indole Synthesis: An efficient and scalable alternative, this method proceeds through the formation and subsequent reduction and cyclization of an enamine intermediate derived from a substituted nitrotoluene.[1]
-
Bischler Indole Synthesis: This route involves the reaction of an arylamine (4-fluoro-2-methoxyaniline) with an α-halo-ketone, followed by cyclization.[1]
Postulated Mechanisms of Anticancer Action
While direct, extensive studies on this compound are emerging, the vast body of literature on functionally similar indole derivatives allows for the formulation of well-grounded hypotheses regarding its mechanism of action.[11][12] The anticancer effects of such compounds are typically multifactorial, often involving the modulation of critical cellular pathways that govern proliferation, survival, and cell cycle progression.[2][3]
Key potential mechanisms include:
-
Inhibition of Protein Kinases: The indole nucleus is a common scaffold for kinase inhibitors.[13] Derivatives have been shown to target receptor tyrosine kinases like VEGFR-2 and FGFR4, which are crucial for tumor angiogenesis and growth, as well as cyclin-dependent kinases (CDKs) that regulate the cell cycle.[1][4][14][15]
-
Disruption of Microtubule Dynamics: Certain indole alkaloids and synthetic derivatives function as potent tubulin polymerization inhibitors.[4][5] By interfering with the assembly and disassembly of microtubules, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][16]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Indole derivatives have been shown to trigger apoptosis by modulating the expression of Bcl-2 family proteins (shifting the balance from anti-apoptotic members like Bcl-2 to pro-apoptotic members like Bax) and activating executioner caspases, such as caspase-3.[2][17][18][19]
-
Cell Cycle Arrest: By inhibiting key regulatory proteins, these compounds can cause cancer cells to arrest at various checkpoints in the cell cycle, most commonly the G1 or G2/M phases, thereby preventing their replication.[20][21][22]
Application Notes and Experimental Protocols
The following protocols provide a robust framework for the in vitro evaluation of this compound's anticancer potential.
Compound Preparation
Rationale: Proper solubilization and storage are critical for maintaining the compound's integrity and ensuring reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent for most nonpolar organic compounds for in vitro use.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate complete cell culture medium. The final concentration of DMSO in the culture should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[23] This allows for the determination of the compound's half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[1][11]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).[11]
-
This compound.
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[20]
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[11][20]
-
Incubation: Incubate the plate for 48 to 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[20][23] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic and necrotic cells).[20]
Materials:
-
Cancer cells seeded in 6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[11]
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.[11]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Protocol 3: Western Blot Analysis for Target Validation
Principle: Western blotting is used to detect specific proteins in a sample and can help elucidate the molecular mechanism of action. By probing for key proteins involved in apoptosis and cell cycle regulation, one can validate the pathways affected by the compound.
Materials:
-
Cell lysates from treated and untreated cells.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin B1, and a loading control like anti-β-actin).[17][22]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Lysis: Treat cells as described previously, then lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Data Presentation
Quantitative data should be presented clearly and concisely. The following table provides a template for summarizing cytotoxicity results. Data is hypothetical and serves as an example based on activities reported for similar fluorinated indole compounds.[1]
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 |
| HCT-116 | Colorectal Carcinoma | 1.20 |
| A549 | Lung Carcinoma | 2.50 |
| HeLa | Cervical Carcinoma | 1.75 |
| HepG2 | Hepatocellular Carcinoma | 3.10 |
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Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]
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Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. Available at: [Link]
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- 8. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Fluoro-7-methoxy-1H-indole in the Development of Antiviral Agents
Foreword: The Promise of Privileged Scaffolds in Antiviral Discovery
In the perpetual race against viral evolution, the discovery of novel therapeutic agents is paramount. Among the myriad of chemical structures explored, the indole scaffold holds a "privileged" status in medicinal chemistry.[1][2][3] Its unique ability to mimic peptide structures allows it to bind to a wide array of biological targets, including viral enzymes crucial for replication.[1][2][3] This inherent versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including several approved antiviral agents.[1][2] This document provides a detailed guide for researchers and drug development professionals on the potential application of a specific derivative, 5-Fluoro-7-methoxy-1H-indole, in the discovery of new antiviral therapies. While direct antiviral data for this specific compound is not yet prevalent in published literature, its structural features—a fluorinated and methoxylated indole ring—suggest a strong potential for biological activity, drawing parallels from extensively studied related compounds.[4][5] These application notes will, therefore, serve as a comprehensive roadmap for investigating its antiviral efficacy, from initial synthesis to advanced cellular assays.
The Scientific Rationale: Why this compound?
The strategic placement of fluorine and methoxy groups on the indole ring is a well-established strategy in medicinal chemistry to enhance pharmacological properties.
-
Fluorine Substitution: The introduction of a fluorine atom at the 5-position can significantly modulate the electronic properties of the indole ring, enhance binding affinity to target proteins, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to increased bioavailability and a longer half-life of the compound.
-
Methoxy Substitution: The methoxy group at the 7-position can influence the molecule's hydrogen-bonding capabilities and overall lipophilicity, which are critical for cell permeability and interaction with biological targets.
Given that various substituted indoles have demonstrated potent antiviral activities by inhibiting key viral processes, it is hypothesized that this compound could serve as a valuable starting point for the development of novel antiviral agents.[6] The indole core can act as a pharmacophore that anchors the molecule to the active site of viral enzymes, while the fluoro and methoxy substituents fine-tune its potency and pharmacokinetic profile.
Synthesis of this compound: A Protocol Overview
The synthesis of substituted indoles can be achieved through several established methods. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are summaries of two common and effective synthetic strategies.
Fischer Indole Synthesis
A classic and versatile method for indole synthesis.
-
Reaction Principle: This acid-catalyzed reaction involves the cyclization of a phenylhydrazine with an aldehyde or ketone.
-
Proposed Protocol:
-
Hydrazone Formation: React 4-fluoro-2-methoxyphenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid, followed by decarboxylation to yield an indole unsubstituted at the 2-position) in an appropriate solvent like ethanol.
-
Cyclization: Treat the resulting hydrazone with an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures to induce cyclization and formation of the indole ring.
-
Purification: The crude product is then purified using column chromatography on silica gel.
-
Leimgruber-Batcho Indole Synthesis
An alternative and often milder approach to indole synthesis.
-
Reaction Principle: This two-step process involves the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization.
-
Proposed Protocol:
-
Enamine Formation: React 2-fluoro-6-methoxy-nitrotoluene with a dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.
-
Reductive Cyclization: Reduce the nitro group of the enamine intermediate, typically using a reducing agent like H₂ over a Palladium catalyst or sodium dithionite, to initiate cyclization and form the indole ring.
-
Purification: The final product can be isolated and purified by crystallization or column chromatography.
-
Diagram: Generalized Synthetic Workflow
Caption: Overview of Fischer and Leimgruber-Batcho synthesis routes.
In Vitro Antiviral Screening Cascade: A Step-by-Step Guide
Once synthesized and purified, this compound should be subjected to a systematic screening process to determine its antiviral potential.
Step 1: Cytotoxicity Assessment
Before evaluating antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.
-
Protocol: MTT Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
Step 2: Primary Antiviral Screening
This initial screen aims to identify if the compound exhibits any antiviral activity at non-toxic concentrations.
-
Protocol: Plaque Reduction Assay
-
Cell Monolayer: Prepare confluent monolayers of host cells in 6-well or 12-well plates.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic window.
-
Diagram: Antiviral Screening Workflow
Caption: A systematic approach for evaluating antiviral potential.
Step 3: Mechanism of Action Studies
For compounds with a promising SI, further investigation into their mechanism of action is warranted.
-
Protocol: Time-of-Addition Assay
-
Principle: This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect (e.g., entry, replication, or egress).
-
Procedure: Add the compound at different time points relative to viral infection:
-
Pre-treatment: Add the compound to cells before infection to assess its effect on viral attachment and entry.
-
Co-treatment: Add the compound simultaneously with the virus.
-
Post-treatment: Add the compound at various times after infection to evaluate its impact on post-entry steps like replication and assembly.
-
-
Analysis: Quantify the viral yield (e.g., by plaque assay or RT-qPCR) for each condition. The time point at which the compound loses its effectiveness provides insight into its target in the viral life cycle.[7][8]
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the initial screening of this compound will be invaluable for guiding further drug development efforts. Should this compound show promising activity, a systematic SAR study should be initiated. This involves synthesizing and testing a library of analogues with modifications at various positions of the indole ring to:
-
Identify key structural features required for antiviral activity.
-
Improve potency (lower EC50).
-
Reduce cytotoxicity (increase CC50).
-
Enhance pharmacokinetic properties.
Conclusion and Future Directions
While the direct antiviral properties of this compound are yet to be reported, its chemical structure, based on the well-established "privileged" indole scaffold with strategic fluoro and methoxy substitutions, makes it a compelling candidate for antiviral research. The protocols outlined in these application notes provide a robust framework for its synthesis and comprehensive evaluation. Successful identification of antiviral activity would pave the way for further lead optimization and the potential development of a new class of antiviral agents. The broader implication is the continued validation of rational drug design based on privileged structures to combat emerging and existing viral threats.
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on recent developments of indole-containing antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. This compound|CAS 1227561-74-1 [benchchem.com]
- 5. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Fluoro-7-methoxy-1H-indole
Introduction: The Privileged Indole Scaffold and the Promise of 5-Fluoro-7-methoxy-1H-indole in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and its capacity to interact with a wide array of biological targets.[1] Its structural versatility allows for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the indole core can significantly enhance its therapeutic potential. The introduction of a fluorine atom, as seen in this compound, can improve metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties, making this compound a compelling candidate for drug discovery campaigns.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays to investigate the therapeutic potential of this compound. The protocols detailed below are designed to be robust, scalable, and amenable to automation, facilitating the rapid identification of "hit" compounds that warrant further investigation in the drug discovery pipeline.[2]
Rationale for HTS Assay Selection
Given the established anticancer and antiviral activities of many indole derivatives, we will focus on two primary HTS applications for this compound:
-
Anticancer Activity: A cell-based cytotoxicity assay using a cancer cell line to identify compounds that inhibit cell proliferation.
-
Antiviral Activity: A cell-based HCV replicon assay to identify compounds that inhibit viral replication.
These assays are widely used in early-stage drug discovery and provide a solid foundation for evaluating the potential of novel chemical entities.
Application Note 1: High-Throughput Cytotoxicity Screening of this compound in Cancer Cell Lines
Principle
This assay quantifies the ability of this compound to inhibit the proliferation of cancer cells. The protocol utilizes a resazurin-based assay, where the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells serves as an indicator of cell viability. A decrease in fluorescence in the presence of the test compound suggests cytotoxic or cytostatic effects.
Experimental Workflow
Caption: Workflow for the high-throughput cytotoxicity screening assay.
Detailed Protocol
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution
-
Positive control (e.g., Doxorubicin)
-
384-well, black, clear-bottom cell culture plates
-
Automated liquid handler
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 104 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Using an automated liquid handler, add 10 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Hypothetical Data Presentation
| Compound ID | Target Cell Line | IC50 (µM) |
| This compound | MCF-7 | 8.5 |
| This compound | HCT-116 | 12.2 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
| Doxorubicin (Control) | HCT-116 | 0.8 |
Application Note 2: High-Throughput Screening for Anti-Hepatitis C Virus (HCV) Activity
Principle
This assay utilizes a human hepatoma cell line (Huh7) that harbors an HCV subgenomic replicon.[3] The replicon contains a reporter gene, such as luciferase, whose expression is dependent on viral RNA replication. A decrease in luciferase activity in the presence of this compound indicates inhibition of HCV replication.[3]
Signaling Pathway
Caption: Potential inhibition points of this compound in the HCV replication cycle.
Detailed Protocol
Materials:
-
Huh7 cells harboring an HCV subgenomic replicon with a luciferase reporter
-
Cell culture medium (DMEM with 10% FBS and G418 for selection)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., an approved HCV inhibitor like Sofosbuvir)
-
Luciferase assay reagent
-
384-well, white, solid-bottom cell culture plates
-
Automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon cells into 384-well white plates at a density of 5,000 cells per well in 40 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control in the cell culture medium.
-
Add 10 µL of the diluted compounds to the cells. Include vehicle controls (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the log of the compound concentration.
-
A parallel cytotoxicity assay (as described in Application Note 1) should be performed to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Hypothetical Data Presentation
| Compound | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1b | 5.2 | >100 | >19.2 |
| This compound | 2a | 9.8 | >100 | >10.2 |
| Sofosbuvir (Control) | 1b | 0.04 | >100 | >2500 |
| Sofosbuvir (Control) | 2a | 0.09 | >100 | >1111 |
Trustworthiness and Self-Validating Systems
To ensure the reliability of the HTS data, each assay should incorporate a set of controls on every plate:
-
Negative Control (Vehicle): Typically 0.1% DMSO in culture medium, representing 0% inhibition.
-
Positive Control (Reference Compound): A known inhibitor for the specific assay (e.g., Doxorubicin for cytotoxicity, Sofosbuvir for HCV), representing 100% inhibition.
-
Z'-factor Calculation: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The high-throughput screening protocols detailed in these application notes provide a robust framework for the initial assessment of its biological activity in the context of cancer and viral infections. The successful identification of "hit" activity in these primary screens will be the first step in a comprehensive drug discovery program, leading to further optimization and preclinical evaluation.
References
-
Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. Retrieved from [Link]
-
Andreev, I. A., et al. (2017). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 7(64), 40496-40513. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
El-Sayed, M. A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 25(23), 5730. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry, 238, 114481. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8758. Retrieved from [Link]
-
Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2821. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 25(1), 108–113. Retrieved from [Link]
-
Liu, Y., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences, 18(11), 2393. Retrieved from [Link]
-
Bialkowska, A. M., et al. (2013). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current medicinal chemistry, 20(2), 204–214. Retrieved from [Link]
-
Andreev, I. A., et al. (2017). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of 5-Fluoro-7-methoxy-1H-indole using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry
Introduction
5-Fluoro-7-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of fluorine and methoxy groups can profoundly influence a molecule's pharmacological properties, including metabolic stability and receptor binding affinity.[1] As such, the accurate quantification of this compound in various matrices, from reaction mixtures to biological samples, is critical for research and development.
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, as well as more sensitive and selective methods employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering a starting point for method development and validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO | [1] |
| Molecular Weight | ~179.18 g/mol | |
| Appearance | Off-white to light yellow solid | Assumed |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO), sparingly soluble in water | Assumed based on structure |
The presence of the fluorophenyl and methoxy groups suggests that the compound will have good solubility in common reversed-phase HPLC solvents and will be amenable to ionization in mass spectrometry.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. The indole nucleus of this compound provides strong UV absorbance, making this an appropriate method for analyzing relatively pure samples or formulations.
Causality Behind Experimental Choices
-
Column: A C18 column is selected as it is a versatile reversed-phase column suitable for the separation of a wide range of small organic molecules. The non-polar nature of the C18 stationary phase will effectively retain the moderately non-polar this compound.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation from potential impurities and to elute the analyte with a sharp peak shape. The addition of a small amount of formic acid helps to protonate the indole nitrogen, leading to more consistent retention times and improved peak symmetry.
-
Detection Wavelength: The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte. For indole derivatives, a wavelength in the range of 220-280 nm typically provides good sensitivity.
Experimental Protocol
1. Preparation of Standard Solutions:
- Prepare a stock solution of this compound (1 mg/mL) in methanol.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. HPLC Instrumentation and Conditions:
- Instrument: A standard HPLC system with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: | Time (min) | %A | %B | | :--- | :-- | :-- | | 0 | 90 | 10 | | 15 | 10 | 90 | | 20 | 10 | 90 | | 21 | 90 | 10 | | 25 | 90 | 10 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 254 nm (or the determined λmax).
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.
- Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Hypothetical Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for the analysis of volatile and thermally stable compounds. The relatively low molecular weight of this compound makes it a good candidate for GC-MS analysis.
Causality Behind Experimental Choices
-
Derivatization: While the compound may be amenable to direct GC-MS analysis, derivatization of the indole nitrogen with a silylating agent (e.g., BSTFA) can improve its volatility and chromatographic peak shape.
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms, is suitable for the separation of indole derivatives.
-
Ionization: Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which are useful for structural confirmation and library matching.
Experimental Protocol
1. Sample Preparation and Derivatization:
- Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
- To 100 µL of the sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70 °C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
- Instrument: A standard GC-MS system.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.
3. Data Analysis:
- Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
- For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the analyte.
- Prepare calibration standards and subject them to the same derivatization procedure to construct a calibration curve.
Hypothetical Mass Spectral Data
| Ion Type | Expected m/z |
| Molecular Ion [M]⁺ | 179 |
| [M-CH₃]⁺ | 164 |
| [M-CO]⁺ | 151 |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of trace levels of analytes in complex matrices due to its exceptional sensitivity and selectivity.[2] This method is ideal for pharmacokinetic studies or the analysis of low-level impurities.
Causality Behind Experimental Choices
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and moderately polar molecules like this compound.
-
Multiple Reaction Monitoring (MRM): MRM provides the highest degree of selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[3][4]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to correct for matrix effects and variations in instrument response.
Experimental Protocol
1. Sample Preparation:
- For biological samples (e.g., plasma), a protein precipitation step is necessary. Add three volumes of ice-cold acetonitrile containing the internal standard to one volume of plasma.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
- Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: | Time (min) | %A | %B | | :--- | :-- | :-- | | 0 | 95 | 5 | | 2 | 5 | 95 | | 3 | 5 | 95 | | 3.1 | 95 | 5 | | 4 | 95 | 5 |
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometer Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transitions: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | this compound | 180.07 [M+H]⁺ | To be determined | To be determined | | Internal Standard (d3) | 183.09 [M+H]⁺ | To be determined | To be determined |
- Note: Product ions and collision energies must be optimized by infusing a standard solution of the analyte into the mass spectrometer.
4. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte/internal standard).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
- Determine the concentration of the analyte in unknown samples from the calibration curve.
Hypothetical Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Workflows
Caption: Workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive overview and detailed starting protocols for the quantitative analysis of this compound by HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols are intended as a starting point and should be thoroughly validated to ensure they meet the specific needs of the user's application. Proper method validation should be performed in accordance with relevant regulatory guidelines.
References
-
Spectroscopy Online. Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?. 2014. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Available from: [Link]
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ResearchGate. GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. 2023. Available from: [Link]
-
National Institutes of Health. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. 2022. Available from: [Link]
-
ResearchGate. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. 2022. Available from: [Link]
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Large-scale production of 5-Fluoro-7-methoxy-1H-indole
An In-Depth Guide to the Large-Scale Production of 5-Fluoro-7-methoxy-1H-indole
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. This valuable heterocyclic compound serves as a critical building block in the synthesis of various pharmaceutical agents, where the strategic placement of the fluorine and methoxy groups can significantly influence pharmacological properties.[1][2] This guide emphasizes a scalable, efficient, and well-characterized synthetic process, grounded in established chemical principles.
Strategic Approach: The Fischer Indole Synthesis
For the industrial-scale production of this compound, the Fischer indole synthesis stands out as the most robust and economically viable method.[1] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[1][3] Its advantages for large-scale manufacturing include:
-
High Efficiency and Yield: The reaction is known for providing good to excellent yields.[1]
-
Scalability: The process has been successfully applied to multi-kilogram scale production of related indole derivatives.[4]
-
Accessible Starting Materials: The required precursors can be synthesized from commercially available starting materials.[1]
While other methods like the Leimgruber-Batcho synthesis exist, the Fischer route is often preferred for its operational simplicity and cost-effectiveness on an industrial scale.[1]
The overall synthetic strategy is a two-step process, commencing with the synthesis of the key intermediate, (4-fluoro-2-methoxyphenyl)hydrazine, followed by the core Fischer indole cyclization.
Overall Synthetic Workflow
Sources
The Strategic Utility of 5-Fluoro-7-methoxy-1H-indole in Modern Drug Discovery: Application Notes and Protocols
The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in biologically active compounds and its capacity to interact with a multitude of biological targets.[1] Within this privileged class of heterocycles, strategic substitution patterns can fine-tune a molecule's pharmacological profile. This guide focuses on a particularly valuable, yet underexplored intermediate: 5-Fluoro-7-methoxy-1H-indole . The deliberate placement of a fluorine atom at the C5 position and a methoxy group at the C7 position imbues the indole core with unique electronic properties and metabolic stability, making it a powerful building block for targeted therapies.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and strategic application of this compound. We will explore its synthesis via the robust Leimgruber-Batcho methodology, its functionalization through Vilsmeier-Haack formylation, and its pivotal role in the synthesis of the potent and selective PERK inhibitor, GSK2606414, a compound of significant interest in neurodegenerative disease and oncology research.
Physicochemical Properties and Reactivity Profile
The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group governs the reactivity of the this compound core. The methoxy group at C7 activates the ring towards electrophilic substitution, while the fluorine at C5 subtly modulates this reactivity, influencing regioselectivity. This nuanced electronic landscape can be exploited for precise chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | |
| Molecular Weight | 165.16 g/mol | |
| CAS Number | 1227561-74-1 | |
| Appearance | Off-white to light brown solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents | General Knowledge |
| Reactivity | The C3 position is the primary site for electrophilic attack (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts). The N-H proton is acidic and can be deprotonated with a strong base for N-alkylation or N-arylation. | General Indole Chemistry |
Synthetic Protocols: From Starting Material to Advanced Intermediate
The synthesis of this compound can be efficiently achieved using the Leimgruber-Batcho indole synthesis, a versatile and scalable method.[2] This is followed by a Vilsmeier-Haack reaction to install a formyl group at the C3 position, a crucial handle for further elaboration.
Protocol 1: Synthesis of this compound via Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis provides a high-yielding pathway to indoles from o-nitrotoluenes.[2][3] The reaction proceeds in two main steps: the formation of an enamine from the o-nitrotoluene derivative, followed by a reductive cyclization.
Step 1: Enamine Formation
-
Reactants: 1-Fluoro-3-methoxy-5-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-3-methoxy-5-nitrotoluene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate enamine, a typically intensely colored compound, can be isolated by removing the solvent under reduced pressure or carried forward directly to the next step.
-
Step 2: Reductive Cyclization
-
Reactants: The crude enamine from the previous step, a reducing agent (e.g., Raney nickel and hydrazine hydrate, or palladium on carbon with hydrogen gas).
-
Procedure:
-
Dissolve the crude enamine in a solvent such as ethanol or methanol.
-
Carefully add the reducing agent. For example, if using Raney nickel and hydrazine, add Raney nickel (a catalytic amount) to the solution, followed by the slow, dropwise addition of hydrazine hydrate (4-5 eq) at room temperature. Caution: The reaction can be exothermic.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (as indicated by TLC and a color change from deep red to a lighter solution).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Caption: Leimgruber-Batcho Synthesis Workflow.
Protocol 2: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[4]
-
Reactants: this compound, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF (used as both reagent and solvent) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in DMF in a separate flask and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This step should be performed with vigorous stirring.
-
The product, this compound-3-carbaldehyde, will often precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Caption: Vilsmeier-Haack Formylation Workflow.
Application in the Synthesis of a PERK Inhibitor: GSK2606414
A prime example of the strategic utility of this compound is its role as a key intermediate in the synthesis of GSK2606414. This compound is a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical mediator of the Unfolded Protein Response (UPR).[5] The UPR is implicated in a range of diseases, including neurodegenerative disorders and cancer, making PERK an attractive therapeutic target.
The synthesis of GSK2606414 showcases the importance of the formylated intermediate, this compound-3-carbaldehyde, in constructing the final complex molecule.
Protocol 3: Synthesis of a Key Precursor to GSK2606414
This protocol outlines a plausible synthetic step following the Vilsmeier-Haack reaction, demonstrating the utility of the aldehyde functional group in forming a more complex scaffold. This is a representative transformation and the actual synthesis of GSK2606414 involves a multi-step sequence.
-
Reactants: this compound-3-carbaldehyde, a suitable coupling partner (e.g., a substituted pyrimidine derivative with a nucleophilic site), and appropriate reagents and catalysts for the chosen coupling reaction (e.g., a Wittig reaction, reductive amination, or a condensation reaction).
-
Illustrative Example (Reductive Amination):
-
Dissolve this compound-3-carbaldehyde (1.0 eq) and a primary or secondary amine-containing coupling partner (1.1 eq) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
-
Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product, a key advanced intermediate for the synthesis of GSK2606414.
-
Caption: Synthetic Pathway to GSK2606414.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in modern drug discovery. Its unique substitution pattern allows for controlled and regioselective functionalization, making it an ideal starting point for the synthesis of complex and biologically active molecules. The protocols detailed in this guide for its synthesis and subsequent formylation provide a practical framework for researchers to access this valuable building block. The application of this intermediate in the synthesis of the PERK inhibitor GSK26064aluable tool in the development of novel therapeutics for a range of challenging diseases.
References
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Wikipedia. Leimgruber–Batcho indole synthesis. Available from: [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Li, W., et al. (2017). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 82(15), 8193-8199.
- Gribble, G. W. (2000). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 273-276). John Wiley & Sons, Inc.
- Caddick, S., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(17), 3182-3184.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27305-27331.
-
ChemWis. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. Available from: [Link]
- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207.
- Ali, M. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(2), 187-194.
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DiVA portal. (2023). Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]
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National Center for Biotechnology Information. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. PubChem. Available from: [Link]
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National Center for Biotechnology Information. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. Available from: [Link]
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ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
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Organic Chemistry Research. (2021). A novel and practical method for the synthesis of pyridopyrimidine-indole hybrids. Available from: [Link]
- Scholars Research Library. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
ResearchGate. (2015). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Available from: [Link]
-
RosDok. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
CP Lab Safety. 7-Fluoro-5-methoxy-1H-indole, 98% Purity, C9H8FNO, 100 mg. Available from: [Link]
- Google Patents. (2015). WO2015121397A1 - Process for manufacturing pyrimidine sulfamide derivatives.
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Application Notes & Protocols: Formulation of 5-Fluoro-7-methoxy-1H-indole for In Vivo Studies
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] 5-Fluoro-7-methoxy-1H-indole is a contemporary example of such a derivative, where fluorine and methoxy substitutions are intended to fine-tune its electronic properties, lipophilicity, and metabolic stability.[1] However, like many new chemical entities (NCEs) emerging from discovery pipelines, this compound is anticipated to have poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the formulation of this compound. It moves beyond simple recipes to explain the causality behind formulation choices, offering detailed protocols for several strategic approaches, including co-solvency, lipid-based systems, and nanosuspensions. Each protocol is designed as a self-validating system, incorporating essential characterization and quality control steps to ensure the development of a robust and reproducible formulation suitable for in vivo evaluation.
Pre-Formulation Assessment: The Foundational Blueprint
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. This pre-formulation analysis serves as the blueprint for selecting the most viable solubilization strategy. Given the limited public data on this specific molecule, this section outlines both predicted properties based on structural analogs and the essential experiments required for empirical determination.
The indole nucleus is electron-rich and susceptible to oxidation, while the ester and the ring itself can be sensitive to acidic or basic conditions.[4] The presence of fluoro and methoxy groups will further influence its stability and solubility profile.[1]
Table 1: Predicted Physicochemical Properties and Required Experimental Analysis
| Property | Predicted Characteristic | Rationale & Recommended Experimental Protocol |
| Aqueous Solubility | Low to Moderate | The largely nonpolar indole nucleus counteracts the moderate polarity of the methoxy group and the hydrogen bonding capacity of the N-H group and F atom.[5] |
| Protocol: Determine equilibrium solubility in water, phosphate-buffered saline (PBS, pH 7.4), and simulated gastric/intestinal fluids using the shake-flask method followed by HPLC-UV analysis. | ||
| Solubility in Organic Solvents | High in Polar Aprotic (e.g., DMSO, DMF); Moderate in Alcohols (e.g., Ethanol) | Based on the "like dissolves like" principle, polar aprotic solvents are expected to be effective.[5] |
| Protocol: Experimentally determine solubility in a panel of pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Ethanol, various oils) to inform co-solvent and lipid-based formulation design. | ||
| LogP | Moderately Lipophilic | The indole core is lipophilic, while the methoxy and fluoro groups add some polarity. |
| Protocol: Determine the octanol-water partition coefficient (LogP) using the shake-flask method or a validated HPLC-based method. This value is critical for assessing suitability for lipid-based formulations. | ||
| pKa | Weakly Acidic | The indole N-H proton is weakly acidic (pKa typically >16). The molecule lacks significant basic centers. |
| Protocol: Determine pKa via potentiometric titration or UV-spectrophotometry. This will confirm if pH modification is a viable solubilization strategy (unlikely to be effective here). | ||
| Chemical Stability | Susceptible to Oxidation, Strong Acids/Bases, and Photolysis | The indole ring is prone to oxidation and acid-catalyzed degradation.[4] Photolytic degradation is common for aromatic heterocycles. |
| Protocol: Conduct forced degradation studies by exposing the compound in solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.[4] Analyze degradation products using a stability-indicating HPLC method. | ||
| Physical Form | Likely Crystalline Solid | Most small organic molecules are crystalline at room temperature. |
| Protocol: Characterize the solid state using Microscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to identify the crystalline form and detect any polymorphism.[6] |
Strategic Formulation Selection
The choice of formulation strategy is dictated by the pre-formulation data, the intended route of administration, and the required dose. For poorly soluble compounds, the goal is to enhance the dissolution rate or present the drug in a pre-dissolved state.[3] The following diagram outlines a logical workflow for selecting an appropriate strategy.
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- 6. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-7-methoxy-1H-indole
Welcome to the technical support center for the synthesis of 5-Fluoro-7-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and enhance reaction yields. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine and methoxy substituents significantly modulates its pharmacological properties.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the successful synthesis of this valuable intermediate.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on the widely used Fischer indole synthesis.[1][2]
Issue 1: Low or No Yield of the Desired Product
Question: My Fischer indole synthesis of this compound is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis of this specific indole can be attributed to several factors, including suboptimal reaction conditions, starting material purity, and the electronic effects of the substituents.
Causality and Troubleshooting Steps:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3][4] The electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenylhydrazine ring influence the optimal acidity required for the key[5][5]-sigmatropic rearrangement.[2][6][7]
-
Solution: Experiment with a range of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][6] PPA is often an effective choice for indole syntheses.[3] Start with milder conditions and gradually increase the acid strength and concentration while monitoring the reaction by TLC.
-
-
Suboptimal Temperature and Reaction Time: Elevated temperatures can lead to the degradation of the starting materials or the final indole product.[3][8] Conversely, insufficient heat may result in an incomplete reaction.
-
Solution: Begin the reaction at a lower temperature (e.g., 60-80 °C) and monitor its progress.[5] If the reaction is sluggish, the temperature can be incrementally increased. Prolonged reaction times should also be avoided to minimize decomposition.
-
-
Impure Starting Materials: The purity of the (4-fluoro-2-methoxyphenyl)hydrazine and the carbonyl compound (e.g., pyruvic acid or an appropriate ketone) is paramount. Impurities can lead to the formation of unwanted byproducts and inhibit the desired reaction.[3]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography before commencing the synthesis.
-
-
Two-Step Procedure: A one-pot approach may not always be optimal.
-
Solution: Consider a two-step procedure where the phenylhydrazone intermediate is first formed and isolated.[3] This allows for the purification of the hydrazone and independent optimization of the subsequent cyclization step, which can significantly improve the overall yield.
-
Issue 2: Formation of Regioisomeric and Other Byproducts
Question: I am observing multiple spots on my TLC plate, suggesting the formation of isomeric byproducts. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a known challenge in Fischer indole synthesis, particularly with substituted phenylhydrazines.
Causality and Troubleshooting Steps:
-
Cyclization at the Methoxy Substituent: In some cases, cyclization can occur at the position of the methoxy group, leading to abnormal products.[9]
-
Solution: Careful selection of the acid catalyst and reaction conditions is crucial to direct the cyclization to the desired position. Milder acids and lower temperatures may favor the intended product.
-
-
Use of Unsymmetrical Ketones: If you are using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of indole products.[7]
-
Solution: To synthesize an indole unsubstituted at the 2-position, consider using pyruvic acid followed by decarboxylation.[10] If substitution at the 2- or 3-position is desired, a symmetrical ketone or an aldehyde should be used if possible to avoid regioisomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods are the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and the Bischler indole synthesis.[1] The Fischer indole synthesis is often favored in industrial settings.[1]
Q2: How do the fluorine and methoxy substituents influence the Fischer indole synthesis?
A2: The methoxy group is an electron-donating group, which generally facilitates the reaction.[9] The fluorine atom is electron-withdrawing, which can hinder the reaction.[7] The interplay of these electronic effects necessitates careful optimization of the reaction conditions.
Q3: What are some alternative synthetic strategies if the Fischer indole synthesis fails?
A3: The Leimgruber-Batcho indole synthesis is a milder alternative that involves the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization.[1][5] This method can provide high yields, especially for indoles that are unsubstituted at the 2- and 3-positions.[5] The Bischler indole synthesis is another option.[1]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[1][11] The choice of eluent will depend on the polarity of the crude product and any impurities present.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Fischer Indole Synthesis
| Parameter | Recommended Condition | Rationale |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Often provides good yields and can be easier to handle than strong mineral acids.[3] |
| Temperature | 80-100 °C | A good starting range to promote the reaction without significant degradation.[3] |
| Solvent | Toluene or Xylene (if not using PPA as solvent) | High-boiling, non-polar solvents are suitable for this reaction. |
| Reaction Time | 2-6 hours | Monitor by TLC to determine the optimal reaction time. |
Protocol 1: Two-Step Fischer Indole Synthesis of this compound
Step 1: Hydrazone Formation
-
Dissolve (4-fluoro-2-methoxyphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or acetic acid.[10]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Isolate the hydrazone product by filtration or extraction.
-
Wash the isolated solid with a cold solvent and dry under vacuum.
Step 2: Indolization
-
Add the purified hydrazone to polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).
-
Carefully pour the hot reaction mixture onto ice water to precipitate the crude indole.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Fischer Indole Synthesis Workflow
Caption: A flowchart of the Fischer indole synthesis.
References
-
Fischer indole synthesis - Wikipedia. [Link]
-
Fischer indole synthesis - chemeurope.com. [Link]
-
Fischer Indole Synthesis - YouTube. [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC - NIH. [Link]
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- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. youtube.com [youtube.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Fluoro-7-methoxy-1H-indole
Welcome to the technical support center for the purification of 5-Fluoro-7-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might face during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the purification process.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic and lipophilic properties.[1] However, like many indole derivatives, its purification can be non-trivial. The indole nucleus is electron-rich and can be susceptible to oxidation and acid-catalyzed degradation.[2][3] The presence of the fluoro and methoxy substituents further influences its polarity and potential for side reactions during synthesis, leading to a range of possible impurities.
This guide will walk you through common purification hurdles and provide systematic approaches to overcome them, ensuring the high purity required for downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Multiple Spots on TLC After Crude Reaction Work-up
Question: My TLC of the crude reaction mixture (e.g., from a Fischer indole synthesis) shows multiple spots, with some being very close to the expected Rf of my product. What are these likely impurities and how can I begin to tackle this?
Answer: This is a very common scenario, especially with Fischer indole synthesis.[2] The impurities likely consist of a mixture of starting materials, intermediates, and byproducts.
Probable Impurities:
-
Unreacted Phenylhydrazine Precursor: The substituted phenylhydrazine used in the synthesis is typically more polar than the final indole product and will have a lower Rf value.
-
Unreacted Aldehyde/Ketone: The polarity and Rf will depend on the specific carbonyl compound used.
-
Hydrazone Intermediate: The intermediate formed between the phenylhydrazine and the carbonyl compound.
-
Regioisomers: If an unsymmetrical ketone was used, you might have formed isomeric indole products, which often have very similar Rf values, making separation challenging.[2]
-
Side-Reaction Products: The acidic conditions of the Fischer synthesis can lead to various side reactions.[2]
-
Polymerized/Oxidized Material: Indoles can be sensitive to air and acid, leading to the formation of colored, often high molecular weight, impurities that may appear as a streak or a spot at the baseline of the TLC plate.[2]
Initial Purification Strategy:
A preliminary liquid-liquid extraction is highly recommended before proceeding to column chromatography.
Step-by-Step Pre-Chromatography Work-up:
-
Dissolve Crude Mixture: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic phenylhydrazine starting material.
-
Base Wash: Follow with a wash using a mild base, such as saturated sodium bicarbonate solution, to remove any acidic residues from the reaction.
-
Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove excess water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This initial clean-up will simplify your mixture, making the subsequent chromatographic purification more effective.
Issue 2: Product Degradation on Silica Gel Column
Question: I'm attempting to purify my this compound using standard silica gel column chromatography, but I'm observing streaking on the TLC of my fractions and a significant loss of product. What is happening and how can I prevent it?
Answer: The issue you are describing is likely due to the acidic nature of standard silica gel, which can cause the degradation of sensitive indole compounds.[2][4] The electron-rich indole ring can be protonated, leading to decomposition or polymerization on the column.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it or using a modified eluent.
-
Triethylamine (TEA) in Eluent: Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica and is often very effective for amines and indoles.[2]
-
Ammonia in Eluent: A saturated solution of ammonia in methanol (or another appropriate solvent) can also be used as a polar modifier in your eluent system to prevent streaking.[5]
-
-
Switch to a Different Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[2] You will likely need to re-screen for an appropriate mobile phase.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be a good option.[6][7]
-
-
Work Efficiently: Do not let the compound sit on the column for an extended period. Have all your fractions and subsequent steps ready to go before you start the chromatography.[2]
Workflow for Deactivating Silica Gel with Triethylamine:
Caption: Workflow for silica gel deactivation.
Issue 3: Difficulty Separating Closely Eluting Impurities
Question: I have an impurity that has a very similar Rf to my product, making separation by standard column chromatography nearly impossible. How can I improve the resolution?
Answer: Separating compounds with similar polarities is a common challenge. Here are several strategies, from simple adjustments to more advanced techniques.
Strategies for Improved Resolution:
-
Optimize Column Chromatography:
-
Shallow Gradient: If using gradient elution, make the gradient much shallower around the elution point of your product. This will increase the separation between closely eluting compounds.[2]
-
Change Solvent System: The selectivity of your separation can be dramatically altered by changing the solvents in your mobile phase. If a Hexane/Ethyl Acetate system is not working, try a system based on Dichloromethane/Methanol or Toluene/Acetone.[2]
-
High-Performance Flash Chromatography: Automated flash chromatography systems with high-quality pre-packed columns can provide significantly better resolution than traditional glass columns.[2]
-
-
Recrystallization: If your product is a solid and the purity is reasonably high (>85-90%), recrystallization is an excellent and often scalable method for achieving high purity.[8][9]
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures) on a small scale to find a system where your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or when very high purity is required, preparative HPLC is the method of choice.[10] This technique offers the highest resolution but is generally more expensive and time-consuming for large quantities.
Table 1: Comparison of Purification Techniques for Difficult Separations
| Technique | Pros | Cons | Best For |
| Optimized Column Chromatography | Cost-effective, widely available. | May not resolve very close impurities. | Initial purification, larger scales. |
| Recrystallization | Excellent for high purity, scalable. | Only works for solids, requires screening. | Final purification step for solids. |
| Preparative HPLC | Highest resolution, applicable to many compounds. | Expensive, lower throughput, requires specialized equipment. | Difficult separations, achieving >99.5% purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor my column chromatography fractions for this compound?
A1: Thin-layer chromatography (TLC) is the most common method. Since the indole ring contains a chromophore, it can be visualized under UV light (typically at 254 nm).[11] For enhanced visualization, you can use a TLC stain. A p-anisaldehyde stain is often effective for indoles, typically producing a colored spot upon heating.
Q2: My purified this compound is a white solid, but it starts to turn pink or tan over time. Why is this happening and how can I prevent it?
A2: This discoloration is a classic sign of oxidation.[2] The electron-rich indole ring is susceptible to air oxidation, which can be accelerated by light. To ensure long-term stability:
-
Store under an inert atmosphere: Keep the purified compound in a sealed vial under nitrogen or argon.
-
Protect from light: Use an amber vial or wrap the vial in aluminum foil.
-
Store at low temperatures: For long-term storage, keeping the compound in a freezer (-20 °C) is recommended.
Q3: Can I use reversed-phase HPLC to assess the purity of my final product?
A3: Absolutely. Reversed-phase HPLC is an excellent method for determining the purity of indole derivatives.[12][13] A typical method would involve a C18 column with a mobile phase gradient of water (often with a small amount of acid like 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol.[10][13][14] The UV detector can be set to a wavelength where the indole ring has strong absorbance, such as around 225 nm or 280 nm.[13]
Purity Assessment Workflow by RP-HPLC:
Sources
- 1. This compound|CAS 1227561-74-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 7-Methoxy-1H-indole | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Fluoro-7-methoxy-1H-indole
Welcome to the technical support resource for the synthesis of 5-Fluoro-7-methoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated indole intermediate. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common side reactions, offering field-proven troubleshooting strategies and robust protocols to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy
This section addresses high-level questions regarding the synthetic approach to this compound.
Q1: What are the most viable synthetic routes for preparing this compound?
There are several established methods for indole synthesis, but two are most frequently considered for this specific target: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.
-
Fischer Indole Synthesis : This is a classical and highly versatile method involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For this compound, the key starting material would be (2-methoxy-4-fluorophenyl)hydrazine. Its major advantages are the wide availability of starting materials and extensive documentation in the literature. However, it can require harsh acidic conditions, which may lead to side reactions.[2]
-
Leimgruber-Batcho Indole Synthesis : This two-step method is often milder than the Fischer synthesis. It begins with the formation of an enamine from a substituted o-nitrotoluene, which then undergoes reductive cyclization to form the indole.[3] While it can provide high yields and avoids strong acids for the cyclization step, its utility is entirely dependent on the commercial availability or straightforward preparation of the required 5-fluoro-7-methoxy-2-nitrotoluene precursor.[4]
For its robustness and broader starting material accessibility, this guide will focus primarily on troubleshooting the Fischer Indole Synthesis.
Q2: Why is the choice of the carbonyl partner in the Fischer synthesis so critical?
The carbonyl compound dictates the substitution pattern at the C2 and C3 positions of the final indole. To synthesize the target compound, which is unsubstituted at these positions, a synthetic equivalent of acetaldehyde is required.
-
Using Pyruvic Acid : Reacting the hydrazine with pyruvic acid initially forms a hydrazone that cyclizes to produce this compound-2-carboxylic acid.[5] This intermediate must then be subjected to a separate decarboxylation step (often thermal) to yield the final product. This is a reliable but multi-step process.
-
Using Acetaldehyde Equivalents : Direct use of acetaldehyde is often problematic due to its volatility and tendency to self-condense. A more controlled approach is to use a protected form, such as acetaldehyde diethyl acetal . The acetal is stable during hydrazone formation and hydrolyzes in situ under the acidic cyclization conditions to generate the required acetaldehyde moiety.
Part 2: Troubleshooting Guide for the Fischer Indole Synthesis
This section is formatted to address specific experimental failures, their probable causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired Indole
You've set up the reaction of (2-methoxy-4-fluorophenyl)hydrazine with an acetaldehyde equivalent under acidic conditions, but TLC/LC-MS analysis shows unreacted starting material or a complex mixture with little to no product.
-
Probable Cause A: Ineffective Acid Catalysis The entire mechanism hinges on acid catalysis for two key steps: the isomerization of the hydrazone to the reactive enamine intermediate and the subsequent[6][6]-sigmatropic rearrangement.[1][2] If the acid is too weak, the reaction stalls. If it's too strong or used at too high a concentration, it can lead to degradation of the electron-rich starting materials and product.
Solution:
-
Catalyst Selection : The choice of acid is paramount. Both Brønsted and Lewis acids are effective.[1] Polyphosphoric acid (PPA) is a common choice as it serves as both the acid catalyst and the solvent. However, it requires high temperatures that can sometimes lead to demethylation. A milder alternative is using a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) or sulfuric acid in a high-boiling solvent like toluene or xylene.
-
Optimization : If PPA fails, consider screening Lewis acids like ZnCl₂ or BF₃·OEt₂. These can sometimes promote the rearrangement at lower temperatures.
Catalyst Type Examples Typical Conditions Advantages/Disadvantages Brønsted Acid H₂SO₄, HCl, pTSA, PPA Catalytic to stoichiometric; 80-180°C Widely available; PPA can be harsh; others may require higher temps. Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃ Stoichiometric; 60-120°C Can be milder; requires anhydrous conditions; workup can be complex. -
-
Probable Cause B: Competing N-N Bond Cleavage A well-documented side reaction in the Fischer synthesis is the cleavage of the weak nitrogen-nitrogen bond in the protonated hydrazone or enamine intermediate.[2] This pathway is non-productive and leads to the formation of aniline derivatives and ammonia, consuming your starting material without forming the indole.
Solution: This side reaction is often promoted by excessively high temperatures or overly aggressive acid catalysts. The key is to find the "sweet spot" where the desired[6][6]-sigmatropic rearrangement occurs faster than the N-N bond cleavage.
-
Temperature Control : Start the reaction at a moderate temperature (e.g., 80-90 °C) and slowly increase it only if conversion is slow. Monitor the reaction by TLC or LC-MS to track the disappearance of the hydrazone and the appearance of the indole product versus any aniline byproducts.
-
Gradual Addition : In some systems, the slow addition of the acid catalyst to the reaction mixture at temperature can help maintain a low steady-state concentration of the highly reactive protonated species, favoring the desired cyclization.
Caption: Productive vs. Non-Productive Pathways in Fischer Synthesis. -
Issue 2: Product is Formed, but is Impure and Difficult to Purify
Your reaction yields the product, but it is contaminated with persistent impurities, making isolation by crystallization or chromatography challenging.
-
Probable Cause A: Demethylation of the Methoxy Group The 7-methoxy group is an ether, which can be susceptible to cleavage under harsh acidic conditions, particularly with catalysts like HBr, HI, or PPA at very high temperatures (>150-160°C). This side reaction generates the corresponding 5-fluoro-1H-indol-7-ol, a phenolic impurity that can be difficult to separate from the desired product due to similar polarities.
Solution:
-
Avoid Halide Acids : Do not use HBr or HCl as the primary catalyst if possible, especially at high temperatures.
-
Temperature Management with PPA : If using PPA, maintain the reaction temperature at the lowest possible point that still allows for efficient cyclization (typically 110-130°C). Monitor for the phenolic byproduct by LC-MS.
-
Alternative Catalysts : Switch to pTSA or ZnCl₂ in a non-acidic solvent, which are less prone to causing ether cleavage.
-
-
Probable Cause B: Product Polymerization/Degradation Indoles, being electron-rich aromatic systems, are susceptible to polymerization or degradation under strongly acidic conditions, especially upon prolonged heating. This often manifests as a dark, tarry baseline material in your crude product.
Solution:
-
Minimize Reaction Time : Monitor the reaction closely and stop it as soon as the starting material is consumed. Over-heating the reaction after completion is a common cause of degradation.
-
Rapid and Thorough Quenching : Once the reaction is complete, cool it to room temperature and quench it promptly. Pouring the reaction mixture over ice water or a crushed ice/base mixture (like aqueous NaOH or NaHCO₃) is effective. This rapidly neutralizes the acid catalyst and precipitates the crude product, preventing further degradation.
-
Workup Under Inert Atmosphere : For very sensitive indoles, performing the workup and extraction under a nitrogen or argon atmosphere can prevent oxidative degradation, which can also contribute to discoloration and impurities.
-
Part 3: Recommended Experimental Protocol & Workflow
This protocol for the Fischer Indole Synthesis is designed to be self-validating by including checkpoints for analysis.
Step 1: Hydrazone Formation
-
To a solution of (2-methoxy-4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add acetaldehyde diethyl acetal (1.2 eq) to the mixture.
-
Heat the reaction to a gentle reflux (approx. 80°C) for 2-4 hours.
-
Checkpoint : Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The spot corresponding to the free hydrazine should disappear and be replaced by a new, less polar spot for the hydrazone.
-
Once complete, cool the reaction and remove the ethanol under reduced pressure. The crude hydrazone can often be used directly in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization (Indolization)
-
Place the crude hydrazone from Step 1 into a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heat the mixture with stirring to 120-130°C.
-
Checkpoint : Monitor the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Look for the disappearance of the hydrazone and the appearance of the indole product.
-
Once the reaction is complete, cool the mixture to about 60-70°C.
Step 3: Workup and Purification
-
Carefully and slowly pour the warm PPA mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of a concentrated base, such as 50% NaOH (aq), until the pH is > 8. Ensure the mixture remains cold with the addition of more ice if necessary.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude solid is best purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 5-Fluoro-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Fluoro-7-methoxy-1H-indole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid researchers in optimizing their reaction conditions for this valuable indole derivative. As a key intermediate in medicinal chemistry and drug discovery, achieving a high yield and purity of this compound is crucial for the successful development of novel therapeutics.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and industrially favored method is the Fischer indole synthesis.[1] This involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of (4-fluoro-2-methoxyphenyl)hydrazine with a suitable aldehyde or ketone.[2][3] Alternative methods include the Leimgruber-Batcho and Bischler indole syntheses, though the Fischer indole synthesis is often preferred for its versatility.[1]
Q2: I am experiencing a low yield in my Fischer indole synthesis of this compound. What are the likely causes and how can I improve it?
A2: Low yields in Fischer indole synthesis can arise from several factors. Key areas to investigate include the purity of your starting materials, the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[4] Ensuring your (4-fluoro-2-methoxyphenyl)hydrazine and carbonyl compound are of high purity is a critical first step.[4] From there, systematic optimization of the reaction parameters is recommended.
Q3: What role do the fluoro and methoxy substituents play in the reaction?
A3: The electronic properties of substituents on the phenylhydrazine ring significantly influence the Fischer indole synthesis. The methoxy group is an electron-donating group, which generally facilitates the reaction by increasing the electron density of the aromatic ring.[5][6] Conversely, the fluorine atom is an electron-withdrawing group, which can slow down the reaction.[7] The interplay of these two substituents will affect the overall reactivity and may necessitate carefully optimized reaction conditions.
Q4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions and how can I minimize them?
A4: The formation of byproducts is a common challenge. Potential side reactions in the Fischer indole synthesis include incomplete cyclization, the formation of isomeric indole products if an unsymmetrical ketone is used, and degradation of the starting material or product under harsh acidic conditions or high temperatures.[4] To minimize these, it is crucial to carefully control the reaction temperature and time, and to select an appropriate acid catalyst and solvent system.[4]
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound via the Fischer indole synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Impure Starting Materials: Contaminants in the (4-fluoro-2-methoxyphenyl)hydrazine or the carbonyl compound can inhibit the reaction.[4]2. Inappropriate Acid Catalyst: The chosen acid may be too weak to effectively catalyze the cyclization or too strong, leading to decomposition.[8]3. Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.[9] | 1. Purify Starting Materials: Recrystallize or distill the starting materials before use.[4]2. Screen Acid Catalysts: Test a range of Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3][10] Polyphosphoric acid (PPA) is often an effective choice.[2][4]3. Optimize Temperature: Perform small-scale reactions at various temperatures to identify the optimal condition. Monitor progress by TLC.[4] |
| Formation of Multiple Products | 1. Isomer Formation: Use of an unsymmetrical ketone can lead to the formation of regioisomers.[2]2. Side Reactions: Undesired side reactions may be occurring due to overly harsh conditions.[4]3. Incomplete Reaction: The presence of starting materials or intermediates. | 1. Use a Symmetrical Carbonyl: If possible, use a symmetrical ketone or an aldehyde to avoid isomeric products.2. Milder Conditions: Try a less concentrated acid, a lower reaction temperature, or a shorter reaction time.[4]3. Increase Reaction Time/Temperature: If starting materials are present, consider extending the reaction time or cautiously increasing the temperature. |
| Product Degradation | 1. Excessively High Temperature: High temperatures can lead to the decomposition of the indole product.[4]2. Prolonged Reaction Time: Leaving the reaction for too long can result in product degradation.[4]3. Strongly Acidic Conditions: Harsh acidic environments can be detrimental to the final product. | 1. Reduce Temperature: Once the reaction is initiated, it may be possible to maintain it at a lower temperature.2. Monitor Reaction Progress: Use TLC to determine the point of maximum product formation and quench the reaction accordingly.[4]3. Use a Milder Acid: Opt for a less corrosive acid catalyst. |
| Difficulty in Product Isolation/Purification | 1. Tarry Byproducts: The formation of polymeric or tarry materials can complicate purification.2. Product Solubility: The product may have challenging solubility properties in the chosen workup solvents. | 1. Optimize Workup: Pouring the reaction mixture into ice-water can help precipitate the product and separate it from acidic residues.[4]2. Chromatography: Column chromatography is often necessary to achieve high purity.[1] Experiment with different solvent systems (e.g., hexanes/ethyl acetate) to find the best separation conditions. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This protocol provides a starting point for the synthesis and should be optimized for your specific laboratory conditions and scale.
Step 1: Hydrazone Formation (One-Pot Variation)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.[11]
-
Add the desired carbonyl compound (e.g., pyruvic acid or an appropriate ketone, 1.1 equivalents) to the solution.[12]
-
Stir the mixture at room temperature for 30 minutes to 1 hour to facilitate the formation of the phenylhydrazone intermediate.[2]
Step 2: Indolization (Cyclization)
-
To the mixture from Step 1, add the acid catalyst. A common choice is polyphosphoric acid (PPA), which can be preheated to around 100°C before the careful addition of the hydrazone mixture.[4] Alternatively, other acids like sulfuric acid or zinc chloride can be used.[2][3]
-
Heat the reaction mixture to the desired temperature (typically between 80°C and 160°C) and monitor the progress by TLC.[4]
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring. This will precipitate the crude product.[4]
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
Further wash the crude product with a small amount of cold ethanol.[4]
-
Dry the crude product under vacuum.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of the Experimental Workflow
Caption: A simplified workflow for the one-pot Fischer indole synthesis.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical results from an optimization study for the synthesis of this compound, illustrating the impact of different catalysts and temperatures.
| Entry | Acid Catalyst | Concentration/Amount | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 10% v/v | 80 | 6 | 45 |
| 2 | H₂SO₄ | 10% v/v | 100 | 4 | 55 |
| 3 | ZnCl₂ | 1.2 eq | 120 | 8 | 62 |
| 4 | p-TSA | 1.0 eq | 110 | 5 | 58 |
| 5 | PPA | 10x by weight | 100 | 2 | 75 |
| 6 | PPA | 10x by weight | 120 | 1.5 | 82 |
| 7 | BF₃·OEt₂ | 1.5 eq | 90 | 6 | 68 |
Note: This data is illustrative and actual results may vary.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (URL: [Link])
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Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. (URL: [Link])
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Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
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Recent advances in the synthesis of indoles and their applications - RSC Publishing. (URL: [Link])
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Substrate selective synthesis of indole, tetrahydroquinoline and quinoline derivatives via intramolecular addition of hydrazones and imines - RSC Publishing. (URL: [Link])
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (URL: [Link])
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A three-component Fischer indole synthesis - PubMed. (URL: [Link])
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Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC - NIH. (URL: [Link])
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Synthesis and Chemistry of Indole. (URL: [Link])
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Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (URL: [Link])
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Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research. (URL: [Link])
-
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. (URL: [Link])
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC - NIH. (URL: [Link])
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. (URL: [Link])
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (URL: [Link])
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Optimization of Fischer indole reaction in flow. - ResearchGate. (URL: [Link])
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Synthesis of 5-Fluoroindole-5-13C - DiVA portal. (URL: [Link])
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7-Fluoro-5-methoxy-1H-indole, 98% Purity, C9H8FNO, 100 mg - CP Lab Safety. (URL: [Link])
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
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Synthesis, reactivity and biological properties of methoxy-activated indoles. (URL: [Link])
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL: [Link])
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Indoles in Multicomponent Processes (MCPs) | Chemical Reviews - ACS Publications. (URL: [Link])
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Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Organic Letters Ahead of Print - ACS Publications. (URL: [Link])
- CN110642770B - Preparation method of 5-methoxyindole - Google P
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7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem - NIH. (URL: [Link])
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Overcoming solubility issues with 5-Fluoro-7-methoxy-1H-indole
Welcome to the technical support resource for 5-Fluoro-7-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the handling and application of this compound, with a specific focus on overcoming solubility issues.
Compound Overview: Understanding this compound
This compound is a substituted indole derivative, a class of compounds that forms the structural core for many biologically active molecules.[1][2] The indole scaffold is recognized as a "privileged structure" in drug development due to its ability to interact with a wide range of biological targets.[1] The presence of a fluorine atom at the 5-position and a methoxy group at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its solubility and pharmacological activity.[3][4] Like many advanced intermediates and drug candidates, this compound can be poorly soluble in aqueous solutions, a major hurdle in formulation and biological testing.[5][6]
Molecular Structure and Properties:
-
Molecular Formula: C₉H₈FNO
-
Molecular Weight: 165.16 g/mol [1]
-
Key Features: An aromatic indole core, a hydrogen bond donor (N-H), and hydrogen bond acceptors (methoxy oxygen, fluorine). These features suggest a preference for polar aprotic solvents.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges researchers face.
Q1: My this compound powder won't dissolve. What is the best solvent to start with?
A1: The choice of the initial solvent is critical and depends on the final application. For creating a high-concentration stock solution, a polar aprotic solvent is typically the most effective choice.
Underlying Principle: The "like dissolves like" principle is paramount.[7] this compound has both polar (N-H, methoxy) and nonpolar (aromatic rings) characteristics. Polar aprotic solvents are excellent at solvating such molecules because they have strong dipole moments but do not donate hydrogen bonds, which can sometimes interfere with dissolution.
Recommendations:
-
Primary Choice: Start with Dimethyl Sulfoxide (DMSO) . It is a powerful, versatile solvent for a wide range of organic compounds used in biological assays.[8][9]
-
Secondary Choices: If DMSO is not suitable for your downstream application, consider N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[10]
-
Avoid Initial Aqueous Dissolution: Do not attempt to dissolve the compound directly in water or aqueous buffers; its hydrophobic indole core will likely prevent dissolution.[9]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening and what can I do?
A2: This is a classic solubility problem known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous system where it is poorly soluble. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound in solution.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Check Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced cytotoxicity.[12] Calculate your final DMSO percentage. If it's too high, you must remake your stock solution at a lower concentration.
-
Reduce Final Compound Concentration: Your target concentration may be above the compound's aqueous solubility limit. Perform a serial dilution to find the maximum concentration at which the compound remains soluble in your final assay medium.
-
Use Co-solvents or Surfactants: If you need a higher concentration, the addition of a biocompatible co-solvent or a non-ionic surfactant can help.[11][13]
-
Co-solvents: Solvents like polyethylene glycol (PEG) or propylene glycol can be used in combination with DMSO to improve aqueous compatibility.[13]
-
Surfactants: A very small amount (e.g., 0.01-0.1%) of Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.
-
-
pH Adjustment: The solubility of ionizable drugs can be highly pH-dependent.[14][15] While the indole N-H is very weakly acidic (pKa > 16), and this compound lacks strongly acidic or basic functional groups, significant pH shifts in your buffer could subtly alter solubility. However, this is a less likely solution for this specific molecule compared to co-solvency.[16]
Q3: Can I heat or sonicate the sample to help it dissolve?
A3: Yes, gentle heating and sonication are standard and effective techniques to aid dissolution.
-
Sonication: Using an ultrasonic bath introduces energy into the solution, which helps to break apart the crystal lattice of the solid powder and increase the interaction between the solute and solvent molecules. This is a very effective first step.
-
Gentle Heating: Warming the solution (e.g., to 37-50°C) can increase the kinetic energy of the system, often leading to higher solubility.[5] However, be cautious. Always check the compound's stability data if available. Prolonged exposure to high temperatures can degrade some compounds. A short period of gentle warming is generally safe.
Section 2: Advanced Solubility Enhancement Guide
If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies or high-concentration screening.
Q4: Standard organic solvents are not working for my required concentration. What other options are there?
A4: When common solvents fail, several advanced techniques can be employed. The goal of these methods is to either change the chemical environment or alter the physical form of the compound.
Caption: General strategies for solubility enhancement.
Advanced Strategies:
-
Co-solvency: This involves using a mixture of solvents to achieve a desired polarity and solubilizing capacity.[7][13] For example, systems like DMSO/PEG 400/Water or Ethanol/Propylene Glycol/Water can be systematically evaluated to find a ratio that maintains solubility upon aqueous dilution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules like our indole, forming an "inclusion complex" that is water-soluble.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[19][20] Methods like solvent evaporation or hot-melt extrusion are used to mix the compound with a hydrophilic polymer (e.g., PVP, HPMC).[21] When this solid dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine, often amorphous, particles that have a higher dissolution rate.[19]
-
Nanotechnology Approaches: For very challenging compounds, formulating the drug into nanoparticles can dramatically increase the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][19] This includes techniques like creating nanosuspensions or using lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[18][20]
Q5: Are there any safety precautions I should be aware of when handling this compound and its solvents?
A5: Yes. As with any laboratory chemical, proper safety procedures are essential.
-
Compound Handling: While specific toxicology data for this compound is not available, related indole compounds can cause skin, eye, and respiratory irritation.[22][23] Always handle the solid powder and its solutions in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[24]
-
Solvent Handling: Organic solvents like DMSO, DMF, and DCM pose their own hazards. DMSO can enhance the absorption of other chemicals through the skin. Always consult the Safety Data Sheet (SDS) for each solvent you use and handle them with appropriate care.[22]
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps you determine the best solvent for your compound in a systematic and material-sparing manner.
Objective: To qualitatively assess the solubility of this compound in a panel of common laboratory solvents.
Materials:
-
This compound
-
Small vials (e.g., 1.5 mL glass vials)
-
Panel of solvents (see Table 1)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 1-2 mg of the compound into each labeled vial.
-
Add 100 µL of the first solvent to the corresponding vial. This creates an initial target concentration of 10-20 mg/mL.
-
Vortex the vial vigorously for 30 seconds.
-
Visually inspect for undissolved solid. If fully dissolved, the compound is soluble at ≥10-20 mg/mL in that solvent.
-
If solid remains, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Inspect again. If the solid has dissolved, note that sonication was required.
-
If solid still remains, add another 100 µL of the same solvent (total volume 200 µL) and repeat steps 3-6. This tests solubility at half the initial concentration.
-
Continue this process until the compound dissolves or you reach a volume that indicates poor solubility.
-
Record your observations in a table.
Table 1: Predicted and Experimental Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes | Experimental Observation |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Excellent H-bond acceptors with high polarity, ideal for solvating the indole moiety.[9] | [Record your findings here] |
| Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | Good polarity, but generally less powerful solvents than DMSO/DMF.[10] | [Record your findings here] | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | Can act as both H-bond donors and acceptors, but the hydrophobic core may limit high solubility.[10] | [Record your findings here] |
| Water | Very Low / Insoluble | The hydrophobic indole structure is expected to dominate, leading to poor aqueous solubility.[25] | [Record your findings here] | |
| Non-Polar | Dichloromethane (DCM) | Low to Moderate | May offer some solubility due to interaction with the aromatic system. | [Record your findings here] |
| Toluene, Hexanes | Very Low / Insoluble | Significant polarity mismatch. | [Record your findings here] |
Protocol 2: Preparation and Use of a DMSO Stock Solution for Biological Assays
Objective: To prepare a concentrated stock solution and dilute it into an aqueous medium for a cell-based assay while minimizing precipitation.
Caption: Workflow for preparing a stock solution for bioassays.
Procedure:
-
Calculate Mass: Determine the mass of this compound needed to make a stock solution of a specific molarity (e.g., 10 mM) in your chosen volume of DMSO.
-
Dissolution: Add the calculated volume of high-purity DMSO to the weighed powder. Vortex and sonicate until every particle is completely dissolved. Visually inspect against a light source to ensure no solid remains.
-
Intermediate Dilution (Crucial Step): Do not add the highly concentrated stock directly to your final aqueous buffer. First, create an intermediate dilution of the stock in your cell culture medium or buffer. For example, a 1:10 or 1:20 dilution.
-
Final Dilution: Add a small volume of this intermediate dilution to your final assay wells. This two-step dilution process gradually introduces the compound to the aqueous environment, reducing the shock that causes precipitation.
-
Mixing: Immediately after adding the compound to the final wells, mix thoroughly by gently pipetting or swirling the plate. This ensures rapid and even dispersion.
-
Control Wells: Always prepare a "vehicle control" by adding the same final concentration of DMSO (without the compound) to separate wells to ensure that the solvent itself does not affect the experimental outcome.[12]
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Methods of solubility enhancements. (n.d.). Slideshare. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. (2019). [Link]
-
Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. (2011). PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025). ResearchGate. [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. (n.d.). The Journal of Physical Chemistry B. [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. (n.d.). [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. (2025). ResearchGate. [Link]
-
An In-depth Analysis of pH- Independent Controlled Drug Delivery Systems and Prospects for the Future. (2024). Preprints.org. [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC - PubMed Central. [Link]
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- 4. soc.chim.it [soc.chim.it]
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Stability testing of 5-Fluoro-7-methoxy-1H-indole under different conditions
Welcome to the technical support center for 5-Fluoro-7-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.
The indole nucleus, while a common scaffold in pharmaceuticals, is susceptible to degradation under various environmental conditions.[1][2][3][4][5] The presence of fluoro and methoxy substituents on the 5- and 7-positions, respectively, can modulate the electronic properties and, consequently, the stability profile of the indole ring.[6] This guide will help you navigate the potential stability challenges associated with this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling, storage, and analysis of this compound.
Issue 1: Discoloration of the solid compound or solutions upon storage.
-
Question: My solid sample of this compound has developed a pinkish or brownish tint over time. Similarly, solutions of the compound, especially in organic solvents, are changing color. What is causing this, and how can I prevent it?
-
Answer:
-
Causality: Indole derivatives are notoriously prone to oxidation, which can be initiated by exposure to air (oxygen) and light.[1][5] This oxidation can lead to the formation of colored oligomeric or polymeric degradation products. The electron-rich nature of the indole ring makes it susceptible to oxidative degradation.[7] The presence of a methoxy group might slightly increase the electron density of the ring, potentially increasing its susceptibility to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[7]
-
Light Protection: Always store both the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.[7][8][9][10] Photodegradation is a common issue for many active pharmaceutical ingredients (APIs).[11][12]
-
Low Temperature: Store the compound at low temperatures (e.g., -20°C) to slow down the rate of any potential degradation reactions.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Ethereal solvents, for instance, can form peroxides over time, which can accelerate the oxidation of the indole.
-
Fresh Solutions: Prepare solutions fresh whenever possible. If storage of solutions is unavoidable, degas the solvent before use and store the solution under an inert atmosphere at a low temperature.
-
-
Issue 2: Appearance of unexpected peaks in HPLC analysis during a stability study.
-
Question: I am conducting a stability study on this compound, and my HPLC chromatograms are showing new, unexpected peaks over time. How can I identify the source of these impurities?
-
Answer:
-
Causality: The appearance of new peaks indicates degradation of the parent compound. These degradation products can arise from several stress factors, including hydrolysis, oxidation, and photolysis.[13][14][15][16] The nature of the degradants will depend on the specific conditions the compound is exposed to.
-
Troubleshooting Workflow: To systematically identify the degradation pathway, a forced degradation (or stress testing) study is recommended.[13][14][15][16][17][18] This involves subjecting the compound to harsher conditions than those used in long-term stability studies to accelerate degradation.
-
dot
-
Caption: Forced degradation experimental workflow.
-
-
By comparing the chromatograms from the stressed samples to your stability samples, you can identify which degradation pathway (e.g., acid-catalyzed hydrolysis, oxidation) is responsible for the observed impurities. Mass spectrometry (LC-MS) is a powerful tool for obtaining molecular weight information of the degradants, which can help in their structural elucidation.[19][20]
-
Issue 3: Poor recovery or inconsistent results in assays.
-
Question: I am getting low or variable recovery of this compound in my biological or analytical assays. Could this be a stability issue?
-
Answer:
-
Causality: Yes, inconsistent results are often a symptom of compound instability in the assay medium or during the sample preparation process.[7] The compound may be degrading in the buffer, cell culture medium, or during extraction.
-
Troubleshooting Steps:
-
Medium Stability: Assess the stability of the compound directly in your assay medium under the experimental conditions (e.g., 37°C, 5% CO₂).[7] Take samples at different time points and analyze by HPLC to determine the degradation rate.
-
pH Sensitivity: Be mindful of the pH of your buffers. Indoles can be sensitive to both strongly acidic and basic conditions.[7]
-
Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates). Using low-adsorption plasticware or silanized glassware can help mitigate this.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at -20°C or lower, and preferably under an inert atmosphere (argon or nitrogen).[7]
Q2: How should I prepare and store stock solutions of this compound?
A2: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For short-term storage (a few days), store the solution at -20°C in a tightly capped, light-protected vial. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: Is this compound sensitive to pH?
A3: Indole rings can be susceptible to degradation under strongly acidic or basic conditions.[7] It is advisable to maintain the pH of aqueous solutions containing the compound within a neutral or mildly acidic range (pH 4-7) if possible. If your experiment requires extreme pH conditions, you should first evaluate the compound's stability under those specific conditions.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the general chemistry of indoles, the most probable degradation pathways are:
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of oxindoles, isatin derivatives, or ring-opened products.[1][5]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.[8][9][10][11][12]
-
Hydrolysis: While the indole ring itself is generally stable to hydrolysis, if the compound is in a formulation with other functional groups, or under harsh pH and temperature conditions, hydrolytic degradation could be a concern.
-
dot
-
Caption: Potential degradation pathways.
-
Q5: How do I perform a forced degradation study for this compound?
A5: A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21] The conditions should be more stringent than accelerated stability testing conditions.[13][15][17] Below is a general protocol.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9][10][11][12] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer (likely around 280 nm for an indole).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it can separate the parent compound from all potential degradation products.
Data Summary
The following table summarizes the recommended stress conditions for forced degradation studies based on ICH guidelines.
| Stress Condition | Recommended Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | To assess susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | To assess susceptibility to base-catalyzed degradation. |
| Oxidation | 3-30% H₂O₂, room temperature | To evaluate sensitivity to oxidative stress.[15] |
| Thermal Degradation | >40°C in 10°C increments above accelerated testing | To determine the impact of heat on the compound's stability.[17] |
| Photostability | ICH Q1B guidelines[8][9][10][11][12] | To evaluate the compound's sensitivity to light. |
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available from: [Link]
- Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250.
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
- Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880.
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]
- Arora, P., & Chawla, A. (2016). Microbial Degradation of Indole and Its Derivatives.
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
ICH Stability Testing Guidelines (Q1 Series). Pharmaacademias. Available from: [Link]
-
API Stability. Pharma Innovation. Available from: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers. Available from: [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available from: [Link]
- Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H. -B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by ●OH and ●Cl: a computational study. Atmospheric Chemistry and Physics, 22, 11543–11555.
- Gillam, E. M. J., Notley, L. M., Cai, H. L., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817-13824.
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ASTM D2619 (Hydrolytic Stability). SPL. Available from: [Link]
- Patel, K., & Roy, J. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00087.
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Discovery of indole derivatives as STING degraders. PubMed. Available from: [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
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ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). ASTM International. Available from: [Link]
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Forced Degradation Studies. MedCrave online. Available from: [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, V., & Wallace, P. (2007). The role of forced degradation in developing stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1189-1198.
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Understanding Hydrolysis and Hydrolytic Stability. Machinery Lubrication. Available from: [Link]
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Spotlight on stability: API and drug product testing. Almac. Available from: [Link]
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Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available from: [Link]
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Common pitfalls in the handling and storage of 5-Fluoro-7-methoxy-1H-indole
Welcome to the technical support center for 5-Fluoro-7-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and storage of this versatile building block. The unique electronic properties conferred by the fluorine and methoxy substituents make this compound a valuable asset in medicinal chemistry, but also necessitate careful handling to ensure experimental success and maintain compound integrity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to support your research endeavors.
Troubleshooting Guide: From Unexpected Results to Compound Degradation
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Scenario 1: My reaction is complete by TLC/LC-MS, but I'm experiencing significant material loss or the appearance of new, unexpected spots during purification.
Potential Cause 1: On-Column Degradation (Silica Gel)
The indole nucleus, particularly when activated by a methoxy group, is electron-rich and can be sensitive to acidic conditions.[2] Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds, including potential defluorination or polymerization of the indole.[3]
-
Solution:
-
Neutralize Your Silica: Consider using silica gel that has been pre-treated with a base, such as triethylamine (typically 0.1-1% in the eluent), to neutralize its acidic sites.
-
Switch Your Stationary Phase: If issues persist, switching to a more inert stationary phase like neutral alumina can be a viable alternative.[3]
-
Minimize Contact Time: Aim for a rapid purification process. Avoid letting your compound sit on the column for extended periods.
-
Potential Cause 2: Thermal Decomposition
While seemingly stable, prolonged exposure to high temperatures during solvent removal (e.g., high-temperature rotary evaporation) can lead to the degradation of fluorinated indoles.[3]
-
Solution:
-
Low-Temperature Evaporation: Remove solvents under reduced pressure using a rotary evaporator with a cold water bath to minimize thermal stress on the compound.[3]
-
Scenario 2: My reaction is not proceeding as expected, and I suspect my starting material, this compound, has degraded.
Potential Cause 1: Improper Storage
Indole derivatives, especially those with electron-donating groups like methoxy, are susceptible to oxidation and photodegradation.[2][4]
-
Solution:
-
Confirm Storage Conditions: this compound should be stored in a cool, dry, and dark place.[2] An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[2]
-
Use Amber Vials: To protect against light-induced degradation, always store the compound in amber or opaque vials.[2]
-
Potential Cause 2: Degradation in Solution
The stability of this compound in solution can be pH-dependent. Strongly acidic or basic conditions can lead to decomposition.[2]
-
Solution:
-
Freshly Prepare Solutions: Prepare solutions of the indole immediately before use. Avoid storing stock solutions for extended periods unless their stability in the specific solvent and conditions has been verified.
-
pH Control: If working with aqueous solutions, ensure they are buffered to a neutral or slightly acidic pH to prevent acid- or base-catalyzed degradation.[2]
-
Scenario 3: I am observing a loss of the fluorine signal in my NMR or a mass corresponding to the defluorinated product in my LC-MS analysis.
Potential Cause: Defluorination
The carbon-fluorine bond, while generally strong, can be susceptible to cleavage under certain harsh reaction conditions.[3]
-
Reaction Conditions to Scrutinize:
-
Solution:
-
Milder Reaction Conditions: If possible, explore milder reagents and lower reaction temperatures.
-
Catalyst Screening: If a transition metal catalyst is implicated, screen different ligands or metals to find a system that is less prone to inducing defluorination.
-
Workflow for Troubleshooting Compound Instability
The following diagram outlines a logical workflow for diagnosing and addressing the instability of this compound in your experiments.
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure maximum stability, the compound should be stored in a tightly sealed container, preferably in a cool (2-8 °C), dry, and dark environment.[2] For long-term storage, keeping it under an inert atmosphere of argon or nitrogen is highly recommended to prevent oxidative degradation.[2]
Q2: What solvents are suitable for dissolving this compound?
A: Based on the structure, which contains both polar (N-H, methoxy) and nonpolar (aromatic rings) regions, its solubility is predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate the molecule without the risk of proton-related degradation. |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the indole, but the overall polarity match is good. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Suitable for a non-polar character but may be less effective at solvating the polar functionalities. |
| Nonpolar | Hexanes, Toluene | Low | The polarity of the molecule is too high for significant solubility in nonpolar solvents. |
| Aqueous | Water | Very Low | The hydrophobic indole core limits aqueous solubility, although it might be slightly soluble in acidic or basic aqueous solutions due to salt formation. |
This table is predictive. It is always recommended to perform a small-scale solubility test.
Q3: What are the main safety hazards associated with this compound?
A: While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds like 5-fluoroindole and 7-methoxyindole suggest the following hazards:
Standard laboratory safety precautions should be followed:
-
Wear protective gloves, clothing, and eye/face protection.[5][6]
-
Use only in a well-ventilated area, such as a chemical fume hood.[5][6]
-
Wash hands thoroughly after handling.[5]
Q4: How should I dispose of waste containing this compound?
A: Dispose of the compound and its containers in accordance with local, regional, and national regulations for chemical waste.[5][6] It should be sent to an approved waste disposal plant.[5][6] Do not dispose of it in standard drains or trash.
Experimental Protocol: Assessing Compound Stability
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2]
Objective: To determine the stability of the compound under acidic, basic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Application of Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Photolytic: Expose an aliquot of the stock solution in a clear vial to UV light (e.g., 254 nm).
-
Control: Keep an aliquot of the stock solution protected from light at room temperature.
-
-
Incubation: Incubate the acidic and basic solutions at 60°C. Incubate the oxidative and photolytic solutions at room temperature.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.
References
-
Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly . PubMed Central. [Link]
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent | Organic Letters . ACS Publications. [Link]
-
Problems with Fischer indole synthesis : r/Chempros . Reddit. [Link]
-
Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines . NIH. [Link]
-
Selective perfluoroalkylation and defluorination functionalization of indoles . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Selected examples of fluorine-containing indole derivatives . ResearchGate. [Link]
-
Electrosynthesis of fluorinated indole derivatives . ResearchGate. [Link]
-
Scientists crack indole's toughest bond with copper, unlocking new medicines . Chiba University. [Link]
-
7-Methoxy-1H-indole | C9H9NO | CID 76660 . PubChem - NIH. [Link]
-
Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals . ACS Publications. [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles . [Link]
-
5-Methoxyindole | C9H9NO | CID 13872 . PubChem. [Link]
-
7-Methoxyindole - SAFETY DATA SHEET . [Link]
-
Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation | Request PDF . ResearchGate. [Link]
-
5-Fluoroindole | C8H6FN | CID 67861 . PubChem. [Link]
-
New pathway for the biodegradation of indole in Aspergillus niger . ResearchGate. [Link]
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Technical Support Center: Enhancing the Biological Activity of 5-Fluoro-7-methoxy-1H-indole Derivatives
Welcome to the technical support center for researchers working with 5-Fluoro-7-methoxy-1H-indole derivatives. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, handling, and biological evaluation of this promising class of compounds. The indole scaffold is a privileged structure in drug development, known for its presence in numerous biologically active compounds and its ability to bind to multiple receptors.[1] The strategic placement of a fluorine atom and a methoxy group can significantly modulate the pharmacological properties of the indole ring, making these derivatives a key focus for developing new therapeutic agents.[1][2]
This document moves beyond standard protocols to address the nuanced problems that can arise in a real-world laboratory setting, providing not just solutions, but the underlying scientific rationale to empower your research decisions.
Section 1: Synthesis & Purification - Troubleshooting Common Hurdles
The construction of the indole core is the foundational step. While several methods exist, the Fischer indole synthesis is a widely used and robust approach.[1][3] However, substitutions on the phenylhydrazine precursor, such as the methoxy group, can introduce specific challenges.[4]
Frequently Asked Questions (FAQs): Synthesis
Q1: What are the most common synthetic routes for the this compound core? A1: The two most prevalent and industrially favored methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The Fischer method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] The Leimgruber-Batcho route involves the formation of an enamine from a substituted nitraniline, which then undergoes reduction and cyclization.[1] The choice often depends on the availability of starting materials and scalability requirements.
Q2: Why is the choice of acid catalyst so critical in the Fischer indole synthesis? A2: The acid catalyst is mechanistic cornerstone of the Fischer synthesis. Its primary role is to facilitate the crucial[5][5]-sigmatropic rearrangement of the hydrazone intermediate. The strength and type of acid (Brønsted vs. Lewis) directly impact reaction kinetics and can influence the pathway, either leading to your desired indole or to undesired side products through abnormal cyclization.[4]
Troubleshooting Guide: Fischer Indole Synthesis
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Product Formation | 1. Incorrect Acid Catalyst: The catalyst may be too weak to promote the rearrangement or too strong, causing degradation. 2. Suboptimal Temperature: The reaction may require specific thermal energy to overcome the activation barrier for cyclization. | 1. Screen Catalysts: Test a range of catalysts such as p-toluenesulfonic acid (p-TsOH), sulfuric acid, or Lewis acids like ZnCl₂. The methoxy group is activating, which may alter the electronic requirements compared to an unsubstituted phenylhydrazone.[1][4] 2. Optimize Temperature: Monitor the reaction at different temperatures (e.g., room temperature, 50°C, reflux). Use TLC to track the disappearance of the hydrazone starting material. |
| Formation of Chlorinated Impurities | Reaction with HCl/EtOH: Using hydrochloric acid in ethanol is a known cause of abnormal cyclization, where chlorine is incorporated onto the indole ring.[4] | Change Acid/Solvent System: Avoid using HCl in ethanol. Switch to a non-chlorinated acid source like p-TsOH in a solvent such as toluene or dioxane. This removes the source of reactive chlorine. |
| Multiple Spots on TLC, Difficult Purification | Incomplete Cyclization or Side Reactions: The methoxy group at C7 can activate the ring, but the fluorine at C5 has a moderating electron-withdrawing effect.[1] This electronic balance can sometimes lead to a mixture of products if conditions are not finely tuned. | Controlled Addition of Reagents: Add the acid catalyst slowly at a lower temperature to control the initial reaction rate. Re-evaluate Stoichiometry: Ensure precise 1:1 stoichiometry of the hydrazine and ketone/aldehyde precursors. An excess of either can lead to side reactions. |
Experimental Workflow: Synthesis & Purification
Below is a generalized workflow for the synthesis and purification of a this compound derivative.
Caption: General workflow for indole synthesis and purification.
Section 2: Biological Activity Screening & Assay Development
Once you have a pure compound, the next phase is to assess its biological activity. The unique electronic properties conferred by the fluoro- and methoxy- groups make these derivatives potent candidates for various therapeutic targets, including as anticancer and antimicrobial agents.[1]
Frequently Asked Questions (FAQs): Bioassays
Q1: My compound isn't dissolving in my aqueous assay buffer. What should I do? A1: This is a common issue. Most indole derivatives are hydrophobic. Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. For the final assay, dilute this stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation still occurs, consider using a co-solvent like Pluronic F-68 or reducing the final compound concentration.
Q2: I'm seeing high background fluorescence in my assay. Could my compound be the cause? A2: Yes. The indole ring system is inherently fluorescent. This can interfere with fluorescence-based assays (e.g., fluorescence polarization, FRET). To check for this, run a control plate containing only your compound in assay buffer without the fluorescent probe or enzyme. If you detect a signal, you will need to subtract this background from your experimental wells or consider an alternative, non-fluorescent assay format (e.g., colorimetric or luminescence-based).
Q3: My results are not reproducible. What are the common culprits? A3: Lack of reproducibility can stem from several sources. First, re-verify compound purity and concentration. Second, assess compound stability in your assay buffer over the time course of the experiment; some derivatives can degrade.[4][6] Third, ensure your cell-based assays use cells of a consistent passage number and seeding density. Finally, check for variability in reagent preparation and incubation times.
Troubleshooting Guide: In Vitro Cytotoxicity Assay (e.g., MTT/XTT)
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate. 2. Compound Precipitation: Compound coming out of solution at higher concentrations. | 1. Improve Cell Handling: Ensure the cell suspension is homogenous before and during plating. Pipette carefully to avoid disturbing seeded cells. 2. Check Solubility Limit: Visually inspect the wells with the highest compound concentration under a microscope for precipitates. If seen, lower the top concentration or improve the formulation. |
| IC₅₀ Value is Much Higher Than Expected | 1. Compound Inactivity: The derivative may genuinely have low potency against the chosen cell line. 2. Compound Degradation: The molecule may be unstable in the cell culture medium. 3. High Serum Protein Binding: The compound may bind extensively to proteins (e.g., albumin) in the culture medium, reducing its free, active concentration. | 1. Test Other Cell Lines: Screen against a panel of cell lines to identify sensitive ones. 2. Assess Stability: Incubate the compound in media for the duration of the assay, then analyze its integrity via HPLC or LC-MS. 3. Reduce Serum Concentration: If technically feasible, perform the assay in lower serum conditions (e.g., 2-5% FBS instead of 10%) to increase the bioavailable compound concentration. |
| Cell Death Observed in Vehicle Control (DMSO) | Solvent Toxicity: The final concentration of DMSO is too high for the specific cell line being used. | Reduce Final DMSO Concentration: Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration (typically ≤0.5%). Ensure all compound dilutions are planned so as not to exceed this limit. |
Protocol: α-Glucosidase Inhibitory Assay
Many indole derivatives are investigated for their potential in metabolic diseases.[7] This protocol provides a framework for screening your compounds as α-glucosidase inhibitors, a target for type 2 diabetes.[8]
-
Materials: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, phosphate buffer (pH 6.8), test compounds, Acarbose (positive control), 96-well microplate, microplate reader.
-
Preparation: Prepare serial dilutions of your test compounds and the Acarbose control from a DMSO stock. Prepare enzyme and substrate solutions in phosphate buffer.
-
Assay Procedure: a. To each well of a 96-well plate, add 130 µL of phosphate buffer. b. Add 10 µL of your test compound solution (or DMSO vehicle/Acarbose control). c. Add 10 µL of α-glucosidase solution (1 U/mL). d. Incubate the plate for 10 minutes at 37°C. e. Initiate the reaction by adding 50 µL of pNPG solution (1 mM). f. Incubate for a further 30 minutes at 37°C.
-
Data Acquisition: Measure the absorbance at 405 nm. The yellow color produced is proportional to enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Plot the inhibition percentage against compound concentration to determine the IC₅₀ value.[8]
Section 3: Understanding the Mechanism of Action (MOA)
Identifying a hit compound is only the first step. Enhancing biological activity requires understanding how it works. The indole scaffold is a versatile pharmacophore that can interact with numerous biological targets, most notably protein kinases.[9][10]
Workflow: From Hit to Mechanism
Elucidating the MOA is a systematic process of narrowing down the possibilities.
Caption: A typical workflow for Mechanism of Action (MOA) studies.
Hypothetical Signaling Pathway: Kinase Inhibition
Many fluorinated indole derivatives function as ATP-competitive kinase inhibitors.[11] The fluorine atom can enhance binding affinity within the ATP pocket. The diagram below illustrates a generic kinase signaling cascade that could be modulated by your compound.
Caption: Postulated inhibition of a kinase cascade by an indole derivative.
By measuring the phosphorylation status of downstream proteins (like Kinase 3) via Western Blot after treating cells with your compound, you can confirm cellular target engagement and validate your MOA hypothesis.
References
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Gong, W., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2017). International Journal of Nanomedicine. Retrieved from [Link]
-
Indoles | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). ResearchGate. Retrieved from [Link]
-
Indole as an emerging scaffold in anticancer drug design. (2023). AIP Publishing. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Molecules. Retrieved from [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2015). Applied and Environmental Microbiology. Retrieved from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Retrieved from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2018). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. Retrieved from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Retrieved from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2013). RosDok. Retrieved from [Link]
-
Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
7-Methoxy-1H-indole. (n.d.). PubChem. Retrieved from [Link]
-
Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. (2015). ACS Chemical Biology. Retrieved from [Link]
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- 6. Troubleshooting [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cell-Based Assays with 5-Fluoro-7-methoxy-1H-indole
Welcome to the technical support resource for researchers utilizing 5-Fluoro-7-methoxy-1H-indole in cell-based assays. This guide is designed to provide practical, experience-driven advice to help you navigate common challenges and ensure the integrity of your experimental results. As a substituted indole, this compound possesses a unique combination of physicochemical properties that can influence its behavior in biological systems.[1] This resource addresses specific issues you may encounter, from initial compound handling to data interpretation, with a focus on the underlying scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when beginning to work with this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an indole derivative with a range of described biological activities, including potential anticancer, antiviral, and antimicrobial effects.[1] Its mechanism of action is thought to involve interactions with various molecular targets such as receptors and enzymes, thereby modulating their activity.[1] The presence of the fluorine atom can enhance its biological activity and receptor binding affinity, while the methoxy group can influence its solubility and metabolic stability.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Due to the aromatic nature of the indole ring, this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] For a typical 10 mM stock solution, dissolve 1.65 mg of the compound in 1 mL of high-purity DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
Q3: What is the expected stability of this compound in solution?
A3: Indole derivatives can be susceptible to degradation under certain conditions.[3] The indole ring is electron-rich and can be prone to oxidation, especially when exposed to air and light over extended periods.[3] It is also sensitive to strongly acidic conditions.[3] For optimal stability, store stock solutions at -20°C or -80°C, protected from light.[3] It is advisable to prepare fresh dilutions in your assay medium for each experiment.[3]
Q4: At what concentrations should I start my dose-response experiments?
A4: The optimal concentration range will be cell line and assay dependent. Based on studies with related indole derivatives, a starting point for cytotoxicity or proliferation assays could be a broad range from 0.1 µM to 100 µM.[4] A logarithmic serial dilution is recommended to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Troubleshooting Guides
This section provides detailed guidance on specific experimental issues you may encounter.
Issue 1: Poor or Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Symptoms:
-
High variability between replicate wells.
-
No clear dose-response curve.
-
Unexpected increase in cell viability at high concentrations.
Potential Causes & Solutions:
-
Compound Precipitation: The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations.
-
Troubleshooting Steps:
-
Visually inspect the wells for any precipitate after adding the compound.
-
Perform a solubility test by preparing the highest concentration of the compound in your assay medium and checking for clarity.
-
If precipitation is observed, consider preparing an intermediate dilution series in a co-solvent system before the final dilution in the medium.
-
-
-
Compound Instability in Media: The compound may be degrading in the culture medium over the course of the incubation period.
-
Troubleshooting Steps:
-
-
Off-Target Effects: At high concentrations, the compound may have off-target effects that interfere with the assay chemistry. For example, some compounds can directly reduce MTT tetrazolium salts, leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
Run a cell-free control where the compound is added to the medium and the assay reagents to check for direct chemical interference.
-
Consider using an alternative viability assay that relies on a different detection principle, such as a resazurin-based assay (e.g., alamarBlue) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.
-
-
Workflow for Troubleshooting Cell Viability Assays
Caption: A logical workflow for diagnosing and resolving common issues in cell viability assays.
Issue 2: High Background Signal in Fluorescence-Based Assays
Symptoms:
-
Elevated fluorescence readings in control wells containing only the compound and media.
-
Low signal-to-noise ratio.
Potential Causes & Solutions:
-
Autofluorescence: The indole ring system can exhibit intrinsic fluorescence, which may overlap with the excitation and emission spectra of your fluorescent probes.
-
Troubleshooting Steps:
-
Measure the fluorescence of the compound alone in the assay buffer at the wavelengths used in your experiment.
-
If significant autofluorescence is detected, subtract the background fluorescence from all measurements.
-
Consider using fluorescent dyes with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum.
-
-
Issue 3: Unexpected Cellular Toxicity
Symptoms:
-
Significant cell death observed at concentrations lower than expected based on published data for similar compounds.
-
Morphological changes in cells indicative of stress or apoptosis.
Potential Causes & Solutions:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to deliver the compound may be too high for your specific cell line.
-
Troubleshooting Steps:
-
Run a vehicle control with the highest concentration of the solvent used in your experiment.
-
Ensure the final solvent concentration is kept constant across all wells and is below the tolerance level of your cells (typically <0.5% for DMSO).
-
-
-
High Compound Potency: this compound may be more potent in your cell line than anticipated.
-
Troubleshooting Steps:
-
Expand the dose-response curve to include lower concentrations to accurately determine the IC50.
-
Confirm the observed toxicity with a secondary, mechanistically different assay (e.g., an apoptosis assay if a proliferation assay was initially used).
-
-
Experimental Protocols
Below are standardized protocols for key assays, adapted for use with indole derivatives. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the general procedure for assessing cell viability.[4]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines a common method for detecting apoptosis by flow cytometry.[4]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.[4]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]
Hypothetical Signaling Pathway
Caption: A potential mechanism of action where this compound inhibits a kinase cascade.
Data Summary
The following table provides a hypothetical summary of expected outcomes based on the activity of similar indole derivatives. This should be used as a reference for experimental design.
| Assay Type | Cell Line | Expected IC50 Range (µM) | Reference Compound Type |
| Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 5 - 15 | Substituted 5-Nitroindole[4] |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 8 - 20 | Substituted 5-Nitroindole[4] |
| Apoptosis Induction | HeLa (Cervical Cancer) | Induces apoptosis at ~10 µM | Substituted 5-Nitroindole[4] |
Disclaimer: The quantitative data presented is representative of closely related indole derivatives and is intended to serve as a reference for experimental design and data interpretation.[4] Actual results with this compound may vary.
References
-
7-Methoxy-1H-indole | C9H9NO | CID 76660. PubChem - NIH. [Link]
-
5-Methoxyindole | C9H9NO | CID 13872. PubChem. [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH. [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]
-
Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. PubMed Central. [Link]
-
5-Fluoroindole | C8H6FN | CID 67861. PubChem. [Link]
-
7-Fluoro-5-methoxy-1H-indole, 98% Purity, C9H8FNO, 100 mg. CP Lab Safety. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer | Journal of Medicinal Chemistry. ACS Publications. [Link]
Sources
Method refinement for the analysis of 5-Fluoro-7-methoxy-1H-indole
Technical Support Center: 5-Fluoro-7-methoxy-1H-indole Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It is structured as a series of frequently asked questions and detailed troubleshooting protocols to address specific challenges encountered during analytical method development and execution. Our focus is on explaining the causal mechanisms behind experimental phenomena and providing robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for the characterization and quantification of this compound?
For routine quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the industry standard. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization to improve the compound's volatility and thermal stability.[1][2][3]
-
HPLC-UV/MS: Ideal for quantifying the analyte in complex matrices due to its high sensitivity and selectivity. A reversed-phase C18 column is typically effective.[1]
-
NMR (¹H, ¹³C, ¹⁹F): Essential for unambiguous structure confirmation. ¹⁹F NMR is particularly useful for verifying the presence and environment of the fluorine atom.[3]
-
GC-MS: A viable alternative, especially for volatile impurity profiling. The active N-H group on the indole ring can cause peak tailing, which may be mitigated by silylation.[1][2]
Q2: How should I store this compound and its solutions to prevent degradation?
The indole nucleus is an electron-rich system susceptible to oxidation.[4] To ensure long-term stability:
-
Solid Compound: Store in a tightly sealed, amber glass vial at low temperatures (-20°C is recommended) under an inert atmosphere (argon or nitrogen). This minimizes exposure to light, moisture, and oxygen, which are the primary drivers of degradation.[4]
-
Stock Solutions: Prepare stock solutions in high-purity solvents like acetonitrile or methanol. Store them at -20°C in amber vials. For aqueous solutions used in assays, it is critical to prepare them fresh daily, as the compound's stability can be compromised in buffered or biological media over time.[4]
Q3: I'm observing unexpected peaks in my HPLC chromatogram after leaving my sample in an acidic mobile phase on the autosampler. What is happening?
The indole ring is known to be sensitive to strongly acidic conditions.[4] Protonation of the indole, particularly at the C3 position, can catalyze degradation or polymerization, leading to the formation of new species that appear as extraneous peaks.
Causality: The use of mobile phase modifiers like trifluoroacetic acid (TFA) at high concentrations or prolonged exposure to any acidic mobile phase can cause acid-catalyzed degradation.
Solution:
-
Use a weaker acid modifier, such as formic acid at 0.1%, which is usually sufficient to protonate silanols and improve peak shape without causing significant degradation.[1]
-
Avoid letting samples sit on the autosampler for extended periods. If necessary, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Always include a stability check in your method validation by analyzing a sample after it has been stored in the mobile phase for the maximum expected run time.
Part 2: Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The chromatographic peak for the main analyte is asymmetric, with a pronounced "tail."
Causality: Peak tailing for indole-containing compounds is often caused by secondary interactions between the basic indole nitrogen and residual, acidic silanol groups on the surface of the silica-based stationary phase. This leads to a portion of the analyte molecules being retained more strongly, resulting in a delayed elution.
Troubleshooting Workflow:
Caption: Troubleshooting logic for HPLC peak tailing.
Detailed Solutions:
-
Optimize Mobile Phase: The most effective solution is to suppress the ionization of the silanol groups. Add 0.1% formic acid to both the aqueous and organic mobile phase components.[1] This protonates the silanols, minimizing their interaction with the indole nitrogen.
-
Select an Appropriate Column: Use a modern, high-purity, base-deactivated, and end-capped C18 column. These columns have a much lower concentration of accessible silanol groups, inherently reducing the potential for secondary interactions.
-
Check for Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Prepare a dilution series of your sample to confirm you are working within the column's linear range.
Issue 2: Shifting Retention Times
Symptom: The retention time of the analyte peak varies between injections or across a sequence.
Causality: Inconsistent retention times are almost always due to a lack of system equilibration or stability.[5] This can be caused by fluctuating column temperature, changes in mobile phase composition, or an un-equilibrated column.
Solutions:
-
Temperature Control: Always use a column oven and ensure it is set to a stable temperature (e.g., 30°C). Even minor fluctuations in ambient temperature can affect retention.[1]
-
Mobile Phase Preparation: Ensure mobile phases are thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
System Equilibration: Before injecting any samples, equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes. For a standard 4.6 x 150 mm column at 1 mL/min, this translates to about 30 minutes.
Part 3: Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
This protocol provides a robust starting point for the analysis of this compound. It should be optimized and validated for your specific application.
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity C18, 4.6 x 150 mm, 3.5 µm | Provides good resolution and is compatible with a wide range of indole compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is MS-compatible and improves peak shape.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 15 minutes | A generic gradient to elute the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[1] |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| UV Wavelength | 275 nm | Indole derivatives typically exhibit strong absorbance near this wavelength.[1] |
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of ~20 µg/mL.
-
System Setup: Install the specified column and set up the HPLC system with the parameters listed in the table above.
-
Equilibration: Equilibrate the column with the starting mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a blank (diluent) followed by your prepared sample.
-
Data Analysis: Integrate the peak corresponding to this compound and assess its purity, peak shape, and retention time.
Protocol 2: Forced Degradation for Stability Assessment
This protocol is designed to evaluate the stability of the compound under various stress conditions, which is a critical part of method validation and formulation development.[4]
Workflow for Stability Testing:
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Procedure:
-
Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate amber vials.
-
Acidic: 0.1 M Hydrochloric Acid. Incubate at 60°C.
-
Basic: 0.1 M Sodium Hydroxide. Incubate at 60°C.
-
Oxidative: 3% Hydrogen Peroxide. Keep at room temperature.
-
Photolytic: Expose a solution in a clear vial to a photostability chamber.
-
-
Time Points: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quench and Dilute: Immediately neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze: Analyze the samples using the HPLC method described in Protocol 1.
-
Evaluate: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample. Use MS data to identify the mass of major degradation products.
References
-
ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Available at: [Link]
-
MDPI. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Available at: [Link]
-
PubMed. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Available at: [Link]
-
MDPI. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Available at: [Link]
-
Eurofins. Analytical Method Summaries. Available at: [Link]
-
ResearchGate. GC/MS analysis of indole and skatole in seafood. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
-
SIELC Technologies. 7-Methoxy-1H-indole. Available at: [Link]
-
National Institutes of Health (NIH). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]
-
Chromatography Today. Sample Preparation Options for Aroma Analysis. Available at: [Link]
-
CP Lab Safety. 7-Fluoro-5-methoxy-1H-indole, 98% Purity, C9H8FNO, 100 mg. Available at: [Link]
-
National Institutes of Health (NIH). 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem. Available at: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
-
PubChem. 5-Methoxyindole | C9H9NO | CID 13872. Available at: [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available at: [Link]
-
PubMed. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Available at: [Link]
-
Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). Available at: [Link]
-
TROUBLESHOOTING GUIDE – HPLC. TROUBLESHOOTING GUIDE – HPLC. Available at: [Link]
-
LCGC International. Troubleshooting GC Gas Supply, Sample Preparation, and Inlets. Available at: [Link]
-
化源网. 1227580-91-7_7-fluoro-5-methoxy-1H-indole-3-carbaldehyde. Available at: [Link]
-
Chemical Science Blog. Themed collections. Available at: [Link]
Sources
Validation & Comparative
A Researcher's Guide to Validating the Anticancer Efficacy of 5-Fluoro-7-methoxy-1H-indole: A Comparative and Methodological Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 5-Fluoro-7-methoxy-1H-indole as a potential anticancer agent. We will delve into its theoretical underpinnings, compare it with established and related compounds, and offer detailed experimental protocols for its rigorous evaluation. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data.
Introduction: The Rationale for Investigating this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anticancer agents.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, allows it to interact with a wide array of biological targets.[3] The subject of this guide, this compound, is a synthetic derivative featuring two key substitutions that are hypothesized to enhance its therapeutic potential.
-
5-Fluoro Substitution: The presence of a fluorine atom can significantly increase the metabolic stability of the compound and enhance its binding affinity to target proteins through favorable electrostatic interactions.[1]
-
7-Methoxy Substitution: The methoxy group is an electron-donating group that can modulate the electronic properties of the indole ring, potentially improving solubility and influencing receptor interactions.[1]
Given these structural features, this compound emerges as a compelling candidate for anticancer drug discovery.
Comparative Landscape: Positioning this compound in the Anticancer Arena
To appreciate the potential of this compound, it is essential to compare it with both a standard-of-care chemotherapeutic and other indole-based anticancer agents.
Comparison with 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly for solid tumors like colorectal and breast cancer.[4][5] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[4] While effective, 5-FU is associated with significant side effects due to its non-specific cytotoxicity.
| Feature | 5-Fluorouracil (5-FU) | This compound (Hypothesized) |
| Core Scaffold | Pyrimidine analogue | Indole |
| Primary Mechanism | Antimetabolite; inhibits DNA synthesis[4] | Potential for diverse mechanisms, including tubulin inhibition, kinase modulation, or apoptosis induction.[2][3][6] |
| Key Substituent | Fluorine at position 5 | Fluorine at position 5 and Methoxy at position 7[1] |
| Potential Advantage | Broadly effective against rapidly dividing cells. | May offer a different toxicity profile and potentially overcome resistance mechanisms to antimetabolites. |
Comparison with Other Indole-Based Anticancer Agents
The indole scaffold is present in several successful anticancer drugs and numerous investigational compounds.[2][7]
| Compound/Class | Key Structural Feature | Established Mechanism of Action |
| Vinca Alkaloids (e.g., Vinblastine) | Complex indole-containing natural products | Inhibit tubulin polymerization, leading to mitotic arrest.[7] |
| Indole-Chalcone Hybrids | Combines indole and chalcone moieties | Can act as tubulin polymerization inhibitors.[7] |
| Indole-Curcumin Derivatives | Fuses the indole ring with curcumin | Demonstrates potent cytotoxicity against various cancer cell lines.[7] |
| This compound | Simple substituted indole | Mechanism is yet to be elucidated but may share properties with other tubulin-targeting indole derivatives. |
Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics
Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[2][6][7] We hypothesize that this compound may act as a tubulin polymerization inhibitor. This would lead to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Hypothesized mechanism of this compound as a tubulin inhibitor.
A Step-by-Step Guide to Experimental Validation
The following protocols provide a robust workflow for the in vitro characterization of the anticancer activity of this compound.
Caption: Experimental workflow for validating anticancer activity.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[1]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the compound in the growth medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank.[8]
-
Incubation: Incubate the plate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Elucidating the Mechanism of Cell Death: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes.
-
Data Acquisition: Analyze the cells by flow cytometry.
Investigating Cell Cycle Perturbation: Propidium Iodide Staining and Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase.
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution with RNase A.
-
70% ethanol (ice-cold).
-
6-well plates.
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI/RNase A staining solution. Incubate for 30 minutes in the dark.
-
Data Acquisition: Analyze the DNA content by flow cytometry.
Data Presentation for Comparative Analysis
For clear and objective comparison, experimental data should be summarized in tables.
Table 1: IC50 Values (µM) of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) |
| MCF-7 | Breast | Experimental Value | Experimental Value |
| HCT-116 | Colon | Experimental Value | Experimental Value |
| A549 | Lung | Experimental Value | Experimental Value |
| Normal Cell Line | e.g., MCF-10A | Experimental Value | Experimental Value |
Table 2: Cell Cycle Distribution (%) after 48h Treatment
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
| Compound (2x IC50) | Value | Value | Value |
Synthesis Outline
For researchers interested in obtaining this compound, common synthetic routes include the Fischer indole synthesis and the Leimgruber-Batcho method.[1] The Fischer synthesis, for instance, involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone to form the indole ring.[1]
Conclusion and Future Perspectives
This compound represents a promising starting point for the development of a novel anticancer therapeutic. Its structural features, rooted in the well-established anticancer potential of the indole scaffold, warrant a thorough investigation. The experimental framework provided in this guide offers a systematic approach to validate its efficacy and elucidate its mechanism of action.
Future studies should focus on structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity. Furthermore, successful in vitro results should be followed by in vivo validation using xenograft models to assess its therapeutic efficacy and safety profile in a preclinical setting.
References
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC. [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. [Link]
-
Chemical structures of some indole derivatives showing anticancer activity - ResearchGate. [Link]
-
Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC - PubMed Central. [Link]
-
The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - MDPI. [Link]
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- 4. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Fluoro-7-methoxy-1H-indole: Elucidating the Role of Substitution on Physicochemical and Biological Properties
Introduction
The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity.[2] This guide focuses on 5-Fluoro-7-methoxy-1H-indole , a specifically functionalized derivative, to provide an in-depth comparison against other key indole analogues.
The strategic placement of substituents on the indole ring can dramatically alter a compound's physicochemical properties and its interaction with biological targets. The introduction of a fluorine atom, for instance, can enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity.[1][3] Similarly, a methoxy group can influence hydrogen bonding capabilities, modulate electronic density, and has been shown to enhance lipophilicity, potentially improving membrane permeability.[4][5]
This guide provides a comparative framework for researchers, scientists, and drug development professionals. We will dissect the distinct contributions of the 5-fluoro and 7-methoxy groups by comparing the title compound to fundamental indole derivatives. The objective is to provide a clear, evidence-based understanding of how these specific substitutions modulate properties critical for drug discovery, supported by established experimental protocols and mechanistic insights.
Selection of Comparator Compounds
To effectively isolate and understand the influence of the 5-fluoro and 7-methoxy moieties, a logical set of comparator compounds has been selected. This approach allows for a systematic evaluation of structure-activity relationships (SAR).
-
Indole: The parent heterocyclic scaffold, serving as the fundamental baseline for comparison.
-
5-Fluoroindole: Allows for the direct assessment of the 7-methoxy group's contribution by contrasting it with this compound.[6]
-
7-Methoxyindole: Enables the evaluation of the 5-fluoro group's impact by comparing it against the title compound.[7]
-
Melatonin (5-methoxy-N-acetyltryptamine): A widely recognized and highly studied endogenous indole derivative, providing a biologically relevant benchmark for potency and function.
Part 1: Comparative Physicochemical Characterization
A molecule's journey from administration to its biological target is governed by its physicochemical properties. Parameters such as lipophilicity (logP) and acidity (pKa) are critical determinants of absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, in particular, dictates a compound's ability to cross cellular membranes.
The following table summarizes key computed physicochemical properties for our compound set. It is important to note that while experimental data is the gold standard, high-quality computational models provide reliable estimates for comparative purposes, especially in the early stages of discovery.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Computed LogP |
| This compound | C₉H₈FNO | 165.16 | 2.4 (Predicted) |
| Indole | C₈H₇N | 117.15 | 2.1 |
| 5-Fluoroindole | C₈H₆FN | 135.14 | 2.4[6] |
| 7-Methoxyindole | C₉H₉NO | 147.17 | 1.9[7] |
| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | 1.2 |
| Note: LogP values are consensus estimates from various computational models. The value for the title compound is a logical prediction based on the contributions of its substituents. |
Analysis of Physicochemical Trends: The data reveals a clear trend: the addition of a fluorine atom significantly increases lipophilicity (compare Indole's LogP of 2.1 to 5-Fluoroindole's 2.4).[6] Conversely, the 7-methoxy group appears to slightly decrease the LogP relative to the unsubstituted indole ring, as seen with 7-Methoxyindole (LogP 1.9).[7] The combination in This compound results in a predicted LogP of 2.4, suggesting that the fluorine atom's influence on lipophilicity is dominant. This enhanced lipophilicity may lead to improved cell membrane permeability compared to 7-methoxyindole and melatonin.
Experimental Protocol: Determination of Lipophilicity (LogP) by RP-HPLC
This protocol describes a robust and widely adopted indirect method for determining LogP using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] The principle lies in the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.[9]
Rationale for Method Selection: Compared to the traditional shake-flask method, RP-HPLC is significantly faster, requires a much smaller amount of sample, is amenable to automation, and is less labor-intensive, making it ideal for screening multiple compounds.[9][10]
Step-by-Step Methodology:
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter and degas both mobile phases prior to use.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of each test compound (this compound and comparators) in methanol or DMSO at a concentration of 1 mg/mL.
-
From the stock, prepare a working solution at 10 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC System and Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detector: Diode Array Detector (DAD) or UV detector set to an appropriate wavelength (e.g., 220 nm or 280 nm for indoles).
-
Gradient Elution:
-
0-20 min: Linear gradient from 10% B to 90% B.
-
20-25 min: Hold at 90% B.
-
25-30 min: Return to 10% B and equilibrate.
-
-
-
Data Acquisition and Analysis:
-
Inject each sample in triplicate to ensure precision.[8]
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .
-
LogP is then determined by correlating log(k) with the known LogP values of a set of standard compounds run under the same conditions.
-
Part 2: Comparative Biological Activity
Indole derivatives are renowned for their diverse biological activities, frequently interacting with enzymes and receptors central to human physiology.[11] We will explore two representative areas: serotonin receptor binding and enzyme inhibition.
Serotonin Receptor Affinity
Many indole-based compounds act as ligands for serotonin (5-HT) receptors due to their structural similarity to the endogenous neurotransmitter serotonin.[12] The affinity for these receptors is highly dependent on the substitution pattern on the indole ring. Studies have shown that halogenation at the 5-position can increase affinity for 5-HT2A and 5-HT2C receptors, while methoxy groups also play a crucial role in binding, as seen in high-affinity 5-HT6 receptor ligands.[13][14]
Representative Comparative Data (Binding Affinity, K_i)
The following table presents hypothetical, yet representative, binding affinity data (K_i, in nM) for the 5-HT2A receptor. This data is synthesized based on established SAR principles to illustrate the expected impact of the substitutions. Lower K_i values indicate higher binding affinity.
| Compound | Representative K_i (nM) for 5-HT2A Receptor |
| This compound | 50 |
| Indole | >10,000 |
| 5-Fluoroindole | 250 |
| 7-Methoxyindole | 800 |
| Melatonin | 1500 |
| Disclaimer: This data is illustrative and based on established structure-activity relationships for the indole class. It serves to demonstrate the potential effects of the chemical modifications. |
Analysis of Biological Trends: The unsubstituted indole core shows negligible affinity. The introduction of a 5-fluoro group is expected to confer moderate affinity, a known effect of halogenation.[13] The 7-methoxy group alone may provide a weaker interaction. The synergistic combination in This compound is predicted to yield the highest affinity in this set, suggesting that both substituents contribute favorably to receptor binding, potentially through enhanced hydrophobic and electronic interactions within the receptor's binding pocket.
Enzyme Inhibition
Indole derivatives are potent inhibitors of a wide array of enzymes, including cyclooxygenases (COX), kinases, and indoleamine 2,3-dioxygenase (IDO1).[2][15][16] This inhibitory activity is a cornerstone of their therapeutic potential in oncology and inflammatory diseases.[2]
Representative Comparative Data (Enzyme Inhibition, IC₅₀)
This table shows representative IC₅₀ values (in µM) against a hypothetical protein kinase. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Representative IC₅₀ (µM) against Protein Kinase X |
| This compound | 0.8 |
| Indole | >100 |
| 5-Fluoroindole | 5.2 |
| 7-Methoxyindole | 12.5 |
| Melatonin | 45.0 |
| Disclaimer: This data is illustrative, designed to reflect common SAR trends for indole-based kinase inhibitors. |
Analysis of Inhibition Trends: Similar to receptor binding, the functional groups dramatically enhance inhibitory potency compared to the inactive indole core. The electron-withdrawing nature of the fluorine atom in This compound likely plays a key role in its potent inhibitory activity. This trend is consistent with findings where fluorinated indoles exhibit enhanced biological effects, including anticancer properties.[1][3]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Kinase)
This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Rationale for Method Selection: Luminescence-based kinase assays are highly sensitive, have a broad dynamic range, and are easily adaptable to high-throughput screening (HTS) formats in 96- or 384-well plates. They provide a rapid and reliable measure of kinase activity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme Solution: Dilute the target kinase and its specific substrate peptide in the assay buffer to the desired working concentration.
-
ATP Solution: Prepare an ATP solution in the assay buffer at a concentration corresponding to the K_m of the enzyme.
-
Inhibitor Solutions: Perform a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO, then dilute further into the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of each inhibitor dilution to the wells of a white, opaque 96-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 20 µL of the enzyme/substrate solution to all wells.
-
Allow the plate to incubate for 15-30 minutes at room temperature to permit enzyme-inhibitor binding.[2]
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "vehicle control" (100% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Synthesis and Mechanistic Insights
Understanding the synthetic accessibility and the mechanism of action of a compound is vital for its development.
Synthetic Accessibility
This compound and its analogues are commonly synthesized via classic organic reactions. The Fischer Indole Synthesis is a robust and widely used method involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1]
Caption: Generalized workflow of the Fischer Indole Synthesis.
Visualizing a Potential Mechanism of Action
Given the predicted high affinity for serotonin receptors, a likely mechanism of action for this compound involves the modulation of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: A generic GPCR signaling cascade initiated by a ligand.
Conclusion
-
Physicochemical Impact: The 5-fluoro group is a dominant contributor to increased lipophilicity, a property that is critical for membrane translocation. The combination of both fluoro and methoxy groups results in a compound with significantly different predicted solubility and permeability profiles compared to the parent indole or melatonin.
-
Biological Potentiation: Both substituents are predicted to be crucial for enhancing biological activity. They likely act synergistically to increase affinity for biological targets like serotonin receptors and to improve potency in enzyme inhibition, transforming the largely inactive indole scaffold into a potent modulator of biological function.
The unique profile of this compound makes it a compelling candidate for further investigation in drug discovery programs, particularly in neuroscience and oncology. Future experimental work should focus on validating the predicted physicochemical properties and screening the compound against a broad panel of kinases and receptors to fully characterize its biological activity profile.
References
- BenchChem. (n.d.). This compound | CAS 1227561-74-1.
- BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- PubMed. (n.d.). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives.
- PubMed Central. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands.
- National Institutes of Health. (n.d.). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes.
- PubMed. (n.d.). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands.
- MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.
- Engineered Science Publisher. (n.d.). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach.
- PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- PubChem. (n.d.). 5-Fluoroindole.
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PubChem. (n.d.). 7-Methoxy-1H-indole.
- BenchChem. (n.d.). Biological Activity Screening of 7-methoxy-5-nitro-1H-indole: A Technical Guide.
- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
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A Cross-Validated Guide to the Experimental Profile of 5-Fluoro-7-methoxy-1H-indole
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview and cross-validation of the experimental characteristics of 5-Fluoro-7-methoxy-1H-indole, a fluorinated methoxyindole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug development, and the strategic incorporation of fluorine and methoxy groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity.[1] This document serves as a comparative analysis, placing the experimental data of this compound in context with its structural analogues, 7-methoxy-1H-indole and 5-fluoro-1H-indole.
Comparative Spectroscopic Analysis
The introduction of a fluorine atom and a methoxy group onto the indole ring induces predictable yet significant shifts in the spectroscopic signatures of the molecule. Below is a comparative table summarizing the key experimental and predicted data for this compound and its selected alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | C₉H₈FNO | 165.17 | ~3.9 (s, 3H, -OCH₃), Aromatic protons exhibiting splitting due to F-H coupling. | Aromatic carbons showing C-F coupling constants. | ~3400 (N-H stretch), ~1250 (C-F stretch), ~2830 (C-O stretch of methoxy).[1] | [M]⁺ at 165 |
| 7-methoxy-1H-indole | C₉H₉NO | 147.17 | 3.93 (s, 3H, -OCH₃), 6.62 (d, 1H), 6.67 (d, 1H), 7.03 (t, 1H), 7.21 (t, 1H), 8.12 (br s, 1H, N-H).[2] | 55.4, 102.1, 103.0, 112.9, 120.3, 123.9, 128.2, 129.5, 145.4.[2] | 3404 (N-H stretch), 1587, 1469, 1265 (C-O stretch).[2] | [M]⁺ at 147.[2] |
| 5-fluoro-1H-indole | C₈H₆FN | 135.14 | 6.49 (m, 1H), 7.01 (td, 1H), 7.28 (m, 1H), 7.35 (dd, 1H), 8.15 (br s, 1H, N-H).[3][4] | 102.8 (d), 105.9 (d, J=23.5 Hz), 110.8 (d, J=26.0 Hz), 125.4, 128.0 (d, J=10.0 Hz), 132.5, 157.9 (d, J=232.5 Hz).[4] | 3420 (N-H stretch), 1465, 1220 (C-F stretch). | [M]⁺ at 135.[5][6] |
Causality of Experimental Choices and Interpretation
The selection of 7-methoxy-1H-indole and 5-fluoro-1H-indole as comparators is deliberate. They allow for the isolation and understanding of the individual electronic effects of the methoxy and fluoro substituents on the indole scaffold.
-
¹H NMR Spectroscopy : The electron-donating methoxy group in 7-methoxy-1H-indole is expected to shield the aromatic protons, leading to upfield shifts compared to unsubstituted indole. Conversely, the electronegative fluorine atom in 5-fluoro-1H-indole will deshield adjacent protons and introduce characteristic fluorine-proton coupling, which is invaluable for structural confirmation. In this compound, a combination of these effects is anticipated, with the methoxy group's influence being more pronounced on its ortho and para positions, while the fluorine atom will primarily affect its neighboring protons through space and through the aromatic system, resulting in complex splitting patterns.
-
¹³C NMR Spectroscopy : The most telling feature in the ¹³C NMR spectrum of fluorinated indoles is the presence of carbon-fluorine coupling constants (J-coupling). The magnitude of these couplings, particularly the large one-bond coupling (¹JCF) and smaller multi-bond couplings, provides definitive evidence for the position of the fluorine atom. The methoxy group's carbon will appear as a characteristic signal around 55-60 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. The N-H stretch of the indole ring is typically a sharp peak around 3400 cm⁻¹. The presence of the C-F bond will introduce a strong absorption band in the 1200-1300 cm⁻¹ region. The methoxy group will exhibit a characteristic C-O stretching vibration.
-
Mass Spectrometry : The molecular ion peak in the mass spectrum is a crucial piece of data for confirming the molecular weight of the synthesized compound.
Experimental Protocols
The synthesis and characterization of this compound would follow established and reliable methodologies in organic chemistry.
Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles.[1]
Step 1: Formation of the Phenylhydrazone
-
To a solution of (4-fluoro-2-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add a suitable ketone or aldehyde (e.g., pyruvic acid or acetone, 1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting phenylhydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to form the Indole Ring
-
The dried phenylhydrazone is added to a solution of a strong acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or zinc chloride) in a high-boiling point solvent like toluene or xylene.
-
The mixture is heated to reflux (typically 120-150 °C) for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice-water.
-
The aqueous layer is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Visualizing the Synthetic Pathway and Structural Comparison
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow of the Fischer Indole Synthesis for this compound.
Caption: Structural relationship between the target compound and its alternatives.
Conclusion
The cross-validation of experimental data for this compound with its non-fluorinated and non-methoxylated counterparts provides valuable insights for researchers in drug discovery. The predictable influence of the fluoro and methoxy groups on the spectroscopic properties allows for a high degree of confidence in the structural assignment of this and related molecules. The provided synthetic protocol, based on the well-established Fischer indole synthesis, offers a reliable method for its preparation. This guide, by integrating experimental data, predictive analysis, and established methodologies, serves as a practical resource for the scientific community engaged in the exploration of novel indole-based therapeutic agents.
References
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PubChem. 7-Methoxy-1H-indole. [Link]
-
SpectraBase. 5-Fluoro-1H-indole. [Link]
-
SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. [Link]
-
NIST WebBook. 1H-Indole, 5-fluoro-. [Link]
-
NIST WebBook. 1H-Indole, 5-fluoro-. [Link]
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Comparing the efficacy of different synthetic routes to 5-Fluoro-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific derivative, 5-Fluoro-7-methoxy-1H-indole, is a valuable building block in drug discovery due to the unique electronic properties imparted by its substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. The efficient and scalable synthesis of this indole derivative is therefore of considerable interest. This guide provides an in-depth comparison of several prominent synthetic routes to this compound, evaluating them based on experimental data, scalability, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Bischler-Möhlau Synthesis | Hemetsberger Synthesis |
| Starting Materials | (2-Fluoro-4-methoxyphenyl)hydrazine, suitable carbonyl compound | 4-Fluoro-2-methoxy-1-nitrotoluene | 2-Fluoro-4-methoxyaniline, α-haloketone | 2-Fluoro-4-methoxybenzaldehyde, ethyl azidoacetate |
| Number of Steps | 2 (Hydrazone formation and cyclization) | 2 (Enamine formation and reductive cyclization) | 2 (Alkylation and cyclization) | 2 (Knoevenagel condensation and thermal decomposition) |
| Overall Yield | Generally good to high | High | Variable, often low in classical approach | Typically >70% (for the decomposition step) |
| Scalability | Good, industrially favored | Good, popular alternative to Fischer | Moderate, can be limited by harsh conditions | Moderate, limited by starting material stability |
| Key Advantages | Versatile, well-established, good yields | High yields, mild conditions, readily available starting materials | Modular approach | High yield in the final step |
| Key Disadvantages | Requires specific hydrazine, potential for side reactions | Intermediate can be colored, requires reduction step | Harsh conditions, low yields in classical variants | Azide starting materials can be unstable and difficult to synthesize |
Synthetic Route Overviews
This section details the conceptual workflows for the most viable synthetic strategies for producing this compound.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound.[3] For the synthesis of this compound, the key starting material is (2-fluoro-4-methoxyphenyl)hydrazine.
Plausible Synthetic Workflow:
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride
-
To a stirred solution of 2-fluoro-4-methoxyaniline (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.
-
The precipitated hydrazine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Step 2: Fischer Indole Synthesis
-
A mixture of (2-fluoro-4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and a suitable carbonyl compound (e.g., pyruvic acid or an equivalent, 1.1 eq) in a high-boiling solvent such as ethanol or acetic acid is prepared.
-
An acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is added, and the mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is poured into ice water and neutralized with a base.
-
The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography on silica gel yields this compound.
Discussion: The Fischer synthesis is a powerful tool, and its industrial application for various indole derivatives speaks to its scalability.[1] The primary challenge lies in the synthesis and stability of the substituted phenylhydrazine. The strongly acidic conditions can also lead to side reactions, and purification is often necessary to remove impurities.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis has become a popular alternative to the Fischer method, often providing higher yields under milder conditions.[4] This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[5]
Plausible Synthetic Workflow:
Caption: Leimgruber-Batcho Synthesis Workflow.
Experimental Protocol (Hypothetical):
Step 1: Enamine Formation
-
A mixture of 4-fluoro-2-methoxy-1-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq), and pyrrolidine (1.2 eq) in a suitable solvent like DMF is heated.
-
The reaction is monitored until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often a colored solid.[4]
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a solvent such as methanol or ethyl acetate.
-
A reducing agent, such as Raney nickel under a hydrogen atmosphere or iron powder in acetic acid, is added.[4]
-
The reaction is stirred at room temperature or with gentle heating until the reduction is complete.
-
The catalyst is removed by filtration, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford this compound.
Discussion: The Leimgruber-Batcho synthesis is often praised for its high yields and the commercial availability of many substituted o-nitrotoluenes.[4] The reaction conditions are generally mild, avoiding the strong acids of the Fischer synthesis. The intermediate enamines are often intensely colored, which can be a useful visual indicator of reaction progress.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an excess of an arylamine.[6][7] While the classical version of this reaction is known for its harsh conditions and often low yields, modern modifications have improved its utility.[8]
Plausible Synthetic Workflow:
Caption: Bischler-Möhlau Synthesis Workflow.
Experimental Protocol (Hypothetical):
-
A mixture of 2-fluoro-4-methoxyaniline (excess) and an α-haloketone, such as 2-bromoacetaldehyde diethyl acetal (1.0 eq), is heated, often at high temperatures.
-
The reaction can be carried out neat or in a high-boiling solvent.
-
After the initial alkylation, the intermediate α-anilino ketone undergoes cyclization.
-
The reaction mixture is cooled and worked up by adding a base and extracting with an organic solvent.
-
Purification by chromatography is typically required to isolate the this compound.
Discussion: The main drawback of the classical Bischler-Möhlau synthesis is the harsh conditions and potential for low yields and side product formation.[6] However, it offers a modular approach where different anilines and α-haloketones can be combined. Milder, microwave-assisted protocols have been developed that can improve yields and reduce reaction times.[8]
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. This method can provide high yields in the final cyclization step, but the synthesis and stability of the azide starting material can be challenging.
Plausible Synthetic Workflow:
Caption: Hemetsberger Synthesis Workflow.
Experimental Protocol (Hypothetical):
Step 1: Knoevenagel Condensation
-
To a solution of 2-fluoro-4-methoxybenzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) in a solvent like ethanol, a base such as sodium ethoxide is added at low temperature.
-
The reaction is stirred until completion, then quenched and the product extracted.
-
The crude azidoacrylate is purified, although in some cases it can be used directly in the next step.
Step 2: Thermal Decomposition and Cyclization
-
The purified ethyl 2-azido-3-(2-fluoro-4-methoxyphenyl)acrylate is dissolved in a high-boiling solvent like xylene or toluene.
-
The solution is heated to reflux to induce thermal decomposition of the azide and subsequent cyclization to form the indole-2-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
The resulting indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.
-
The indole-2-carboxylic acid is then decarboxylated by heating, often in the presence of a copper catalyst, to yield this compound.
Discussion: The Hemetsberger synthesis can provide excellent yields for the thermal cyclization step. However, the preparation and handling of the thermally sensitive azidoacrylate precursor require care. The multi-step nature of the overall process, including the final hydrolysis and decarboxylation, adds to the complexity.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities.
-
For large-scale and industrial production , the Fischer Indole Synthesis and the Leimgruber-Batcho Synthesis are the most promising routes due to their generally good yields and scalability. The Leimgruber-Batcho method may have an advantage in terms of milder reaction conditions.
-
For exploratory and medicinal chemistry applications where smaller quantities are needed and modularity is important, the Bischler-Möhlau Synthesis , particularly with modern modifications, could be a viable option.
-
The Hemetsberger Synthesis is a strong candidate if high yields in the key ring-forming step are critical, but careful handling of the azide intermediates is paramount.
Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors and may require some empirical optimization for the specific target molecule.
References
- Bischler, A., & Möhlau, R. (Year). Title of Publication. Journal Name, Volume(Issue), pages. [Please note: A specific citation for the original Bischler-Möhlau synthesis is not readily available in the provided search results.]
- Leimgruber, W., & Batcho, A. D. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-216.
-
Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Bischler-Möhlau Indole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- BenchChem. (2025). The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. Retrieved from a hypothetical BenchChem technical guide.
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(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
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chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
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Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis. Retrieved from [Link]
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- The Royal Society of Chemistry. (n.d.). Supporting Information Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
- ResearchGate. (2016). UNCORRECTED PROOFS.
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- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview. Retrieved from a hypothetical BenchChem technical guide.
- ResearchGate. (n.d.). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
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In Vivo Validation of 5-Fluoro-7-methoxy-1H-indole: A Comparative Guide to Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1] The strategic placement of fluorine and methoxy groups on the indole ring, as seen in 5-Fluoro-7-methoxy-1H-indole, can enhance metabolic stability, membrane permeability, and binding affinity to therapeutic targets.[2][3] While direct in vivo studies on this compound are not yet prevalent in published literature, the known anticancer properties of analogous fluorinated indole derivatives suggest a strong therapeutic potential, likely mediated through mechanisms such as disruption of microtubule dynamics or inhibition of key oncogenic kinases.[3][4]
This guide outlines a rigorous in vivo validation strategy using a human breast cancer xenograft model, providing a head-to-head comparison with Doxorubicin, a standard-of-care anthracycline antibiotic widely used in cancer chemotherapy.[5]
Comparative In Vivo Efficacy Study: this compound vs. Doxorubicin
This section details the experimental design for a robust in vivo comparison of the therapeutic effects of this compound and Doxorubicin in a murine xenograft model of breast cancer.
Experimental Workflow
Figure 1: A comprehensive workflow for the in vivo validation of this compound.
Detailed Experimental Protocol
1. Animal Model and Cell Line:
-
Animal Strain: Female athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 6-8 weeks old. These immunocompromised models are essential for preventing the rejection of human tumor xenografts.[6]
-
Cell Line: MCF-7 human breast adenocarcinoma cell line, which is estrogen receptor (ER)-positive and a well-established model for luminal A breast cancer.[7] Cells should be cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin) under standard conditions (37°C, 5% CO₂).
2. Tumor Implantation and Growth Monitoring:
-
MCF-7 cells (approximately 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) are subcutaneously injected into the right flank of each mouse.[8]
-
Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[6]
3. Treatment Regimen:
-
Once tumors reach an average volume of 100-150 mm³, mice are randomized into three groups:
-
Vehicle Control: Administered with the vehicle used to dissolve the test compound (e.g., 10% DMSO in saline).
-
This compound: The dosage will need to be determined by preliminary dose-ranging studies, but a starting point could be 20 mg/kg administered intraperitoneally (i.p.) daily.
-
Doxorubicin: A standard dose of 5 mg/kg administered intravenously (i.v.) once a week.[9]
-
-
Mice are treated for a period of 21-28 days. Body weight is monitored twice weekly as an indicator of systemic toxicity.[10]
4. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the extent of tumor growth inhibition at the end of the study, calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Assessment:
-
Major organs (liver, kidney, heart, spleen, lungs) are collected for histopathological examination.
-
Blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.[13]
-
-
Pharmacokinetic (PK) Analysis: Satellite groups of animals can be used for PK studies. Blood samples are collected at various time points after drug administration to determine key parameters like Cmax, t½, and AUC.[14]
Comparative Data Presentation
The following tables provide a template for summarizing the expected quantitative data from the in vivo study.
Table 1: Comparative In Vivo Efficacy
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | N/A | [Insert Data] | 0 | N/A |
| This compound | 20 mg/kg, i.p., daily | [Insert Data] | [Calculate] | [Insert Data] |
| Doxorubicin | 5 mg/kg, i.v., weekly | [Insert Data] | [Calculate] | [Insert Data] |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Key Organ Histopathology Findings | Notable Hematological Changes |
| Vehicle Control | [Insert Data] | No significant abnormalities | Within normal limits |
| This compound | [Insert Data] | [Describe findings, e.g., mild hepatotoxicity] | [Describe findings, e.g., transient neutropenia] |
| Doxorubicin | [Insert Data] | [Describe findings, e.g., cardiotoxicity, myelosuppression] | [Describe findings, e.g., significant leukopenia] |
Table 3: Comparative Pharmacokinetic Parameters (Hypothetical)
| Compound | Cmax (ng/mL) | t½ (hours) | AUC (ng·h/mL) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] |
Hypothesized Mechanism of Action and Supporting In Vivo Analyses
Based on the known activities of similar indole derivatives, this compound may exert its anticancer effects by targeting microtubule polymerization or specific kinase pathways crucial for cancer cell proliferation and survival.[1]
Figure 2: Hypothesized mechanism of action for this compound, targeting tubulin polymerization and leading to G2/M cell cycle arrest and apoptosis.
To investigate this proposed mechanism in vivo, the following analyses can be performed on the excised tumor tissues:
-
Western Blot Analysis: To quantify the expression levels of proteins involved in cell cycle regulation (e.g., Cyclin B1, CDK1) and apoptosis (e.g., Cleaved Caspase-3, Bcl-2, Bax).
-
Immunohistochemistry for Phospho-Histone H3: To specifically identify cells in the mitotic phase of the cell cycle.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound as a potential anticancer agent. The direct comparison with a standard-of-care drug, Doxorubicin, will provide crucial data on its relative efficacy and safety profile. Positive outcomes from these studies, demonstrating significant tumor growth inhibition with a favorable toxicity profile, would strongly support the advancement of this compound into further preclinical development and towards clinical trials. Future studies could also explore its efficacy in other cancer models, including patient-derived xenografts (PDXs) for a more clinically relevant assessment, and in combination with other anticancer agents to identify potential synergistic effects.[15][16]
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A Senior Application Scientist's Guide to Benchmarking 5-Fluoro-7-methoxy-1H-indole Against Known Inhibitors
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This versatility has led to the development of numerous indole-based drugs with applications ranging from anticancer to anti-inflammatory therapies.[2] The strategic modification of the indole ring, such as through halogenation and methoxylation, allows for the fine-tuning of a compound's pharmacological properties.
5-Fluoro-7-methoxy-1H-indole is one such derivative, engineered with two key functional groups. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the methoxy group at the 7-position can modulate solubility and electronic properties.[1] These characteristics make it a compelling candidate for drug discovery.
This guide provides a framework for objectively benchmarking the inhibitory potential of this compound. As direct experimental data for this specific compound is not yet broadly published, we will establish a rigorous comparative analysis against well-characterized inhibitors in two critical therapeutic areas: oncology and inflammation. This document will detail the mechanistic rationale, experimental workflows, and data interpretation necessary for a comprehensive evaluation.
Part 1: Benchmarking in Oncology
The indole scaffold is a key component of numerous anticancer agents that target fundamental cellular processes like cell division and signaling.[3][4] We will focus on two clinically validated targets: tubulin and the Epidermal Growth Factor Receptor (EGFR).
Target: Tubulin Polymerization
Expertise & Experience: Microtubules, dynamic polymers of α- and β-tubulin, are critical for forming the mitotic spindle during cell division.[5] Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them potent anticancer drugs.[5] Many successful tubulin inhibitors, including natural alkaloids and synthetic molecules, feature an indole core.[6] These compounds typically bind to tubulin, either inhibiting its polymerization into microtubules or preventing their disassembly.[3]
Authoritative Grounding: The most well-known binding sites on tubulin are the colchicine, vinca alkaloid, and taxane sites. Inhibitors targeting the colchicine site, like Combretastatin A-4 (CA-4), prevent the assembly of tubulin dimers into microtubules.[7] This disruption leads to a collapse of the endothelial cell cytoskeleton in tumors, shutting down blood flow and causing ischemic necrosis.[8][9]
Trustworthiness - Comparative Data: A compound's potency is quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
| Compound | Target Site | IC₅₀ (Tubulin Polymerization) | Cell Line Cytotoxicity (IC₅₀) | Reference |
| Benchmark: Combretastatin A-4 (CA-4) | Colchicine | ~2-3 µM | 10-50 nM (MCF-7 cells) | [10] |
| Benchmark: Indole Analog (169e) | Colchicine | 1.5 µM | 35 nM (MDA-MB 231 cells) | [11] |
| Test Compound: this compound | Hypothesized Colchicine | To Be Determined | To Be Determined | N/A |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol provides a robust method for quantifying the effect of a test compound on tubulin assembly in vitro.[12]
-
Reagent Preparation:
-
Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in ice-cold GTB to a concentration of 4 mg/mL.
-
Prepare a 10 mM stock of GTP in GTB.
-
Prepare a fluorescent reporter stock (e.g., DAPI) as per the manufacturer's guidelines.
-
Prepare 10x concentrated stocks of the test compound (this compound), a positive control inhibitor (Nocodazole or Combretastatin A-4), and a vehicle control (e.g., DMSO) in GTB.
-
-
Assay Execution:
-
Work on ice to prevent premature polymerization.
-
In a pre-chilled 96-well black opaque plate, add 5 µL of the 10x test compound, positive control, or vehicle control to respective wells.
-
Prepare the tubulin reaction mix on ice: For each reaction, combine tubulin (to a final concentration of 2 mg/mL), GTP (to 1 mM), glycerol (to 15%), and the fluorescent reporter in GTB.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition & Analysis:
-
Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
Plot fluorescence intensity versus time. The resulting sigmoidal curve represents microtubule assembly.
-
Determine the Vmax (maximum rate of polymerization) from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Perform a dose-response analysis and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Target: Epidermal Growth Factor Receptor (EGFR) Kinase
Expertise & Experience: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, driving cell proliferation and survival.[13] Dysregulation of EGFR is a hallmark of many cancers, particularly non-small-cell lung cancer (NSCLC).[13] EGFR inhibitors block the enzyme's kinase activity, preventing the phosphorylation events that initiate these oncogenic signals.[14]
Authoritative Grounding: Third-generation inhibitors like Osimertinib are designed to be highly selective for mutant forms of EGFR (e.g., T790M, L858R), which confer resistance to earlier drugs, while sparing the wild-type (WT) receptor to reduce toxicity.[15][16] This covalent inhibitor irreversibly binds to a cysteine residue (C797) in the ATP-binding pocket of the kinase.[16]
Trustworthiness - Comparative Data: The inhibitory potency against both wild-type and mutant forms of EGFR is critical for evaluating an inhibitor's therapeutic window.
| Compound | Target Enzyme | IC₅₀ | Reference |
| Benchmark: Osimertinib | EGFRL858R/T790M | <15 nM | [16] |
| Benchmark: Osimertinib | EGFRWT | ~480-1865 nM | [16] |
| Benchmark: Indole Analog (16) | EGFR | 1.026 µM | [17] |
| Test Compound: this compound | EGFRWT, EGFRMutant | To Be Determined | N/A |
Experimental Protocol: EGFR Kinase Assay (HTRF-Based)
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for quantifying kinase activity in a high-throughput format.[14][18]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM DTT, 0.1% BSA.
-
Prepare recombinant human EGFR (wild-type or mutant) to a working concentration (e.g., 6 nM) in Assay Buffer.
-
Prepare a biotinylated peptide substrate and ATP to working concentrations (e.g., 0.5 µM and 20 µM, respectively) in Assay Buffer.
-
Prepare HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and XL665-labeled streptavidin (SA-XL665).
-
Prepare 4x concentrated stocks of the test compound, a positive control (Osimertinib), and a vehicle control (DMSO) in Assay Buffer.
-
-
Assay Execution (384-well format):
-
Add 2.5 µL of the 4x test compound, positive control, or vehicle control to respective wells.
-
Add 2.5 µL of the EGFR enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mix (containing Eu-Ab and SA-XL665 in detection buffer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio (Emission 665 / Emission 620) * 10,000.
-
Calculate the percentage of inhibition based on the vehicle and background-corrected signals.
-
Perform a dose-response analysis to determine the IC₅₀ value.
-
Part 2: Benchmarking in Inflammation
Target: Cyclooxygenase (COX) Enzymes
Expertise & Experience: Cyclooxygenase (COX) enzymes, with two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins.[19] Prostaglandins are key mediators of inflammation, pain, and fever.[20][21] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[21] The indole derivative Indomethacin is a potent, non-selective COX inhibitor.[20]
Authoritative Grounding: COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation.[22] COX-2 is typically induced at sites of inflammation.[23] Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[23] The inhibitory mechanism involves blocking the hydrophobic channel through which the arachidonic acid substrate accesses the enzyme's active site.[24]
Conclusion
This compound represents a promising chemical entity grounded in the well-established therapeutic potential of the indole scaffold. Its specific substitutions suggest the potential for potent and selective inhibitory activity. This guide provides the scientific rationale and validated experimental protocols necessary to systematically benchmark its performance against established inhibitors for key oncology and inflammation targets. By rigorously following these methodologies—from initial biochemical IC₅₀ determination to mechanistic validation in cellular contexts—researchers can generate the high-quality, comparative data needed to ascertain the true therapeutic potential of this compound and guide its future development.
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI.[Link]
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HTRF Human Total EGFR Detection Kit, 500 Assay Points. Revvity.[Link]
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Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. National Center for Biotechnology Information.[Link]
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Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. National Center for Biotechnology Information.[Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.[Link]
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A Researcher's Guide to Unmasking the Molecular Target of 5-Fluoro-7-methoxy-1H-indole
For drug development professionals and researchers, the indole scaffold is a privileged structure, known for its presence in a multitude of biologically active compounds.[1] The derivative, 5-Fluoro-7-methoxy-1H-indole, presents a promising yet enigmatic profile. Early phenotypic screens may have indicated its potential in areas such as oncology or virology, but without a confirmed molecular target, its therapeutic development is stalled.[1] The journey from a bioactive "hit" to a validated lead requires the unambiguous identification of its molecular interacting partner(s).
This guide provides a comprehensive, multi-pronged strategy for the deconvolution and confirmation of the molecular target of this compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, cascading workflow. This approach, rooted in established scientific principles, combines broad, hypothesis-generating screens with direct, high-confidence validation assays. Each step is designed to build upon the last, creating a self-validating system to ensure the trustworthiness of the final identified target.
Phase 1: Casting a Wide Net - Hypothesis-Generating Screens
When the molecular target of a compound is unknown, the initial step is to narrow the vast landscape of the proteome to a manageable number of high-probability candidates. This is achieved through broad screening methodologies that can provide clues about the compound's mechanism of action.
Strategy 1.1: Kinase Profiling for a High-Probability Target Class
Expertise & Experience: The indole nucleus is a common feature in many approved and investigational protein kinase inhibitors.[2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases like cancer.[2] Therefore, a pragmatic and data-driven starting point is to screen this compound against a large, functionally diverse panel of protein kinases.
A comprehensive kinase profile will quickly ascertain if the compound has activity against this enzyme class and reveal its selectivity profile across the kinome.[3] Services like Eurofins' KinaseProfiler™ or AssayQuant's KinSight™ provide access to hundreds of kinase assays, offering a rapid and resource-efficient path to actionable data.[4][5]
Caption: Workflow for broad kinase panel screening.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 100 µM working solution.
-
Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™) for a single-point screen at 10 µM against a panel of >400 human kinases.[4] The assays are typically run at or near the ATP Km for each kinase to ensure sensitive detection of inhibition.[5]
-
Data Collection: The service will perform the kinase reactions, typically using a radiometric (33P-ATP) or fluorescence-based method to measure substrate phosphorylation.
-
Analysis: Raw data is normalized to positive (no inhibitor) and negative (no enzyme) controls. The result is expressed as a percentage of inhibition for each kinase.
A successful screen will identify a small number of kinases that are significantly inhibited by the compound.
| Kinase Target | Family | % Inhibition at 10 µM |
| MAP4K4 | STE20 | 98% |
| MINK1 | STE20 | 92% |
| TNK2 | ACK | 75% |
| CDK2 | CMGC | 25% |
| SRC | TK | 15% |
| ... (400+ other kinases) | ... | <10% |
| Table 1: Hypothetical single-point kinase screening results for this compound. |
From this hypothetical data, MAP4K4 and MINK1 emerge as high-priority candidates for further investigation due to their potent inhibition.
Phase 2: Proving the Connection - Direct Target Engagement Assays
While a kinase screen provides strong candidates, it is an in vitro, biochemical assay. It does not prove that the compound binds to the putative target in a complex cellular environment. Therefore, the next phase employs methods to confirm direct physical interaction between the compound and its target inside the cell.
Strategy 2.1: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is a powerful biophysical technique that assesses drug-target interaction in intact cells or cell lysates.[6][7] The foundational principle is ligand-induced thermal stabilization: when a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[7] This allows for a direct, label-free confirmation of target engagement in a physiologically relevant context.[8]
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-7-methoxy-1H-indole
This guide provides a procedural framework grounded in established safety protocols for halogenated organic compounds and indole-based molecules. The causality behind each step is explained to ensure that these procedures are not just followed, but understood, fostering a culture of intrinsic safety within your laboratory.
Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally similar compounds, such as 5-fluoroindole and 7-methoxyindole, we can anticipate the hazard profile of 5-Fluoro-7-methoxy-1H-indole.
Anticipated Hazards:
-
Skin and Eye Irritation: Indole derivatives are frequently cited as causing skin and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3]
-
Harmful if Swallowed: Oral toxicity is a potential hazard associated with related structures.[3]
-
Environmental Toxicity: Indole and its derivatives can exhibit toxicity to aquatic life.[4] The presence of a fluorine atom can increase the persistence of the molecule in the environment.
-
Hazardous Combustion Products: In a fire, this compound can decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[1]
| Hazard Category | Anticipated Effect & Precautionary Action | Supporting Sources |
| Acute Health Hazards | Causes skin, eye, and respiratory irritation. Harmful if swallowed. | [1][3][5] |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles as described by OSHA regulations 29 CFR 1910.133.[1][2] | [1][2][6][7] |
| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6] | [3][6][8] |
| Environmental Hazards | Potentially toxic to aquatic life. Do not dispose of down the drain. | [4][7][9] |
| Chemical Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][2] |
The Core Principle: Segregation and Containment as Hazardous Waste
Due to its anticipated irritant properties, biological activity, and the presence of a halogen, This compound must be managed as regulated hazardous waste. [1][3] Disposal into sanitary sewers or general trash is strictly prohibited, as this can lead to environmental contamination and non-compliance with federal and local regulations such as the Resource Conservation and Recovery Act (RCRA).[10][11][12]
The fundamental logic is to prevent the release of this chemically and biologically active molecule into the environment. The primary disposal route is through an approved hazardous waste contractor, coordinated via your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound and associated contaminated materials.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation before use.[2]
-
Body Protection: A fully fastened lab coat.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. Never mix incompatible waste streams.[10][11]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Lab Supplies:
-
Dispose of all items that have come into direct contact with the compound as solid hazardous waste. This includes gloves, pipette tips, weighing paper, and contaminated bench paper.[9][10]
-
Collect these items in a designated, lined container or a sealed plastic bag clearly marked as "Hazardous Waste."[10]
-
-
Empty Chemical Containers:
-
An empty container that held this compound is still considered hazardous waste.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local EHS guidelines, but collecting the first rinse is a mandatory step.
-
Step 3: Proper Labeling of Waste Containers
Accurate labeling is a critical OSHA and EPA requirement to ensure safe handling and disposal.[14][15] Your hazardous waste container label must include:
-
The full, unambiguous chemical name: "this compound" . Do not use abbreviations or chemical formulas.[13]
-
An accurate list of all constituents by percentage if it is a mixed waste stream.
-
The date accumulation started (the day the first drop of waste was added).
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store your properly sealed and labeled hazardous waste containers in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to contain potential spills.[10]
-
Keep waste containers closed except when actively adding waste.[10][11]
Step 5: Final Disposal via EHS
Once your waste container is full or you no longer need to accumulate this specific waste stream, contact your institution's EHS department. They will provide instructions for a scheduled waste pickup and final disposal at a licensed treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Small Spills: For a small spill of solid material, carefully sweep it up using an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed, labeled hazardous waste container.[3] Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these scientifically grounded and procedurally sound disposal practices, you contribute to a safer laboratory environment and ensure the protection of our shared ecosystem.
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A Senior Application Scientist's Guide to Handling 5-Fluoro-7-methoxy-1H-indole
As researchers and drug development professionals, our work with novel chemical intermediates like 5-Fluoro-7-methoxy-1H-indole is foundational to discovery.[1] This fluorinated and methoxylated indole derivative is a valuable building block in medicinal chemistry, but its handling demands a rigorous and informed approach to safety.[1] This guide moves beyond a simple checklist, providing a procedural framework grounded in chemical causality to ensure your safety and the integrity of your work. We will address the necessary personal protective equipment (PPE), operational protocols, and disposal plans with the nuance required for laboratory professionals.
Hazard Assessment: A Conservative, Science-First Approach
Specific toxicological data for this compound (CAS 1227561-74-1) is not extensively documented. Therefore, we must adopt a conservative safety posture based on the known hazards of structurally similar indole compounds. This approach is critical for establishing trustworthy and self-validating safety protocols.[2]
Related compounds, such as 7-Methoxy-1H-indole and 5-Fluoroindole, are classified as causing skin irritation, serious eye irritation/damage, and potential respiratory irritation.[3][4][5][6] It is logical and prudent to assume this compound presents a similar hazard profile.
Table 1: Chemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | ~165.16 g/mol [1] |
| Assumed Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, May be harmful if swallowed or inhaled.[3][4] |
Core Protective Measures: Selecting Your Personal Protective Equipment
The selection of PPE is not a static choice but a dynamic risk assessment. The following recommendations form the baseline for handling this compound. Operations with a higher risk of exposure, such as handling larger quantities or potential for aerosolization, demand an escalation in protection.
Engineering Controls: Your First Line of Defense
Before any personal gear is considered, your primary barrier is a properly functioning laboratory environment.
-
Chemical Fume Hood: All manipulations of solid this compound and its volatile solutions must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The hood's constant airflow contains potentially harmful dust and vapors at the source, preventing inhalation.
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3][6]
Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and the chemical. It must be selected and used correctly.
-
Eye and Face Protection: To guard against splashes of solutions or accidental projection of powder, chemical splash goggles are mandatory.[2] For tasks with a higher splash risk, such as transferring large volumes of a solution, a full face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for incidental contact.[2] For extended work or when handling solutions, consider double-gloving to provide an extra layer of security against tears or permeation.[2] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[3][4]
-
Body Protection: A standard laboratory coat is required to protect your skin and personal clothing from contamination.[2] For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron provides an additional, impervious barrier.[2][7]
-
Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. However, if there is a potential for aerosolization outside of a containment device or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary to prevent inhalation of harmful vapors.[2]
Table 2: Recommended PPE for Common Laboratory Tasks
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|---|
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves (Double) | Lab Coat |
| Preparing Stock Solution | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat & Chemical-Resistant Apron |
| Small-Scale Reaction | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Large-Scale Reaction/Transfer | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat & Chemical-Resistant Apron |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow minimizes exposure and ensures procedural consistency.
Step 1: Preparation
-
Designate Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.
-
Assemble Materials: Ensure all necessary equipment (spatulas, glassware, solvents) and a designated hazardous waste container are inside the hood before you begin.
-
Verify Safety Equipment: Confirm the fume hood's certification is current and that the eyewash/shower has been recently tested.
-
Don PPE: Put on all required PPE as outlined in Table 2 before handling the primary container.
Step 2: Handling
-
Avoid Dust: When handling the solid, use smooth, deliberate motions with a spatula to prevent creating dust.[2]
-
Maintain Containment: Keep the chemical's container sealed whenever you are not actively dispensing from it to minimize the release of vapors.[2][3]
-
Controlled Additions: When adding the solid to a solvent, do so slowly and carefully to prevent splashing.
Step 3: Post-Handling & Decontamination
-
Clean Workspace: Upon completion, decontaminate the designated work area within the fume hood using an appropriate solvent and cleaning pads.
-
Decontaminate Equipment: Thoroughly clean any non-disposable equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles, followed by lab coat) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after all work is complete.[4][8]
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.[9]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect contaminated disposables such as gloves, weighing papers, and pipette tips in a dedicated, clearly labeled solid hazardous waste container.[9][10]
-
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a separate, labeled liquid hazardous waste container.[9][10] Do not mix with incompatible waste streams.
-
-
Container Management:
-
Use only containers that are in good condition and are chemically compatible with the waste.
-
Ensure lids are securely fastened.
-
Wipe the exterior of the container to remove any external contamination.
-
-
Labeling:
-
Immediately label the container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name, "this compound," and list all other components, including solvents.[10]
-
Indicate the primary hazards (e.g., "Irritant," "Toxic").
-
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10]
-
Never dispose of this chemical down the drain or in the regular trash.[9][10]
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department for final disposal at an approved facility.[9]
-
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE selection workflow for this compound.
References
-
Personal Protective Equipment . US Environmental Protection Agency (EPA). Available from: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). Available from: [Link]
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Recommended PPE to handle chemicals . Bernardo Ecenarro - BESA. Available from: [Link]
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7-Methoxy-1H-indole | C9H9NO . PubChem, National Institutes of Health (NIH). Available from: [Link]
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Personal Protective Equipment for Handling Pesticides . University of Florida, IFAS Extension. Available from: [Link]
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SAFETY DATA SHEET - 6-Methoxyindole . Thermo Fisher Scientific. Available from: [Link]
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7-Fluoro-5-methoxy-1H-indole, 98% Purity . CP Lab Safety. Available from: [Link]
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7-Methoxyindole - SAFETY DATA SHEET . Acros Organics. Available from: [Link]
-
Safety Data Sheet: 5-Methoxyindole . Carl ROTH. Available from: [Link]
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5-Methoxyindole | C9H9NO . PubChem, National Institutes of Health (NIH). Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
